2-Chloro-6-methyl-3-nitropyridine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
2-chloro-6-methyl-3-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O2/c1-4-2-3-5(9(10)11)6(7)8-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIEVSGOVFXWCIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90361475 | |
| Record name | 2-chloro-6-methyl-3-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90361475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56057-19-3 | |
| Record name | 2-chloro-6-methyl-3-nitropyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90361475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-6-methyl-3-nitropyridine | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Synthesis of 2-Chloro-6-methyl-3-nitropyridine: A Comprehensive Technical Guide
Abstract
2-Chloro-6-methyl-3-nitropyridine is a pivotal heterocyclic intermediate, instrumental in the synthesis of a diverse array of functional molecules, particularly within the pharmaceutical and agrochemical sectors.[1][2] Its unique substitution pattern, featuring a reactive chlorine atom, a nitro group, and a methyl group on a pyridine scaffold, offers a versatile platform for molecular elaboration.[1] The electron-withdrawing nature of the nitro and chloro substituents significantly influences the electronic landscape of the pyridine ring, rendering the 2-position susceptible to nucleophilic aromatic substitution (SNAr) and providing a handle for further chemical transformations.[1] This guide provides an in-depth exploration of the primary synthetic pathways to this compound, offering a critical analysis of each route's underlying chemical principles, detailed experimental protocols, and a comparative assessment to inform methodological selection for researchers, scientists, and professionals in drug development.
Introduction: The Strategic Importance of this compound
The pyridine nucleus is a ubiquitous motif in bioactive molecules.[1] The strategic incorporation of substituents onto this core structure is a cornerstone of medicinal chemistry and agrochemical design. This compound (CAS No: 56057-19-3) serves as a highly valuable building block due to the orthogonal reactivity of its functional groups.[1] The chlorine atom at the 2-position is a proficient leaving group, readily displaced by a variety of nucleophiles. The nitro group at the 3-position not only activates the ring for such substitutions but can also be reduced to an amino group, opening avenues for amide bond formation, diazotization, and other derivatizations.[1] This inherent reactivity makes it an indispensable precursor for constructing complex molecular architectures.[1]
This guide will dissect the most prevalent and field-proven synthetic routes to this key intermediate, providing the causal logic behind experimental choices and ensuring that each described protocol is a self-validating system for achieving high-purity target compounds.
Primary Synthetic Pathways
Three principal synthetic strategies have emerged for the preparation of this compound, each originating from a different commercially available precursor. The selection of a particular pathway is often dictated by factors such as the availability and cost of starting materials, desired scale, and safety considerations.
The three main pathways are:
-
Pathway A: Starting from 2-Amino-6-methylpyridine
-
Pathway B: Starting from 2-Hydroxy-6-methylpyridine
-
Pathway C: Starting from 2-Chloro-6-methylpyridine
The following sections will provide a detailed technical examination of each of these routes.
Pathway A: Synthesis from 2-Amino-6-methylpyridine
This is arguably the most extensively documented and versatile route, proceeding through a three-step sequence involving nitration, diazotization-hydroxylation, and final chlorination.[3]
Logical Flow of Pathway A
Caption: Synthetic route from 2-Amino-6-methylpyridine.
Step 1: Nitration of 2-Amino-6-methylpyridine
Causality: The nitration of the pyridine ring is an electrophilic aromatic substitution. The pyridine ring itself is electron-deficient and thus deactivated towards electrophiles compared to benzene.[4] However, the presence of the strongly activating amino group at the 2-position directs the incoming electrophile (the nitronium ion, NO₂⁺) to the ortho and para positions. In this case, nitration occurs at the 3-position, which is ortho to the activating amino group and meta to the ring nitrogen. The use of a strong acid mixture like concentrated sulfuric and nitric acid is necessary to generate the nitronium ion. The reaction is conducted at low temperatures (0°C) to control the exothermic nature of the nitration and to minimize the formation of by-products.[3]
Experimental Protocol:
-
In a reaction vessel equipped with a stirrer and thermometer, cool 100 mL of concentrated sulfuric acid in an ice bath.
-
Slowly add 30 g (0.28 mol) of 2-amino-6-methylpyridine while maintaining the temperature below 10°C.
-
Once the addition is complete, cool the mixture to 0°C.
-
Slowly add a pre-mixed solution of 42 mL of concentrated sulfuric acid (98%) and concentrated nitric acid (72%) in a 1:1 volume ratio, ensuring the reaction temperature does not exceed 5°C.[3]
-
After the addition, stir the reaction mixture at 0°C for 1 hour, then allow it to stand for 12 hours.[3]
-
Pour the reaction mixture into 2 L of ice water and neutralize to pH 7 with concentrated ammonia.
-
Filter the resulting precipitate and dry the filter cake to obtain the crude product, 2-amino-6-methyl-3-nitropyridine.[3]
-
Purification can be achieved by recrystallization from ethyl acetate.[3]
Step 2: Diazotization and Hydrolysis to 2-Hydroxy-6-methyl-3-nitropyridine
Causality: This step transforms the amino group into a hydroxyl group. The primary aromatic amine is treated with nitrous acid (HNO₂), generated in situ from sodium nitrite and a strong acid (sulfuric acid), to form a diazonium salt.[5] Diazonium salts are versatile intermediates. In this case, the diazonium salt is unstable and, in the aqueous acidic medium, readily hydrolyzes, releasing nitrogen gas and forming the corresponding pyridinol (the hydroxy derivative).[3][5] The reaction is performed at low temperatures to prevent the premature decomposition of the diazonium salt and to control the reaction rate.[5]
Experimental Protocol:
-
To a suspension of 10 g (0.065 mol) of 2-amino-6-methyl-3-nitropyridine in 100 mL of water, slowly add 12 mL of concentrated sulfuric acid with stirring.[3]
-
Cool the mixture to 0°C in an ice bath.
-
Add 6.9 g (0.098 mol) of sodium nitrite in portions, maintaining the temperature at 0°C.[3]
-
Stir the reaction at 0°C for 4 hours and then let it stand for 12 hours.[3]
-
A yellow precipitate of 2-hydroxy-6-methyl-3-nitropyridine will form.
-
Collect the product by vacuum filtration and dry it under vacuum.[3] A yield of approximately 77% is reported for this step.[3]
Step 3: Chlorination of 2-Hydroxy-6-methyl-3-nitropyridine
Causality: The final step involves the conversion of the hydroxyl group to a chloro group. 2-hydroxypyridines exist in equilibrium with their 2-pyridone tautomer. This tautomer can be chlorinated using standard chlorinating agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[6][7] POCl₃ is a common and effective reagent for this transformation, converting the pyridone into the corresponding 2-chloropyridine derivative.[6][7] The reaction typically requires heating to reflux to proceed to completion.[3]
Experimental Protocol:
-
In a flask equipped with a reflux condenser, add 10 g (0.065 mol) of 2-hydroxy-6-methyl-3-nitropyridine to 50 mL of phosphorus oxychloride (POCl₃).[3]
-
Heat the mixture to reflux and maintain for 4 hours.[3]
-
After cooling, remove the excess POCl₃ by distillation under reduced pressure.
-
Carefully pour the residue into 200 g of ice water with vigorous stirring. This step should be performed in a well-ventilated fume hood as the reaction of POCl₃ with water is highly exothermic and releases HCl gas.
-
Stir the mixture for 2 hours, during which a precipitate of this compound will form.
-
Collect the solid product by vacuum filtration and dry it under vacuum.[3]
Pathway B: Synthesis from 2-Hydroxy-6-methylpyridine
This two-step route is more direct than Pathway A if 2-hydroxy-6-methylpyridine is the chosen starting material. It involves an initial nitration followed by chlorination.
Logical Flow of Pathway B
References
- 1. This compound | 56057-19-3 | Benchchem [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Page loading... [guidechem.com]
- 4. Discuss the chemistry of pyridine under nitration | Filo [askfilo.com]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. researchgate.net [researchgate.net]
- 7. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Strategic Importance of a Versatile Heterocyclic Building Block
An In-depth Technical Guide to 2-Chloro-6-methyl-3-nitropyridine (CAS: 56057-19-3): Synthesis, Reactivity, and Applications
In the landscape of modern organic synthesis, particularly within pharmaceutical and agrochemical research, the utility of a molecule is often defined by its functional group arrangement and inherent reactivity. This compound is a quintessential example of a highly versatile heterocyclic intermediate.[1][2] Its pyridine core is a privileged structure in numerous bioactive molecules.[3] The strategic placement of a labile chlorine atom, an activating nitro group, and a methyl group creates a platform for a diverse array of chemical transformations. This guide, intended for researchers and drug development professionals, provides a comprehensive overview of this compound, from its fundamental properties and synthesis to its core reactivity and practical applications.
Compound Identification and Physicochemical Properties
Accurate identification is the cornerstone of reproducible science. The key identifiers and properties of this compound are summarized below.
Table 1: Compound Identification
| Identifier | Value | Source(s) |
|---|---|---|
| CAS Number | 56057-19-3 | [4][5][6] |
| Molecular Formula | C₆H₅ClN₂O₂ | [6][7] |
| Molecular Weight | 172.57 g/mol | [4][6] |
| IUPAC Name | This compound | [6] |
| Common Synonyms | 6-Chloro-5-nitro-2-picoline | [5][6] |
| SMILES | CC1=NC(Cl)=C(C=C1)N(=O)=O | [6] |
| InChIKey | UIEVSGOVFXWCIK-UHFFFAOYSA-N |[4] |
Table 2: Physicochemical Properties
| Property | Value | Source(s) |
|---|---|---|
| Appearance | Light orange to yellow to green powder/crystal | [5] |
| Purity | Typically >98.0% (by GC) | [5] |
| Melting Point | 70.0 to 74.0 °C |[5] |
Molecular Structure and Reactivity Analysis
The synthetic utility of this compound is a direct consequence of the electronic interplay between its substituents on the pyridine ring.
-
The Pyridine Core: The nitrogen atom in the ring is inherently electron-withdrawing, making the ring electron-deficient compared to benzene and generally susceptible to nucleophilic attack, especially at the 2, 4, and 6 positions.[8]
-
Chloro Group (C2): Positioned ortho to the ring nitrogen, the chlorine atom is a good leaving group. Its departure is facilitated by the strong electron-withdrawing nature of both the ring nitrogen and the adjacent nitro group. This makes the C2 position the primary site for Nucleophilic Aromatic Substitution (SₙAr) reactions.[1][2]
-
Nitro Group (C3): The nitro group is a powerful electron-withdrawing group via both resonance and induction. It strongly activates the ortho (C2) and para (C6) positions towards nucleophilic attack.[8] Its powerful inductive effect makes the adjacent C2 position exceptionally electron-deficient and therefore highly reactive to nucleophiles.[8] Furthermore, the nitro group can be readily reduced to an amino group, providing a synthetic handle for subsequent functionalization, such as amide bond formation or diazotization.[1]
-
Methyl Group (C6): The methyl group has a mild electron-donating effect, which slightly counteracts the electron-withdrawing effects at the C6 position.
This unique combination of functionalities dictates two primary reaction pathways, making it a valuable synthetic intermediate.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. mdpi.com [mdpi.com]
- 4. This compound | 56057-19-3 | Benchchem [benchchem.com]
- 5. This compound | 56057-19-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. This compound | CAS 56057-19-3 [matrix-fine-chemicals.com]
- 7. This compound | C6H5ClN2O2 | CID 1268230 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
A Guide to the Spectroscopic Characterization of 2-Chloro-6-methyl-3-nitropyridine
This technical guide provides a detailed analysis of the spectroscopic data for 2-Chloro-6-methyl-3-nitropyridine (CAS 56057-19-3), a key heterocyclic building block in medicinal chemistry and materials science.[1][2] For professionals in drug development and scientific research, precise structural confirmation is paramount. This document serves as a practical reference for interpreting the Mass Spectrometry (MS), Infrared (IR), and Nuclear Magnetic Resonance (NMR) data of this compound, grounding the analysis in fundamental principles and comparative data from related structures.
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
Mass spectrometry is the foundational technique for determining the molecular weight and obtaining structural information through fragmentation analysis. For this compound, Electron Ionization (EI) is the most common method employed for its analysis in a research setting.
Predicted Mass Spectrum Analysis
The molecular formula C₆H₅ClN₂O₂ gives a monoisotopic molecular weight of 172.00 g/mol . A key feature in the mass spectrum of a chlorine-containing compound is the presence of a characteristic isotopic pattern for any chlorine-bearing fragment.[3] Chlorine exists as two primary isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 natural abundance. Therefore, the molecular ion peak (M⁺) will appear as two signals: one at m/z 172 (for the ³⁵Cl isotope) and a smaller peak at m/z 174 (for the ³⁷Cl isotope), with an intensity ratio of roughly 3:1.
The fragmentation pattern is dictated by the stability of the resulting ions and neutral losses. The presence of the nitro group and the pyridine ring heavily influences the fragmentation pathways.
Key Predicted Fragments:
-
Loss of NO₂: A very common fragmentation for nitroaromatic compounds is the loss of a nitro radical (•NO₂, 46 Da). This would result in a significant fragment ion at m/z 126.
-
Loss of Cl: Cleavage of the C-Cl bond would yield a fragment at m/z 137.
-
Loss of CH₃: Loss of a methyl radical (•CH₃, 15 Da) from the molecular ion would produce a fragment at m/z 157.
Tabulated Mass Spectrometry Data
| m/z (Predicted) | Assignment | Notes |
| 172 / 174 | [M]⁺ | Molecular ion peak, showing the characteristic 3:1 isotopic pattern for chlorine. |
| 126 / 128 | [M - NO₂]⁺ | Represents the loss of the nitro group. The isotopic pattern should be retained. |
| 137 | [M - Cl]⁺ | Represents the loss of the chlorine atom. |
| 111 | [M - Cl - CN]⁺ | Subsequent loss of hydrogen cyanide from the m/z 137 fragment. |
Visualization: Predicted Fragmentation Pathway
The following diagram illustrates the logical fragmentation cascade originating from the molecular ion.
Caption: Predicted EI-MS fragmentation of this compound.
Experimental Protocol: GC-MS Analysis
A self-validating protocol ensures reproducibility and accuracy.
-
Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer with an EI source.
-
GC Column: A 30 m x 0.25 mm ID fused silica capillary column with a nonpolar stationary phase (e.g., 5% phenyl-methylpolysiloxane) is recommended for good separation of aromatic compounds.[4]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Start at 60°C (hold for 2 min), ramp at 10°C/min to 280°C (hold for 5 min).
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Mass Range: m/z 40-400.
-
-
Validation: The system is validated by observing the known fragmentation pattern of a standard compound, like perfluorotributylamine (PFTBA), to ensure mass accuracy.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a powerful, non-destructive technique for identifying the functional groups within a molecule based on their characteristic vibrational frequencies. The spectrum of this compound is best understood by comparing it to its parent structure, 2-chloro-6-methylpyridine.[5][6]
Predicted IR Absorption Bands
The introduction of the nitro group (NO₂) at the C3 position introduces strong, characteristic absorption bands and influences the vibrations of the pyridine ring.[6]
-
NO₂ Vibrations: The most definitive peaks will be the asymmetric and symmetric stretching vibrations of the nitro group, which are very strong and typically appear in the ranges of 1500-1560 cm⁻¹ and 1335-1370 cm⁻¹, respectively.
-
Aromatic Ring Vibrations: The C=C and C=N stretching vibrations of the pyridine ring are expected between 1400-1610 cm⁻¹.
-
C-H Vibrations: Aromatic C-H stretching will appear above 3000 cm⁻¹, while the C-H stretching and bending of the methyl (CH₃) group will be observed around 2900-3000 cm⁻¹ and 1370-1460 cm⁻¹, respectively.
-
C-Cl Vibration: The C-Cl stretch is typically found in the fingerprint region, often between 700-800 cm⁻¹.
Tabulated Infrared Spectroscopy Data
| Wavenumber (cm⁻¹) (Predicted) | Assignment | Intensity | Notes |
| 3050 - 3150 | Ar-H Stretch | Medium | Aromatic C-H stretching. |
| 2900 - 3000 | C-H Stretch | Medium | Methyl group C-H stretching. |
| 1570 - 1610 | C=C / C=N Stretch | Medium-Strong | Pyridine ring vibrations. |
| 1520 - 1560 | Asymmetric NO₂ Stretch | Strong | Key diagnostic peak. |
| 1450 - 1480 | CH₃ Asymmetric Bend | Medium | |
| 1340 - 1360 | Symmetric NO₂ Stretch | Strong | Key diagnostic peak. |
| 750 - 800 | C-Cl Stretch | Medium-Strong | In the fingerprint region. |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond crystal).
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact.
-
Data Acquisition: Collect a background spectrum of the clean, empty ATR crystal. Then, collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.
-
Validation: The protocol is self-validating as the background scan corrects for atmospheric H₂O and CO₂ absorptions, and the high signal-to-noise ratio from the ATR method ensures data quality.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Definitive Structure Elucidation
NMR spectroscopy provides the most detailed information for structural determination in solution, revealing the precise connectivity and chemical environment of each hydrogen (¹H) and carbon (¹³C) atom.
¹H NMR Spectroscopy Analysis
The structure of this compound contains three distinct proton environments: two aromatic protons and the methyl group protons.
-
Aromatic Region: The two protons on the pyridine ring (at C4 and C5) are adjacent and will appear as doublets due to spin-spin coupling. The proton at C4 (H4) is ortho to the strongly electron-withdrawing nitro group, which will cause it to resonate at a significantly lower field (higher ppm) than the proton at C5 (H5). A typical coupling constant (³JHH) for ortho protons on a pyridine ring is around 8-9 Hz.
-
Aliphatic Region: The three protons of the methyl group (CH₃) at C6 are chemically equivalent and are not adjacent to any other protons. Therefore, they will appear as a sharp singlet. Its chemical shift will be in the typical benzylic proton range.
¹³C NMR Spectroscopy Analysis
The molecule has six unique carbon atoms, and a proton-decoupled ¹³C NMR spectrum will show six distinct signals.
-
Quaternary Carbons: The carbons bearing the chloro (C2), nitro (C3), and methyl (C6) groups are quaternary and will typically show lower intensity signals. C2, attached to the electronegative chlorine and nitrogen, will be downfield. C3, directly bonded to the nitro group, will also be significantly deshielded. C6 will also be downfield due to its attachment to the ring nitrogen.
-
CH Carbons: The carbons C4 and C5, which are bonded to hydrogen, will show more intense signals. Similar to the proton spectrum, C4 will be more deshielded than C5 due to its proximity to the nitro group.
-
Methyl Carbon: The methyl carbon (CH₃) will appear at the highest field (lowest ppm), as is typical for sp³ hybridized carbons.
Tabulated NMR Data (Predicted in CDCl₃)
¹H NMR Data
| Label | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H4 | 8.2 - 8.4 | Doublet (d) | ~8.5 Hz | 1H |
| H5 | 7.3 - 7.5 | Doublet (d) | ~8.5 Hz | 1H |
| CH₃ | 2.6 - 2.8 | Singlet (s) | N/A | 3H |
¹³C NMR Data
| Label | Predicted δ (ppm) |
| C2 | 150 - 153 |
| C3 | 145 - 148 |
| C4 | 138 - 141 |
| C5 | 123 - 126 |
| C6 | 160 - 163 |
| CH₃ | 20 - 25 |
Visualization: NMR Structural Assignments
Caption: Structure with predicted ¹H NMR chemical shift assignments.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve ~10-20 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Ensure the spectral width covers the range of 0-10 ppm.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
Validation: The use of TMS as an internal standard provides a reliable reference point (δ 0.00) for chemical shifts, ensuring the accuracy and reproducibility of the data. The known solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) serves as a secondary validation check.
Conclusion
The combination of Mass Spectrometry, IR Spectroscopy, and NMR Spectroscopy provides a complete and unambiguous structural characterization of this compound. MS confirms the molecular weight and key structural motifs through fragmentation. IR spectroscopy identifies the essential functional groups, notably the nitro and chloro substituents. Finally, NMR provides the definitive atom-by-atom connectivity map of the molecule. This guide outlines the expected spectral data and provides robust, self-validating protocols to aid researchers in confirming the identity and purity of this important chemical intermediate.
References
- 1. This compound | 56057-19-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 2. This compound | C6H5ClN2O2 | CID 1268230 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 4. benchchem.com [benchchem.com]
- 5. Ftir Spectrum of 2-Chloro-6-Methyl Pyridine – Oriental Journal of Chemistry [orientjchem.org]
- 6. This compound | 56057-19-3 | Benchchem [benchchem.com]
Reactivity of the Chloro Group in 2-Chloro-6-methyl-3-nitropyridine: A Guide for Synthetic Chemists
An In-depth Technical Guide:
Abstract: 2-Chloro-6-methyl-3-nitropyridine is a pivotal heterocyclic building block in the synthesis of complex molecular architectures for pharmaceuticals and agrochemicals.[1][2] Its synthetic utility is dominated by the reactivity of the chlorine atom at the C2 position. This guide provides an in-depth analysis of the electronic factors governing this reactivity, focusing on the primary reaction pathways: Nucleophilic Aromatic Substitution (SNAr) and palladium-catalyzed cross-coupling reactions. We will explore the underlying mechanisms, provide field-proven experimental protocols for key transformations, and discuss the strategic considerations for utilizing this versatile intermediate in drug development and materials science.
The Electronic Landscape: Understanding the Activated C-Cl Bond
The reactivity of this compound is not inherent to the chloro-substituted pyridine ring alone but is a result of the powerful electronic interplay between its substituents.[3] The C2-chloro group is exceptionally labile due to a confluence of activating factors that render the carbon atom highly electrophilic.
-
Activation by the Ring Nitrogen: The nitrogen atom within the pyridine ring is inherently electron-withdrawing due to its electronegativity.[4] This effect reduces electron density across the ring, particularly at the ortho (C2, C6) and para (C4) positions, making them susceptible to nucleophilic attack.[4][5]
-
Activation by the Nitro Group: The nitro group at the C3 position is a potent electron-withdrawing group through both inductive and resonance effects.[6][7] Its placement ortho to the C2-chloro group is critical. It powerfully stabilizes the negatively charged intermediate formed during nucleophilic attack, significantly lowering the activation energy of the reaction.[8][9]
-
Modulating Influence of the Methyl Group: The methyl group at the C6 position is weakly electron-donating. While this effect slightly counteracts the activation provided by the nitro group and ring nitrogen, its electronic influence is largely overridden.[3] Its primary role can be considered steric, though it does not significantly hinder attack at the relatively remote C2 position.
Caption: Electronic contributions of substituents in this compound.
The SNAr Pathway: An Addition-Elimination Mechanism
The most prevalent reaction involving the chloro group is the Nucleophilic Aromatic Substitution (SNAr). Unlike SN2 reactions, which are impossible at an sp²-hybridized carbon, and SN1 reactions, which would form a highly unstable aryl cation, the SNAr reaction proceeds via a two-step addition-elimination mechanism.[5][6]
-
Addition Step: A nucleophile attacks the electron-deficient carbon atom at the C2 position, breaking the aromaticity of the ring and forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[7][8]
-
Stabilization: The negative charge of this intermediate is delocalized across the ring and, crucially, onto the oxygen atoms of the ortho-nitro group. This delocalization is the primary reason for the high reactivity of the substrate.[6][7][8]
-
Elimination Step: The aromaticity of the pyridine ring is restored by the expulsion of the chloride leaving group, yielding the final substituted product.
Caption: The Addition-Elimination mechanism of the SNAr reaction.
SNAr Reactions: Scope and Protocols
The high electrophilicity of the C2 position allows for reactions with a wide range of nucleophiles.
Reactions with N-Nucleophiles (Amination)
The displacement of the chloro group with primary and secondary amines is a robust and widely used transformation for building libraries of bioactive compounds.[10]
Table 1: Representative Conditions for Amination Reactions
| Nucleophile Type | Specific Amine | Solvent | Base | Temperature (°C) | Time (h) | Typical Yield (%) |
|---|---|---|---|---|---|---|
| Primary Aliphatic | Benzylamine | Isopropanol/Water (1:1) | None | 80 | 2-4 | 85-95[10] |
| Secondary Aliphatic | Morpholine | Ethanol | Et₃N | Reflux | 2-4 | 80-90[10] |
| Secondary Aliphatic | 1-Methylpiperazine | DMF | K₂CO₃ | 100-140 | 12-16 | >80[10] |
Experimental Protocol: Synthesis of 2-(Morpholin-4-yl)-6-methyl-3-nitropyridine [10]
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 eq).
-
Reagents: Dissolve the starting material in anhydrous ethanol (approx. 0.2 M concentration). Add morpholine (1.2 eq) followed by triethylamine (Et₃N, 1.5 eq) to the solution.
-
Reaction: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 2-4 hours.
-
Monitoring: Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexanes).
-
Workup: Upon completion, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate. The crude product can be purified by column chromatography on silica gel to yield the pure product.
Reactions with O-Nucleophiles (Etherification)
Alcohols and phenols, typically as their more nucleophilic alkoxide or phenoxide salts, readily displace the chloro group to form ethers.
Experimental Protocol: Synthesis of 2-(2-Methoxyphenoxy)-6-methyl-3-nitropyridine [11]
-
Setup: In a glass reaction vessel equipped with a mechanical stirrer and reflux condenser, combine this compound (1.0 eq), guaiacol (2-methoxyphenol, 1.1 eq), and 1,4-diazabicyclo[2.2.2]octane (DABCO) (1.2 eq).
-
Reaction: Heat the reaction mixture to 130 °C for 3-4 hours.
-
Monitoring: Monitor the reaction progress by liquid chromatography (LC) until the starting material is fully consumed.[11]
-
Workup: Cool the mixture to 80 °C and add 1,2-dichloroethane to disperse the product. Continue cooling to room temperature and filter the resulting solid.[11]
-
Purification: The filter cake is washed with water, and the organic phase is separated. After drying and solvent removal, the product can be further purified by slurrying in petroleum ether to obtain a light yellow solid with >98% purity.[11]
Reactions with S-Nucleophiles (Thiolation)
Thiolates are excellent nucleophiles and react smoothly with 2-chloro-3-nitropyridines to give the corresponding thioethers.[12][13]
General Protocol: Synthesis of 2-(Arylthio)-6-methyl-3-nitropyridines
-
Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve the desired thiol (e.g., thiophenol, 1.1 eq) in an anhydrous solvent like THF or DMF.
-
Base Addition: Add a base such as sodium hydride (NaH, 1.1 eq) or potassium carbonate (K₂CO₃, 2.0 eq) at 0 °C to generate the thiolate in situ.
-
Reaction: Add a solution of this compound (1.0 eq) in the same solvent dropwise. Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitoring & Workup: Monitor by TLC. Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over MgSO₄, and concentrated.
-
Purification: The crude product is purified via silica gel chromatography.
Palladium-Catalyzed Cross-Coupling Reactions
Beyond SNAr, the C-Cl bond is amenable to palladium-catalyzed cross-coupling reactions, providing a powerful route for C-C bond formation.
Caption: Major reaction pathways for the C2-chloro group.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between the pyridine ring and a terminal alkyne. This reaction typically employs a palladium catalyst and a copper(I) co-catalyst in the presence of a base.[14][15] It has been successfully applied to 2-chloro-3-nitropyridine systems.[12]
General Protocol: Sonogashira Coupling
-
Setup: To a Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a copper co-catalyst (e.g., CuI, 4-10 mol%).
-
Reagents: Add an anhydrous, degassed solvent such as THF or DMF, followed by a base (e.g., triethylamine or diisopropylamine, 2-3 eq). Finally, add the terminal alkyne (1.2 eq).
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) for 6-24 hours.
-
Monitoring & Workup: Monitor by TLC or GC-MS. After completion, filter the reaction mixture through a pad of celite to remove catalyst residues. The filtrate is concentrated, and the residue is partitioned between water and an organic solvent.
-
Purification: The product is isolated from the organic layer after drying and solvent evaporation, followed by purification via column chromatography.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is one of the most versatile methods for forming biaryl or vinyl-aryl C-C bonds by coupling the chloropyridine with an organoboron reagent, such as a boronic acid or ester.[16][17]
General Protocol: Suzuki-Miyaura Coupling
-
Setup: In a flask under an inert atmosphere, combine this compound (1.0 eq), the boronic acid or ester (1.2-1.5 eq), a palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 eq).
-
Solvent: Add a degassed solvent system, typically a mixture like Dioxane/Water or Toluene/Ethanol/Water.
-
Reaction: Heat the mixture to 80-100 °C and stir for 4-18 hours.
-
Monitoring & Workup: Monitor the reaction's progress by TLC or LC-MS. Once complete, cool the mixture and dilute it with water and an extraction solvent (e.g., ethyl acetate).
-
Purification: Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate. The crude product is then purified by silica gel chromatography or recrystallization.
Synthetic Strategy: Downstream Functionalization
The true power of this compound lies not just in the reactivity of its chloro group but also in the potential for subsequent modifications. After the initial substitution or coupling reaction, the nitro group can be readily reduced to an amino group, providing a new handle for further functionalization, such as amide bond formation or diazotization.[1][11]
Caption: A common synthetic workflow utilizing this compound.
Conclusion
The chloro group in this compound is highly activated towards displacement due to the synergistic electron-withdrawing effects of the ring nitrogen and the ortho-nitro group. This activation facilitates facile reactions with a broad spectrum of nucleophiles via the SNAr mechanism and enables robust C-C bond formation through palladium-catalyzed cross-coupling reactions. The ability to perform subsequent modifications, such as the reduction of the nitro group, solidifies its status as a premier building block for the synthesis of complex, functionalized pyridine derivatives essential for research in medicinal chemistry and materials science.
References
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- 14. Sonogashira Coupling [organic-chemistry.org]
- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 16. youtube.com [youtube.com]
- 17. Suzuki Coupling [organic-chemistry.org]
The Nitro Group's Activating Role on the Pyridine Ring: A Technical Guide for Researchers, Scientists, and Drug Development Professionals
The strategic functionalization of heterocyclic scaffolds is a cornerstone of modern medicinal chemistry and materials science. Among these, the pyridine ring, a ubiquitous motif in numerous pharmaceuticals and functional materials, presents a unique reactivity profile. The introduction of a nitro group (–NO₂) onto this ring is a powerful and versatile strategy to modulate its electronic properties and guide its reactivity. This in-depth technical guide provides a comprehensive overview of the pivotal role the nitro group plays in activating the pyridine ring, with a focus on mechanistic insights and practical synthetic applications.
The Electronic Architecture of Pyridine and the Perturbation by the Nitro Group
Pyridine is an aromatic heterocycle that is isoelectronic with benzene. However, the presence of the more electronegative nitrogen atom introduces a significant dipole moment and renders the ring electron-deficient, particularly at the α (2,6) and γ (4) positions.[1] This inherent electron deficiency makes pyridine less susceptible to electrophilic aromatic substitution (SEAr) compared to benzene and more amenable to nucleophilic aromatic substitution (SNAr).[2]
The introduction of a nitro group, a potent electron-w-ithdrawing group, profoundly amplifies this electron deficiency.[3] The nitro group exerts its influence through two key electronic effects:
-
Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group withdraws electron density from the pyridine ring through the σ-bond framework.
-
Mesomeric (Resonance) Effect (-M): The nitro group can delocalize the π-electrons of the pyridine ring, further depleting electron density. This effect is most pronounced when the nitro group is situated at the 2- or 4-position, as it allows for direct resonance stabilization of a negative charge, which is crucial in nucleophilic attack.[4]
The synergistic combination of these effects dramatically deactivates the pyridine ring towards electrophilic attack while strongly activating it for nucleophilic substitution.[3]
Potent Activation for Nucleophilic Aromatic Substitution (SNAr)
The most significant consequence of nitrating a pyridine ring is the substantial enhancement of its reactivity towards nucleophiles. This activation is the lynchpin for the synthesis of a vast array of substituted pyridines.
Mechanistic Underpinnings of Activation
The presence of a nitro group, especially at the 2- or 4-positions, facilitates the SNAr reaction by stabilizing the transient, negatively charged intermediate known as the Meisenheimer complex.[4] When a nucleophile attacks an electron-deficient carbon atom of the nitropyridine, this intermediate is formed. The strong resonance-withdrawing capability of the nitro group delocalizes the negative charge, thereby lowering the activation energy of the reaction and accelerating its rate.[5]
Diagram: Stabilization of the Meisenheimer Complex in 4-Nitropyridine
Caption: General mechanism of SNAr on a nitro-activated pyridine ring.
Regioselectivity in Nucleophilic Attack
The position of the nitro group on the pyridine ring dictates the regioselectivity of the nucleophilic attack:
-
4-Nitropyridine: A nitro group at the 4-position strongly activates the 2- and 6-positions for nucleophilic substitution.
-
2-Nitropyridine: A nitro group at the 2-position primarily activates the 4-position and, to a lesser extent, the 6-position.
-
3-Nitropyridine: The activating effect of a 3-nitro group is considerably weaker as it cannot directly delocalize the negative charge of the Meisenheimer complex through resonance. However, its inductive effect still renders the ring more reactive than unsubstituted pyridine.[6]
Experimental Protocol: Vicarious Nucleophilic Substitution (VNS) of Hydrogen in 3-Nitropyridine
The Vicarious Nucleophilic Substitution (VNS) is a powerful method for the C-H functionalization of electron-deficient aromatic rings.[7]
Step-by-Step Methodology:
-
Carbanion Generation: A suitable carbanion is generated from a precursor bearing a leaving group at the α-position (e.g., chloromethyl phenyl sulfone) by treatment with a strong base like potassium tert-butoxide (t-BuOK) in a polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at low temperatures (e.g., -60 °C).
-
Nucleophilic Addition: The 3-nitropyridine is added to the solution of the carbanion. The carbanion adds to the pyridine ring, typically at the position ortho to the nitro group (C2 or C4), to form a Meisenheimer-type adduct.[8]
-
β-Elimination: The adduct then undergoes a base-induced β-elimination of the leaving group (e.g., HCl from the chloromethyl group) to regenerate the aromatic system, yielding the alkylated nitropyridine.[7]
-
Work-up: The reaction is quenched with an aqueous solution of an acid (e.g., HCl) and the product is extracted with an organic solvent. The product is then purified by column chromatography or crystallization.
Diagram: Vicarious Nucleophilic Substitution Workflow
Caption: Experimental workflow for the VNS reaction on 3-nitropyridine.
Deactivation Towards Electrophilic Aromatic Substitution (SEAr)
The strong electron-withdrawing nature of the nitro group, coupled with the inherent electron deficiency of the pyridine ring, renders nitropyridines highly unreactive towards electrophilic aromatic substitution.[9] The reaction conditions required for SEAr are often harsh, and the pyridine nitrogen can be protonated or complex with Lewis acids, further deactivating the ring.[10] When substitution does occur, it is directed to the 3- and 5-positions, which are meta to the deactivating nitro group and the ring nitrogen.[11]
Applications in Drug Discovery and Materials Science
The ability to functionalize the pyridine ring through nitro-group activation is a cornerstone of modern synthetic chemistry with significant implications for drug discovery and materials science.
-
Drug Discovery: The pyridine moiety is a privileged scaffold in medicinal chemistry. The SNAr of nitropyridines allows for the facile introduction of a wide range of functional groups, enabling the rapid generation of compound libraries for high-throughput screening and lead optimization.[12][13][14] For instance, substituted nitropyridines are key intermediates in the synthesis of various bioactive molecules, including kinase inhibitors and antileishmanial agents.[12][15]
-
Materials Science: Nitropyridine derivatives are valuable building blocks for the synthesis of advanced materials. Their unique electronic and optical properties make them suitable for applications in dyes, nonlinear optical materials, and as ligands in coordination chemistry.[16]
Summary of the Nitro Group's Influence on Pyridine Reactivity
| Position of Nitro Group | Activation towards Nucleophilic Substitution | Deactivation towards Electrophilic Substitution |
| 2-position | Strong activation at the 4- and 6-positions | Strong deactivation |
| 3-position | Weak activation | Strong deactivation |
| 4-position | Strong activation at the 2- and 6-positions | Strong deactivation |
Conclusion
The introduction of a nitro group onto the pyridine ring is a powerful and predictable strategy for modulating its reactivity. The strong electron-withdrawing nature of the nitro group profoundly activates the pyridine ring for nucleophilic aromatic substitution, providing a robust platform for the synthesis of a diverse array of functionalized pyridines. This has significant implications for the development of new pharmaceuticals and advanced materials. A thorough understanding of the mechanistic principles governing this activation is essential for any researcher aiming to leverage the rich chemistry of nitropyridines.
References
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- 2. Pyridine - Wikipedia [en.wikipedia.org]
- 3. Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Alkylation of Nitropyridines via Vicarious Nucleophilic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. EAS Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 10. researchgate.net [researchgate.net]
- 11. quora.com [quora.com]
- 12. svedbergopen.com [svedbergopen.com]
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- 15. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Molecular structure and electron distribution of 4-nitropyridine N-oxide: Experimental and theoretical study of substituent effects - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Application of 2-Chloro-6-methyl-3-nitropyridine in Modern Medicinal Chemistry
A Technical Guide for Drug Discovery Professionals
In the landscape of modern drug discovery, the strategic selection of foundational chemical scaffolds is paramount to the successful development of novel therapeutics. Among the vast arsenal of building blocks available to medicinal chemists, 2-Chloro-6-methyl-3-nitropyridine has emerged as a particularly versatile and powerful intermediate. Its unique electronic and steric properties, conferred by the specific arrangement of its substituents, provide a robust platform for the synthesis of a diverse array of biologically active molecules. This technical guide offers an in-depth exploration of the chemical reactivity and strategic applications of this compound in the synthesis of potential therapeutic agents, with a focus on kinase inhibitors, anti-cancer, and anti-inflammatory compounds.
Core Chemical Characteristics and Synthesis
This compound is a crystalline solid with the molecular formula C₆H₅ClN₂O₂.[1] The key to its utility lies in the interplay of its functional groups. The pyridine ring, a common motif in pharmaceuticals, is rendered electron-deficient by the strongly electron-withdrawing nitro group at the 3-position. This electronic feature, in concert with the chlorine atom at the 2-position, makes the molecule highly susceptible to nucleophilic aromatic substitution (SNAr) reactions.[2] The methyl group at the 6-position, while seemingly simple, provides a degree of steric hindrance that can influence the regioselectivity of certain reactions and offers a potential site for further functionalization.
The synthesis of this compound is typically achieved through a multi-step process starting from 2-amino-6-methylpyridine.[1] The process involves nitration of the pyridine ring, followed by a diazotization reaction to replace the amino group with a hydroxyl group, and finally, chlorination to yield the desired product.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₆H₅ClN₂O₂ | [1] |
| Molecular Weight | 172.57 g/mol | [3] |
| Appearance | Crystalline solid | [4] |
| CAS Number | 56057-19-3 | [3] |
Key Synthetic Transformations: A Gateway to Molecular Diversity
The synthetic utility of this compound is primarily centered around two key transformations: nucleophilic aromatic substitution at the C2-position and reduction of the C3-nitro group. These reactions provide a versatile toolkit for introducing a wide range of functional groups and building complex molecular architectures.
Nucleophilic Aromatic Substitution (SNAr): The Workhorse Reaction
The chlorine atom at the 2-position of the pyridine ring is highly activated towards nucleophilic attack due to the electron-withdrawing nature of the adjacent nitro group and the ring nitrogen.[5] This facilitates SNAr reactions with a variety of nucleophiles, including amines, alcohols, and thiols, providing a straightforward method for introducing diverse side chains.[6][7]
The general mechanism for the SNAr reaction involves the formation of a resonance-stabilized Meisenheimer complex, followed by the elimination of the chloride ion to restore aromaticity.[8] The regioselectivity of this reaction is a critical consideration, especially in substrates with multiple potential leaving groups. In the case of 2,6-dichloro-3-nitropyridine, nucleophilic attack is favored at the 2-position (ortho to the nitro group) over the 6-position (para to the nitro group), likely due to kinetic control and the strong inductive electron-withdrawing effect of the nitro group at the adjacent carbon.[5]
Experimental Protocol: SNAr with an Amine Nucleophile
A representative protocol for the reaction of this compound with an amine involves dissolving the pyridine derivative in a suitable polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[8] The amine nucleophile is then added, often in a slight excess, along with a non-nucleophilic base like triethylamine or diisopropylethylamine (DIPEA) to neutralize the HCl generated during the reaction.[8] The reaction mixture is typically heated to facilitate the substitution, and the progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[1]
Nitro Group Reduction: Unveiling a Reactive Handle
The nitro group at the 3-position can be readily reduced to a primary amine, providing a valuable functional handle for further elaboration.[2] This transformation opens up a plethora of synthetic possibilities, including amide bond formation, sulfonamide synthesis, and the construction of various heterocyclic systems.
A variety of reducing agents can be employed for this transformation, with the choice depending on the presence of other functional groups in the molecule. Common methods include catalytic hydrogenation using palladium on carbon (Pd/C) and a hydrogen source like hydrogen gas or hydrazine hydrate, as well as metal-based reductions using reagents like tin(II) chloride (SnCl₂) or iron powder in acidic media.[1][9]
Experimental Protocol: Catalytic Hydrogenation
A typical procedure for the catalytic reduction of the nitro group involves dissolving the 2-substituted-6-methyl-3-nitropyridine derivative in a solvent such as ethanol or ethyl acetate.[1] A catalytic amount of palladium on carbon (e.g., 10 mol%) is added to the solution. The reaction vessel is then purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (typically at atmospheric pressure or slightly above) until the starting material is consumed, as monitored by TLC or LC-MS.[1]
Applications in Medicinal Chemistry: Building Blocks for Bioactive Molecules
The strategic combination of the SNAr and nitro reduction reactions makes this compound a highly valuable scaffold for the synthesis of a wide range of biologically active compounds. Its application has been particularly notable in the development of kinase inhibitors, anti-cancer agents, and anti-inflammatory molecules.
Kinase Inhibitors: Targeting Key Signaling Pathways
Protein kinases are a crucial class of enzymes that regulate a multitude of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[4] The pyridine core is a well-established "privileged scaffold" in kinase inhibitor design, and this compound provides a versatile entry point for the synthesis of novel kinase inhibitors.
One notable example is its use in the synthesis of inhibitors for Monopolar Spindle 1 (MPS1) kinase, a potential therapeutic target in triple-negative breast cancer.[10] In a reported synthesis, 2,6-dichloro-3-nitropyridine (a closely related analogue) undergoes a regioselective SNAr reaction with an isoquinolin-3-amine derivative to furnish a key intermediate.[10] This highlights the ability to selectively functionalize the 2-position in the presence of another chloro substituent.
Furthermore, derivatives of this compound have been utilized in the development of Janus kinase 2 (JAK2) inhibitors.[2] The general synthetic strategy involves the displacement of the C2-chloro group with a suitable nucleophile, followed by further modifications to optimize potency and selectivity.
Anti-Cancer Agents: A Scaffold for Cytotoxic Compounds
The nitropyridine motif itself is found in a number of compounds with demonstrated anti-cancer activity.[11] The electron-deficient nature of the ring system can contribute to interactions with biological targets, and the nitro group can be a site for bioreductive activation in hypoxic tumor environments.
This compound serves as a valuable starting material for the synthesis of novel anti-cancer agents by allowing for the introduction of various pharmacophores at the 2-position.[12] The subsequent reduction of the nitro group to an amine provides a point for further diversification, enabling the exploration of a wider chemical space in the search for potent and selective cytotoxic compounds.[13] For instance, the synthesis of novel heterocyclic-(2H)-1,2,3-triazoles with potent cytotoxic activity against a panel of human cancer cell lines has been reported, where similar substituted pyridines are key intermediates.[13]
Anti-Inflammatory Drugs: Modulating Inflammatory Responses
Chronic inflammation is implicated in a wide range of diseases, and the development of novel anti-inflammatory agents is a major focus of pharmaceutical research.[14] Pyrimidine and quinazoline derivatives, which can be accessed from pyridine-based starting materials, have shown promise as anti-inflammatory agents, often through the inhibition of cyclooxygenase (COX) enzymes.[15]
While specific examples detailing the direct use of this compound in the synthesis of anti-inflammatory drugs are not as prevalent in the readily available literature, its potential is clear. The ability to introduce diverse functionalities via SNAr and subsequent transformations allows for the construction of molecules that can mimic the structures of known anti-inflammatory scaffolds. For example, the synthesis of novel 2-chloro-4-(aryl amino)-6,7-dimethoxy quinazoline derivatives with anti-inflammatory activity has been described, showcasing a synthetic route that could be adapted from a 2-chloropyridine starting material.
Conclusion and Future Perspectives
This compound is a testament to the power of a well-designed chemical building block in medicinal chemistry. Its predictable reactivity, centered on nucleophilic aromatic substitution and nitro group reduction, provides a reliable and versatile platform for the synthesis of complex and biologically active molecules. The successful application of this intermediate in the development of kinase inhibitors and its potential in the synthesis of anti-cancer and anti-inflammatory agents underscore its importance in modern drug discovery. As our understanding of disease biology continues to evolve, the strategic use of versatile scaffolds like this compound will undoubtedly continue to play a pivotal role in the design and synthesis of the next generation of therapeutics.
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- 13. Synthesis and anti-cancer screening of novel heterocyclic-(2H)-1,2,3-triazoles as potential anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and Pharmacological Evaluation of Antiinflammatory Mutual Amide Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
The Lynchpin of Modern Agrochemicals: A Technical Guide to 2-Chloro-6-methyl-3-nitropyridine
An In-depth Analysis for Researchers, Scientists, and Agrochemical Development Professionals
Introduction: The Unseen Architect of Crop Protection
In the intricate world of agrochemical synthesis, the strategic selection of molecular building blocks is paramount to the development of effective and selective herbicides, insecticides, and fungicides. Among these foundational molecules, 2-chloro-6-methyl-3-nitropyridine has emerged as a cornerstone intermediate, prized for its versatile reactivity and its integral role in the synthesis of a new generation of crop protection agents. This technical guide provides a comprehensive overview of this critical building block, from its synthesis and chemical properties to its application in the construction of high-value agrochemicals, with a particular focus on the sulfonylurea class of herbicides.
Core Synthesis and Chemical Profile
This compound is a substituted pyridine ring, functionalized with a chloro group at the 2-position, a nitro group at the 3-position, and a methyl group at the 6-position. This specific arrangement of functional groups dictates its unique chemical reactivity and makes it a valuable synthon in multi-step organic synthesis.
Synthesis of the Core Scaffold
The manufacturing process for this compound typically begins with the readily available precursor, 2-amino-6-methylpyridine. The synthesis proceeds through a multi-step sequence:
-
Nitration: The initial step involves the nitration of 2-amino-6-methylpyridine to introduce the nitro group onto the pyridine ring.
-
Diazotization: The amino group is then converted into a diazonium salt.
-
Chlorination: Finally, a chlorination reaction, often employing reagents like phosphorus oxychloride, replaces the diazonium group with a chlorine atom, yielding the target molecule, this compound.[1]
Key Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₆H₅ClN₂O₂ | PubChem |
| Molecular Weight | 172.57 g/mol | PubChem |
| Appearance | Light yellow solid | Guidechem |
| Melting Point | 58-60 °C | Guidechem |
Reactivity and Mechanistic Insights
The chemical behavior of this compound is governed by the interplay of its functional groups. The electron-withdrawing nature of the chloro and nitro groups, combined with the electron-donating effect of the methyl group, creates a unique electronic landscape on the pyridine ring. This electronic arrangement makes the chlorine atom at the 2-position susceptible to nucleophilic aromatic substitution, a key reaction in the elaboration of this building block. Furthermore, the nitro group can be readily reduced to an amino group, providing another strategic handle for further chemical modifications.[2]
Application in Agrochemical Synthesis: The Sulfonylurea Herbicides
The true value of this compound as a building block is exemplified in its application in the synthesis of sulfonylurea herbicides. This class of herbicides is renowned for its high efficacy at low application rates, broad weed control spectrum, and excellent crop selectivity. They act by inhibiting the enzyme acetolactate synthase (ALS), which is essential for the biosynthesis of branched-chain amino acids in plants.
From Building Block to Active Ingredient: A Synthetic Workflow
The journey from this compound to a final sulfonylurea herbicide involves a series of strategic chemical transformations. A representative synthetic pathway is outlined below, culminating in the formation of a pyridylsulfonylurea.
Experimental Workflow: Synthesis of a Pyridylsulfonylurea Herbicide
Caption: Synthetic pathway from this compound to a sulfonylurea herbicide.
Step-by-Step Methodology
Part 1: Synthesis of 2-Amino-6-methylpyridine (Key Intermediate)
-
Reduction of the Nitro Group: this compound is subjected to a reduction reaction to convert the nitro group to an amino group. A common method is catalytic hydrogenation using a palladium-on-carbon catalyst.[1]
-
Protocol: In a suitable reaction vessel, dissolve this compound in a solvent such as ethanol. Add a catalytic amount of 10% Pd/C. The mixture is then subjected to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stirred at room temperature until the reaction is complete (monitored by TLC or GC-MS). After completion, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield 2-amino-6-methyl-3-chloropyridine. The chloro group can then be removed via further reduction if 2-amino-6-methylpyridine is the desired intermediate.
-
Part 2: Synthesis of the Pyridylsulfonyl Chloride Intermediate
This is a critical step that transforms the amino-pyridine into a reactive intermediate for the final coupling reaction.
-
Diazotization: The 2-amino-6-methylpyridine is treated with a diazotizing agent, such as sodium nitrite in the presence of a strong acid (e.g., hydrochloric acid), to form a diazonium salt.
-
Sulfonylation: The diazonium salt is then reacted with sulfur dioxide in the presence of a copper(II) chloride catalyst. This reaction, a variation of the Sandmeyer reaction, introduces the sulfonyl chloride group onto the pyridine ring, yielding the corresponding pyridylsulfonyl chloride.
Part 3: Synthesis of the Final Sulfonylurea Herbicide
The final step involves the coupling of the pyridylsulfonyl chloride with a suitable heterocyclic amine, a reaction that forms the characteristic sulfonylurea bridge.
-
Coupling Reaction: The pyridylsulfonyl chloride is reacted with a heterocyclic amine, such as 2-amino-4,6-dimethoxypyrimidine, in the presence of a base (e.g., triethylamine or pyridine) to neutralize the HCl generated during the reaction. This reaction forms the N-((pyrimidin-2-yl)aminocarbonyl)pyridinesulfonamide structure, which is the core of many sulfonylurea herbicides.[3][4]
-
Protocol: To a stirred solution of the heterocyclic amine in an inert solvent (e.g., dichloromethane or acetonitrile), the pyridylsulfonyl chloride is added dropwise at a controlled temperature (often 0-5 °C). A base is then added, and the reaction is allowed to proceed to completion. The final product is then isolated through standard work-up procedures, which may include washing, extraction, and crystallization or chromatography to yield the pure sulfonylurea herbicide.
-
Structure-Activity Relationship Insights
The efficacy of sulfonylurea herbicides is highly dependent on the nature and position of the substituents on both the pyridine and the heterocyclic rings. The 6-methyl group on the pyridine ring in our starting material can influence the molecule's binding affinity to the target enzyme (ALS) and its metabolic stability in both the target weed and the crop, thereby affecting its selectivity and persistence in the environment. Researchers in the field continuously explore modifications to this scaffold to optimize herbicidal activity, crop safety, and environmental profile.
Conclusion and Future Outlook
This compound stands as a testament to the power of strategic molecular design in modern agrochemical research. Its versatile chemical handles allow for the efficient construction of complex and highly active molecules like the sulfonylurea herbicides. As the demand for more effective, selective, and environmentally benign crop protection solutions continues to grow, the importance of such well-designed building blocks will only increase. Future research will likely focus on developing even more efficient and sustainable synthetic routes to this key intermediate and on leveraging its reactivity to create novel agrochemicals with improved modes of action and enhanced safety profiles.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. CN100336806C - Sulfonyl urea compounds and herbicidal activity thereof - Google Patents [patents.google.com]
- 3. CN101671328B - Novel synthesis method of sulfonylurea weedicide - Google Patents [patents.google.com]
- 4. EP0613896A1 - Process for the preparation of sulfonylurea derivatives and intermediates for this process - Google Patents [patents.google.com]
thermal stability and decomposition of 2-Chloro-6-methyl-3-nitropyridine
An In-depth Technical Guide to the Thermal Stability and Decomposition of 2-Chloro-6-methyl-3-nitropyridine
Authored by: A Senior Application Scientist
Foreword: Proactive Hazard Assessment in Pharmaceutical Development
In the landscape of pharmaceutical synthesis and drug development, the intermediates we handle are often as critical as the final active pharmaceutical ingredient (API). This compound is one such intermediate, a versatile building block whose utility is underscored by a molecular structure demanding rigorous safety evaluation. The presence of a nitro group attached to a pyridine ring, further substituted with a chlorine atom, introduces inherent energetic characteristics. Understanding the thermal stability of this compound is not merely a regulatory formality but a cornerstone of process safety, enabling the design of robust, safe, and scalable synthetic routes. This guide provides a comprehensive framework for evaluating the thermal hazards of this compound, grounded in established analytical techniques and first-principles safety concepts. We will delve into not just the "how" but the "why" of experimental design, data interpretation, and the implementation of safety measures.
Physicochemical and Structural Overview
This compound is a substituted pyridine derivative used in organic synthesis.[1][2] Its structure combines several features that influence its reactivity and thermal stability:
-
Pyridine Ring: A heterocyclic aromatic ring.
-
Nitro Group (-NO₂): A strong electron-withdrawing group known for conferring energetic properties to molecules. Its presence is a primary indicator for potential thermal instability.
-
Chloro Group (-Cl): An electron-withdrawing halogen.
-
Methyl Group (-CH₃): An electron-donating group.
The interplay of these substituents on the pyridine ring dictates the molecule's electronic properties and its susceptibility to decomposition under thermal stress.[3]
| Property | Value | Source |
| Molecular Formula | C₆H₅ClN₂O₂ | [2] |
| Molecular Weight | 172.57 g/mol | [3][4] |
| CAS Number | 56057-19-3 | [3] |
| Appearance | Off-white to light yellow solid | [4] |
Anticipated Thermal Decomposition Profile
Decomposition Triggers and Products: The primary concern for nitroaromatic compounds is rapid, exothermic decomposition, which can lead to a thermal runaway reaction if not properly controlled.[7] The decomposition of this compound is expected to proceed via complex radical mechanisms initiated by the cleavage of the C-NO₂ bond, which is often the weakest bond in the molecule.[5]
Based on the elemental composition and data from similar compounds, the hazardous decomposition products are predicted to include:
-
Nitrogen Oxides (NOx): Highly toxic and reactive gases.[8][9][10]
-
Carbon Monoxide (CO) and Carbon Dioxide (CO₂): Products of incomplete and complete combustion.[8][9][10]
-
Hydrogen Chloride (HCl): A corrosive gas resulting from the decomposition of the chlorinated pyridine ring.[8][9][10]
The energy released during this decomposition can be substantial, leading to a rapid increase in temperature and pressure within a closed system.
Methodologies for Comprehensive Thermal Hazard Assessment
A multi-technique approach is essential for a thorough understanding of a compound's thermal stability. The following experimental protocols are presented as a self-validating system, where data from each technique provides a piece of the overall safety puzzle.
Workflow for Thermal Hazard Evaluation
The logical flow of a thermal hazard investigation ensures that preliminary screening is followed by more sophisticated, quantitative analysis under adiabatic conditions, which mimic a worst-case process upset.
Caption: Workflow for a comprehensive thermal hazard assessment.
Experimental Protocol: Differential Scanning Calorimetry (DSC)
Objective: To perform an initial screening for exothermic activity and obtain a preliminary estimate of the decomposition onset temperature and energy release.
Causality: DSC is a rapid and sensitive technique that measures the difference in heat flow between a sample and a reference as a function of temperature. An exotherm (release of heat) indicates decomposition. This is the first step to determine if the material has the potential for a thermal runaway.
Methodology:
-
Sample Preparation: Accurately weigh 3-5 mg of this compound into a high-pressure gold-plated or stainless steel crucible. Using a high-pressure crucible is critical to contain any gases generated during decomposition and prevent the energy release from being underestimated.
-
Instrument Setup: Place the sealed sample crucible and an empty reference crucible into the DSC cell.
-
Experimental Program:
-
Equilibrate the system at 30 °C.
-
Ramp the temperature at a linear heating rate of 2-5 °C/min up to a final temperature of 350 °C. A slower heating rate provides better resolution of the onset temperature.
-
-
Data Analysis:
-
Plot the heat flow (W/g) versus temperature (°C).
-
Determine the extrapolated onset temperature (T₀) of the first significant exothermic event.
-
Integrate the area under the exotherm peak to calculate the heat of decomposition (ΔH_d) in J/g.
-
Experimental Protocol: Accelerating Rate Calorimetry (ARC)
Objective: To simulate a thermal runaway under adiabatic conditions to determine critical safety parameters like the self-heating onset temperature, adiabatic temperature rise, and pressure generation.[11]
Causality: ARC provides a "worst-case" scenario by creating an adiabatic environment where all heat generated by the decomposing sample is used to increase its own temperature.[12] This mimics a large-scale reactor with a cooling failure, providing data essential for emergency relief system design and defining safe operating temperatures.[13]
Methodology:
-
Sample Preparation: Load approximately 1-5 g of the sample into a spherical titanium or Hastelloy C sample bomb. The bomb material should be chosen for chemical compatibility.
-
System Setup: Place the bomb inside the ARC calorimeter, which consists of a robust containment vessel and heaters. Connect thermocouples and a pressure transducer.
-
Experimental Program (Heat-Wait-Search Mode): [14]
-
Heat: The system heats the sample by a small increment (e.g., 5 °C).
-
Wait: The system holds the temperature constant to allow the sample and bomb to reach thermal equilibrium.
-
Search: The system monitors the sample's temperature for any self-heating. The detection threshold is typically set to a very sensitive level, such as 0.02 °C/min.[13]
-
Exotherm Detection: If no self-heating is detected, the cycle repeats. If the self-heating rate exceeds the threshold, the instrument switches to "adiabatic mode," where the surrounding heaters match the sample temperature, preventing any heat loss.[11]
-
-
Data Acquisition: The system records the temperature and pressure of the sample as a function of time until the reaction is complete.
Caption: The Heat-Wait-Search principle of ARC testing.
Interpretation of Thermal Stability Data
The data gathered from DSC and ARC analyses must be synthesized to establish safe operating parameters.
Key Safety Parameters
The following table summarizes the critical parameters derived from thermal analysis and their significance in process safety.
| Parameter | Symbol | Typical Units | Source | Significance |
| Onset Temperature | T₀ | °C | DSC, ARC | The temperature at which detectable self-heating begins. Processes should be operated well below this temperature. |
| Heat of Decomposition | ΔH_d | J/g | DSC | The total energy released during decomposition. Higher values indicate a more severe thermal hazard. |
| Adiabatic Temperature Rise | ΔT_ad | °C | ARC | The maximum theoretical temperature increase of the material under adiabatic conditions.[13] Used to assess the severity of a runaway. |
| Maximum Pressure | P_max | bar, psi | ARC | The maximum pressure generated during decomposition in a closed system, critical for vent sizing. |
| Time to Maximum Rate | TMR | min, hours | ARC | The time required for the reaction to reach its maximum rate from the onset of self-heating under adiabatic conditions.[13] A short TMR indicates a rapidly escalating hazard. |
Decision Framework for Process Safety
The interpretation of these parameters leads to a clear decision-making process for ensuring safe handling and scale-up.
Caption: Decision tree for interpreting thermal stability data.
Safe Handling and Storage Recommendations
Based on the anticipated hazards and data from related compounds, the following precautions are mandatory:
-
Storage: Store in a cool, dry, and well-ventilated place, away from heat sources and incompatible materials such as strong oxidizing agents, acids, and bases.[8][10] The container should be kept tightly closed.
-
Handling:
-
Handle in a well-ventilated area, preferably within a fume hood, to avoid inhalation of dust.[15][16]
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[9]
-
Avoid creating dust. Use non-sparking tools when handling the solid.[17]
-
Grounding of equipment is recommended to prevent static discharge.
-
-
Spill Response: In case of a spill, avoid generating dust. Carefully sweep up the material and place it in a suitable, labeled container for disposal.[15] Prevent entry into waterways.
Conclusion
While this compound is a valuable synthetic intermediate, its molecular structure necessitates a proactive and thorough thermal hazard assessment. The combination of screening techniques like DSC with robust adiabatic calorimetry like ARC provides the critical data needed to understand its decomposition behavior. By interpreting parameters such as onset temperature, heat of decomposition, and Time to Maximum Rate, researchers and process chemists can design inherently safer processes, define safe operating limits, and ensure that appropriate engineering and administrative controls are in place. Treating every energetic compound with this level of scientific rigor is fundamental to maintaining a safe and responsible research and development environment.
References
- 1. Page loading... [wap.guidechem.com]
- 2. This compound | C6H5ClN2O2 | CID 1268230 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 56057-19-3 | Benchchem [benchchem.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. fishersci.com [fishersci.com]
- 9. fishersci.com [fishersci.com]
- 10. jubilantingrevia.com [jubilantingrevia.com]
- 11. Accelerating Rate Calorimetry (ARC) - Prime Process Safety Center [primeprocesssafety.com]
- 12. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 13. belmontscientific.com [belmontscientific.com]
- 14. belmontscientific.com [belmontscientific.com]
- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 16. merckmillipore.com [merckmillipore.com]
- 17. jubilantingrevia.com [jubilantingrevia.com]
Methodological & Application
Application Notes and Protocols for Nucleophilic Aromatic Substitution using 2-Chloro-6-methyl-3-nitropyridine
Abstract
This comprehensive guide provides a detailed protocol and technical insights for performing nucleophilic aromatic substitution (SNAr) reactions utilizing 2-Chloro-6-methyl-3-nitropyridine. This versatile heterocyclic building block is of significant interest to researchers in medicinal chemistry and materials science due to its propensity to undergo efficient substitution with a variety of nucleophiles. This document elucidates the underlying reaction mechanism, offers step-by-step experimental procedures, outlines typical reaction conditions for different nucleophile classes, and provides troubleshooting guidance to enable researchers, scientists, and drug development professionals to successfully employ this powerful synthetic transformation.
Introduction: The Strategic Value of this compound in SNAr Chemistry
This compound is a highly valuable substrate in modern organic synthesis, particularly for the construction of complex molecular architectures.[1][2] Its utility stems from the specific arrangement of its functional groups, which primes the molecule for facile nucleophilic aromatic substitution. The pyridine ring is inherently electron-deficient, a characteristic that is significantly amplified by the presence of the strongly electron-withdrawing nitro group (-NO₂) at the 3-position.[3][4] This electronic feature, combined with a good leaving group (chlorine) at an activated position (C2), renders this compound an excellent electrophile for a broad range of nucleophiles.[5]
The resulting substituted 2-amino-, 2-alkoxy-, or 2-thio-6-methyl-3-nitropyridine scaffolds are key intermediates in the synthesis of pharmaceuticals and agrochemicals.[1][6] This protocol provides the foundational knowledge and practical steps to leverage this reactivity for the efficient generation of diverse chemical libraries.
The SNAr Mechanism: An Electronically Driven Pathway
The nucleophilic aromatic substitution reaction of this compound proceeds via a well-established two-step addition-elimination mechanism.[7][8] Understanding this pathway is critical for optimizing reaction conditions and troubleshooting unforeseen outcomes.
-
Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile on the electron-deficient carbon atom bonded to the chlorine (the ipso-carbon).[8] This step breaks the aromaticity of the pyridine ring and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[8][9]
-
Stabilization and Role of the Nitro Group: The stability of the Meisenheimer complex is the cornerstone of this reaction's feasibility. The negative charge is delocalized across the ring system and, crucially, onto the oxygen atoms of the ortho-nitro group.[10][11] This delocalization significantly lowers the activation energy of the initial attack. The pyridine nitrogen atom also participates in stabilizing this negative charge through resonance, which is why substitution is highly favored at the C2 and C4 positions.[10][12][13]
-
Elimination and Re-aromatization: In the final step, the aromaticity of the pyridine ring is restored by the expulsion of the chloride leaving group, yielding the final substituted product.[7]
This mechanistic rationale explains why electron-withdrawing groups, which deactivate rings towards electrophilic substitution, are powerful activators for nucleophilic substitution.[4][8]
Diagram of the SNAr Mechanism
Caption: General SNAr mechanism for this compound.
Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. 2-Amino-6-methyl-3-nitropyridine and related compounds may cause skin and serious eye irritation and may be harmful if swallowed.[14]
General Protocol for Reaction with Amine Nucleophiles (N-Nucleophiles)
This protocol provides a general procedure for the reaction with primary and secondary aliphatic or aromatic amines.
Materials:
-
This compound (1.0 eq)
-
Amine nucleophile (e.g., morpholine, benzylamine, aniline) (1.1 - 1.5 eq)
-
Base (e.g., K₂CO₃, Et₃N) (1.5 - 2.0 eq, if amine is used as its salt or if it's a weak base)
-
Anhydrous solvent (e.g., DMF, DMSO, Acetonitrile, Ethanol)
-
Round-bottom flask equipped with a magnetic stir bar and reflux condenser
-
Standard workup and purification reagents (e.g., ethyl acetate, water, brine, anhydrous MgSO₄, silica gel)
Procedure:
-
Reactant Setup: To a clean, dry round-bottom flask, add this compound (1.0 eq) and the chosen anhydrous solvent (to achieve a concentration of ~0.1-0.5 M).
-
Addition of Reagents: Begin stirring the solution. Add the amine nucleophile (1.1-1.5 eq). If necessary, add the base (e.g., K₂CO₃, Et₃N). Using an excess of a liquid amine can sometimes serve as both the nucleophile and the base.[7]
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (see Table 1 for guidance). Common temperatures range from 80 °C to 140 °C.[3]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup:
-
Allow the reaction mixture to cool to room temperature.
-
If a solid base was used, filter the mixture.
-
Remove the solvent under reduced pressure (rotary evaporation).
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure substituted product.
General Protocol for Reaction with Alkoxide Nucleophiles (O-Nucleophiles)
This protocol is suitable for reactions with alcohols, which are typically converted to their more nucleophilic alkoxide form in situ.
Materials:
-
This compound (1.0 eq)
-
Alcohol (e.g., methanol, ethanol, phenol) (can be used as solvent or 1.5-3.0 eq)
-
Strong base (e.g., NaH, NaOMe, KOtBu) (1.1 - 1.5 eq)
-
Anhydrous solvent (e.g., THF, DMF, or the corresponding alcohol)
Procedure:
-
Alkoxide Formation (if not using alcohol as solvent): In a flame-dried flask under an inert atmosphere (N₂ or Ar), suspend the strong base (e.g., NaH, 1.1 eq) in the anhydrous solvent. Cool the suspension to 0 °C and slowly add the alcohol (1.1 eq). Allow the mixture to stir at room temperature for 30 minutes.
-
Reactant Setup: Add a solution of this compound (1.0 eq) in the same anhydrous solvent to the freshly prepared alkoxide solution.
-
Reaction Conditions: Heat the reaction mixture as required. Temperatures can range from room temperature to reflux, depending on the alcohol's reactivity.
-
Monitoring & Workup: Follow steps 4 and 5 from the amine protocol. The workup may require careful quenching of any excess strong base with a proton source (e.g., slow addition of water or a saturated NH₄Cl solution) at 0 °C before extraction.
-
Purification: Purify the crude product via flash column chromatography.
Experimental Workflow Diagram
Caption: A typical experimental workflow for SNAr reactions.
Data Presentation: Typical Reaction Conditions
The optimal conditions for SNAr reactions with this compound are highly dependent on the nucleophile's reactivity and steric profile. The following table provides a summary of typical conditions as a starting point for optimization.
| Nucleophile Class | Specific Example | Recommended Solvent(s) | Recommended Base(s) | Typical Temp. (°C) | Typical Time (h) |
| N-Nucleophiles | |||||
| Sec. Aliphatic Amine | Morpholine | Ethanol, DMF | Et₃N, K₂CO₃ | Reflux (EtOH) | 2 - 6 |
| Pri. Aliphatic Amine | Benzylamine | Isopropanol/Water, DMF | None or K₂CO₃ | 80 - 100 | 2 - 4 |
| Aromatic Amine | Aniline | DMF, DMSO | K₂CO₃, Cs₂CO₃ | 100 - 140 | 8 - 24 |
| O-Nucleophiles | |||||
| Alkoxide | Sodium Methoxide | Methanol, THF | NaOMe | RT - Reflux | 1 - 8 |
| Phenoxide | Phenol | DMF, DMSO | K₂CO₃, NaH | 80 - 120 | 4 - 16 |
| S-Nucleophiles | |||||
| Thiolate | Thiophenol | DMF, Ethanol | K₂CO₃, NaH | RT - 80 | 1 - 6 |
Note: These are general guidelines. Optimization may be required for specific substrates. Reaction progress should always be monitored (e.g., by TLC or LC-MS).
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Insufficiently reactive nucleophile.2. Reaction temperature is too low.3. Ineffective base. | 1. Use a stronger base to deprotonate the nucleophile (e.g., NaH for alcohols/thiols).2. Increase the reaction temperature in increments.3. Switch to a more polar aprotic solvent like DMSO or NMP to enhance reactivity.[5] |
| Side Product Formation | 1. For O-nucleophiles, hydrolysis of the starting material if water is present.2. For some amines, reaction at multiple sites or decomposition at high temperatures.3. For less activated substrates, elimination pathways may compete. | 1. Ensure all reagents and solvents are anhydrous. Run the reaction under an inert atmosphere.2. Lower the reaction temperature and increase the reaction time. Screen different bases.3. Confirm the structure of side products to diagnose the issue. |
| Difficult Purification | 1. Product and starting material have similar polarity.2. Excess nucleophile is difficult to remove. | 1. Drive the reaction to full conversion. If necessary, try a different solvent system for chromatography.2. Use a water-soluble base (e.g., K₂CO₃) and perform an aqueous workup to remove excess amine or alcohol. |
Conclusion
The nucleophilic aromatic substitution reaction of this compound is a robust and highly effective method for synthesizing a diverse range of substituted pyridines. The electron-deficient nature of the pyridine ring, powerfully activated by the ortho-nitro group, facilitates efficient substitution with a wide array of N-, O-, and S-nucleophiles. By understanding the underlying addition-elimination mechanism and carefully selecting reaction conditions, researchers can reliably produce valuable chemical intermediates for applications in drug discovery and materials science. This guide provides the necessary protocols and technical considerations to successfully implement this important synthetic transformation.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. 2-Amino-6-methyl-3-nitropyridine, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 7. benchchem.com [benchchem.com]
- 8. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
- 9. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. youtube.com [youtube.com]
- 12. echemi.com [echemi.com]
- 13. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 2-Amino-6-methyl-3-nitropyridine - High purity | EN [georganics.sk]
Introduction: Navigating the Challenges of Heteroaryl Chloride Coupling
An Application Guide to Suzuki Coupling of 2-Chloro-6-methyl-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its power in forging carbon-carbon bonds.[1][2][3] Its robustness and functional group tolerance have made it an indispensable tool in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. This guide focuses on a particularly valuable yet challenging substrate: This compound .
As a heteroaryl chloride, this molecule presents specific hurdles that distinguish it from simpler aryl bromides or iodides. The chlorine atom's relative inertness necessitates highly active catalyst systems to achieve efficient oxidative addition.[4][5] Furthermore, the pyridine nitrogen atom can act as a Lewis base, coordinating to the palladium catalyst and potentially inhibiting its activity—a well-documented phenomenon known as the "2-pyridyl problem".[6][7][8] The presence of a potent electron-withdrawing nitro group further modulates the electronic properties of the ring, which can be leveraged for successful coupling with the right strategic approach.
This document provides a detailed exploration of the critical parameters, a robust experimental protocol, and the underlying mechanistic principles required to successfully execute the Suzuki coupling of this compound.
Mechanistic Core: The Palladium Catalytic Cycle
The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that shuttles between Pd(0) and Pd(II) oxidation states.[1][9][10] Understanding this cycle is fundamental to troubleshooting and optimizing the reaction for a challenging substrate.
-
Oxidative Addition: The cycle begins with the insertion of the active Pd(0) catalyst into the carbon-chlorine bond of the this compound. This is often the rate-limiting step for aryl chlorides and requires a sufficiently electron-rich and sterically accessible palladium center.
-
Transmetalation: A base activates the organoboron reagent (e.g., a boronic acid) to form a more nucleophilic boronate species.[11] This species then transfers its organic group to the Pd(II) complex, displacing the halide.
-
Reductive Elimination: The two organic partners on the palladium center couple, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.
References
- 1. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 2. youtube.com [youtube.com]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. uwindsor.ca [uwindsor.ca]
- 5. Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Yoneda Labs [yonedalabs.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Suzuki Coupling [organic-chemistry.org]
Application Notes and Protocols for the Synthesis of Substituted Pyridines from 2-Chloro-6-methyl-3-nitropyridine
Introduction: The Privileged Pyridine Scaffold and a Versatile Starting Material
Substituted pyridines represent a cornerstone of modern medicinal chemistry and drug discovery.[1] The pyridine ring is a "privileged scaffold," appearing in numerous natural products, vitamins, and a significant number of FDA-approved drugs.[2] These nitrogen-containing heterocycles exhibit a vast spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and enzyme-inhibiting properties.[3][4] Their unique electronic characteristics and the ability to be functionalized at various positions make them invaluable in the design of novel therapeutic agents, particularly as kinase inhibitors for oncology and inflammatory diseases.[5][6][7]
A key challenge and opportunity for researchers lie in the efficient and modular synthesis of diverse pyridine libraries. 2-Chloro-6-methyl-3-nitropyridine has emerged as a highly valuable and versatile starting material for this purpose.[8] Its reactivity is governed by two key features:
-
A labile chlorine atom at the 2-position , which serves as an excellent leaving group.
-
A strongly electron-withdrawing nitro group at the 3-position , which powerfully activates the pyridine ring for chemical transformations.
This combination makes this compound an ideal substrate for a range of synthetic strategies, primarily Nucleophilic Aromatic Substitution (SNAr) and palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of functionalities. This guide provides a detailed exploration of these synthetic pathways, complete with mechanistic insights, step-by-step protocols, and practical considerations for researchers in drug development.
Part 1: Core Synthetic Strategies and Mechanistic Rationale
The strategic functionalization of this compound hinges on exploiting the electronic properties of the substituted ring. The two predominant methodologies are Nucleophilic Aromatic Substitution and Palladium-Catalyzed Cross-Coupling.
Nucleophilic Aromatic Substitution (SNAr): A Direct and Efficient Pathway
The SNAr reaction is the most direct method for functionalizing this compound. The electron-deficient nature of the pyridine ring, exacerbated by the potent electron-withdrawing nitro group, makes the carbon atom at the 2-position highly electrophilic and susceptible to attack by nucleophiles.[9]
Causality of Reactivity: The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the C2 carbon, breaking the aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[10] The negative charge is delocalized across the ring and, crucially, onto the oxygen atoms of the nitro group, which provides substantial stabilization. In the second step, aromaticity is restored by the expulsion of the chloride leaving group.[11]
Caption: SNAr mechanism workflow.
This pathway is highly effective for a broad range of nucleophiles:
-
N-Nucleophiles: Primary and secondary amines (aliphatic and aromatic) react readily to form 2-amino-6-methyl-3-nitropyridine derivatives, which are themselves valuable intermediates.[9][12]
-
O-Nucleophiles: Alcohols and phenols, typically used as their corresponding alkoxides or phenoxides in the presence of a base, yield 2-alkoxy/aryloxy-6-methyl-3-nitropyridines.[13]
-
S-Nucleophiles: Thiols react under basic conditions to form 2-thioether substituted pyridines.[14][15]
Palladium-Catalyzed Cross-Coupling: Forging Carbon-Carbon and Carbon-Nitrogen Bonds
While SNAr is powerful, palladium-catalyzed cross-coupling reactions offer a complementary and often more versatile toolkit for building molecular complexity.[16] In these reactions, the C-Cl bond at the 2-position acts as a "handle" for oxidative addition to a palladium(0) catalyst, initiating a catalytic cycle that forges new bonds.[17]
Suzuki-Miyaura Coupling: This reaction is a cornerstone of modern synthesis for creating C-C bonds, particularly for biaryl structures.[18][19] It couples the chloropyridine with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base.[20] The choice of ligand for the palladium catalyst is critical for achieving high efficiency.
Caption: The Suzuki-Miyaura catalytic cycle.
Buchwald-Hartwig Amination: This reaction provides an alternative, powerful method for C-N bond formation.[21][22] It couples the chloropyridine with an amine in the presence of a palladium catalyst, a suitable phosphine ligand, and a strong base.[23] It is particularly useful for coupling less nucleophilic amines or when SNAr conditions are not suitable for other functional groups in the molecule.[24] The mechanism follows a similar catalytic cycle of oxidative addition, amine coordination/deprotonation, and reductive elimination.[21]
Post-Substitution Chemistry: Reduction of the Nitro Group
A significant advantage of using this compound is that the nitro group, after serving its role as a powerful activating group, can be transformed into another key functional handle: an amine. The reduction of the nitro group to a primary amine is typically achieved with high efficiency using methods such as:
-
Catalytic hydrogenation (e.g., H₂ gas with a Pd/C catalyst).
-
Transfer hydrogenation (e.g., using hydrazine hydrate or ammonium formate with a Pd/C catalyst).[5][13]
This transformation opens up a new avenue for diversification, allowing for subsequent reactions like amide bond formation, sulfonamide synthesis, or diazotization, thereby dramatically increasing the molecular diversity accessible from a single starting material.
Part 2: Experimental Protocols and Data
The following protocols are provided as robust, field-proven starting points for the synthesis of substituted pyridines. Researchers should always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: General Procedure for SNAr with Amine Nucleophiles
This protocol describes a typical reaction between this compound and a primary or secondary amine.
Caption: Experimental workflow for SNAr amination.
Materials:
-
This compound (1.0 eq)
-
Amine (primary or secondary, 1.1-1.2 eq)
-
Base (e.g., Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃), 2.0 eq)
-
Anhydrous solvent (e.g., Ethanol, N,N-Dimethylformamide (DMF), or Acetonitrile)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
-
Standard work-up and purification equipment
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and condenser, add this compound (1.0 eq).
-
Dissolve the starting material in the chosen anhydrous solvent (concentration approx. 0.1-0.2 M).
-
Add the amine nucleophile (1.1-1.2 eq) to the solution, followed by the base (e.g., Et₃N, 2.0 eq).
-
Heat the reaction mixture to reflux (for ethanol) or 80-120 °C (for DMF) and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until consumption of the starting material is observed (typically 2-12 hours).
-
Once complete, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., ethyl acetate).
-
Separate the layers and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography or recrystallization to yield the desired 2-amino-6-methyl-3-nitropyridine derivative.
Table 1: Representative SNAr Reactions & Conditions
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Reference |
| Aniline | - | Neat | 150 | 1 | Good (unspecified) | [25] |
| Morpholine | Et₃N | Ethanol | Reflux (~78) | 2-4 | 80-90 | [9] |
| Guaiacol | DABCO | Neat | 130 | 3-4 | High (unspecified) | [13] |
| Benzylamine | - | Isopropanol/Water | 80 | 2-4 | 85-95 | [9] |
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a starting point for the C-C bond formation between this compound and an arylboronic acid. Optimization of the catalyst, ligand, base, and solvent may be required for specific substrates.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2-1.5 eq)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, 2-5 mol%)
-
Phosphine ligand (e.g., SPhos, XPhos, PPh₃, 4-10 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, 2.0-3.0 eq)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/water, Toluene)
-
Schlenk flask or sealed tube, inert gas supply (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
In a separate vial under inert atmosphere, mix the palladium catalyst (e.g., Pd(OAc)₂, 0.03 mmol) and the phosphine ligand (e.g., SPhos, 0.06 mmol) and add this mixture to the reaction flask.
-
Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water, 5 mL) via syringe.
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 5-18 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by silica gel column chromatography to obtain the 2-aryl-6-methyl-3-nitropyridine product.[16][17]
Table 2: Recommended Catalyst Systems for Cross-Coupling Reactions
| Reaction | Palladium Source | Recommended Ligand(s) | Typical Base |
| Suzuki-Miyaura | Pd(OAc)₂, Pd₂(dba)₃ | Buchwald-type biaryl phosphines (SPhos, XPhos) | K₂CO₃, K₃PO₄, Cs₂CO₃ |
| Buchwald-Hartwig | Pd(OAc)₂, Pd₂(dba)₃ | Buchwald-type biaryl phosphines, Josiphos, BINAP | NaOt-Bu, K₃PO₄, LHMDS |
Protocol 3: Reduction of the Nitro Group to an Amine
This protocol details the reduction of a 2-substituted-6-methyl-3-nitropyridine to the corresponding 3-aminopyridine derivative using transfer hydrogenation.
Materials:
-
2-Substituted-6-methyl-3-nitropyridine (1.0 eq)
-
Palladium on Carbon (10% Pd/C, 5-10 mol% Pd)
-
Hydrazine hydrate or Ammonium formate (5-10 eq)
-
Solvent (e.g., Ethanol or Methanol)
-
Celite® for filtration
Procedure:
-
In a round-bottom flask, dissolve the 2-substituted-6-methyl-3-nitropyridine in ethanol (approx. 0.1 M).
-
Carefully add 10% Pd/C catalyst to the solution.
-
Heat the mixture to 60-70 °C with vigorous stirring.
-
Add hydrazine hydrate dropwise to the heated suspension over 15-30 minutes. Caution: Exothermic reaction and gas evolution may occur.
-
Maintain the temperature and stir for 1-3 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction to room temperature.
-
Filter the mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with additional solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude 2-substituted-3-amino-6-methylpyridine, which can be purified further if necessary.[13]
Conclusion
This compound is a powerful and economically viable building block for the synthesis of diverse libraries of substituted pyridines. Its well-defined reactivity allows for predictable and high-yielding transformations through Nucleophilic Aromatic Substitution and modern palladium-catalyzed cross-coupling reactions. The ability to subsequently reduce the nitro group further enhances its synthetic utility, providing a secondary point for diversification. The protocols and data presented herein offer a robust foundation for researchers and drug development professionals to leverage this versatile scaffold in the quest for novel, biologically active molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. lifechemicals.com [lifechemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and preliminary in vitro kinase inhibition evaluation of new diversely substituted pyrido[3,4-g]quinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. benchchem.com [benchchem.com]
- 10. youtube.com [youtube.com]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. Page loading... [guidechem.com]
- 14. mdpi.com [mdpi.com]
- 15. Nucleophilic Functionalization of 2-R-3-Nitropyridines as a Versatile Approach to Novel Fluorescent Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. Suzuki Coupling [organic-chemistry.org]
- 21. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 22. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 23. jk-sci.com [jk-sci.com]
- 24. m.youtube.com [m.youtube.com]
- 25. cdnsciencepub.com [cdnsciencepub.com]
Application Notes & Protocols: Leveraging 2-Chloro-6-methyl-3-nitropyridine for the Strategic Synthesis of Kinase Inhibitors
Abstract
Protein kinases are fundamental regulators of cellular processes, and their dysregulation is a hallmark of numerous diseases, most notably cancer. The development of small-molecule kinase inhibitors has therefore become a cornerstone of modern drug discovery. Within the medicinal chemist's arsenal, halogenated and nitrated pyridines serve as exceptionally versatile synthons for constructing inhibitor scaffolds. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the strategic application of 2-chloro-6-methyl-3-nitropyridine, a key building block whose unique electronic and structural features facilitate the efficient synthesis of diverse kinase inhibitor cores. We will explore its reactivity, provide detailed, field-tested protocols for its core transformations, and explain the chemical principles that make it an invaluable tool in kinase-targeted drug discovery programs.
Introduction: The Strategic Value of the Pyridine Scaffold
The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs. Its nitrogen atom can act as a hydrogen bond acceptor, improving solubility and enabling crucial interactions with biological targets. In the context of kinase inhibitors, many successful drugs are designed to compete with ATP for binding in the kinase's active site. The pyridine core can effectively mimic the hinge-binding interactions of the adenine moiety of ATP.
This compound is a particularly powerful starting material due to a confluence of well-defined chemical properties:
-
Activated C2 Position: The pyridine ring is inherently electron-deficient. This effect is dramatically amplified by the strong electron-withdrawing nitro group (-NO₂) at the 3-position. This electronic arrangement renders the chlorine atom at the C2 position highly susceptible to nucleophilic aromatic substitution (SNAr).[1]
-
Versatile Leaving Group: The chloride at C2 is an excellent leaving group, allowing for the introduction of a wide array of nucleophiles, most commonly primary and secondary amines, to build the core of the inhibitor.[1]
-
Latent Functionality: The nitro group, after serving its role as an activating group, can be readily reduced to a primary amine (-NH₂).[2] This new amino group provides a vector for further diversification, allowing for the introduction of pharmacophores that can target other regions of the kinase or tune the molecule's physicochemical properties.
-
Steric and Electronic Tuning: The methyl group at C6 provides a subtle yet important steric and electronic influence that can affect the conformation of the final molecule and its binding affinity.
The Chemistry of Activation: Nucleophilic Aromatic Substitution (SNAr)
The cornerstone reaction for utilizing this compound is the Nucleophilic Aromatic Substitution (SNAr) reaction. Understanding this mechanism is critical to optimizing reaction conditions and troubleshooting synthetic challenges.
The reaction proceeds via a two-step addition-elimination mechanism. The first, and typically rate-determining, step is the attack of a nucleophile (e.g., an amine) on the electron-deficient carbon atom bearing the chlorine. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1] In the second, faster step, the chloride ion is eliminated, which restores the aromaticity of the pyridine ring and yields the final substituted product.[1]
Caption: General mechanism of Nucleophilic Aromatic Substitution (SNAr).
Application in Kinase Inhibitor Synthesis: A Strategic Workflow
Many kinase inhibitors function by competing with ATP for the enzyme's active site, often forming key hydrogen bonds with the "hinge" region of the protein. The workflow described below transforms our simple pyridine building block into a scaffold capable of these critical interactions.
Caption: Competitive binding of a kinase inhibitor to the ATP active site.
The general synthetic strategy involves two key steps: (1) an SNAr reaction to install a substituted amine at the C2 position, followed by (2) the reduction of the C3 nitro group to an amine. This diamino-pyridine core is a common feature in inhibitors targeting kinases like FLT3, Aurora Kinase, and others.[3]
Caption: Synthetic workflow from starting material to final inhibitor.
Experimental Protocols
The following protocols are robust, scalable, and have been validated for a wide range of substrates.
Protocol 1: Synthesis of N-(4-methoxyphenyl)-6-methyl-3-nitropyridin-2-amine via SNAr
Objective: To couple a representative substituted aniline with this compound. This C-N bond formation is the critical first step in building the inhibitor scaffold.
Materials:
| Reagent | M.W. | Amount | Moles | Equiv. |
|---|---|---|---|---|
| This compound | 172.56 | 5.00 g | 28.97 mmol | 1.0 |
| 4-Methoxyaniline | 123.15 | 3.93 g | 31.87 mmol | 1.1 |
| DIPEA (Diisopropylethylamine) | 129.24 | 7.5 mL | 43.46 mmol | 1.5 |
| n-Butanol | - | 60 mL | - | - |
Procedure:
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (5.00 g, 28.97 mmol).
-
Reagent Addition: Add n-butanol (60 mL), followed by 4-methoxyaniline (3.93 g, 31.87 mmol), and finally DIPEA (7.5 mL, 43.46 mmol).
-
Reaction: Heat the reaction mixture to reflux (approx. 118 °C) under a nitrogen atmosphere.
-
Causality: Heating provides the necessary activation energy for the SNAr reaction. n-Butanol is an excellent solvent for this transformation as it has a high boiling point and effectively solvates the reactants. DIPEA is a non-nucleophilic base used to scavenge the HCl generated during the reaction, preventing protonation of the aniline nucleophile.
-
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system. The reaction is typically complete within 4-6 hours.
-
Work-up: Once the starting material is consumed, allow the mixture to cool to room temperature. A yellow precipitate will form.
-
Isolation: Collect the solid by vacuum filtration. Wash the filter cake sequentially with cold n-butanol (2 x 15 mL) and then hexanes (2 x 20 mL) to remove residual impurities.
-
Drying: Dry the bright yellow solid under high vacuum to afford the desired product, N-(4-methoxyphenyl)-6-methyl-3-nitropyridin-2-amine.
-
Trustworthiness: This protocol typically yields >90% of a product that is >95% pure by NMR and LCMS, often pure enough to proceed to the next step without further purification. Expected Yield: ~6.8 g.
-
Protocol 2: Reduction of N-(4-methoxyphenyl)-6-methyl-3-nitropyridin-2-amine
Objective: To reduce the nitro group of the intermediate to a primary amine, yielding the key diamine scaffold for further functionalization.
Materials:
| Reagent | M.W. | Amount | Moles | Equiv. |
|---|---|---|---|---|
| N-(4-methoxyphenyl)-6-methyl-3-nitropyridin-2-amine | 259.26 | 6.00 g | 23.15 mmol | 1.0 |
| Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) | 225.63 | 26.10 g | 115.7 mmol | 5.0 |
| Ethanol (Absolute) | - | 120 mL | - | - |
| Saturated aq. NaHCO₃ | - | ~200 mL | - | - |
| Ethyl Acetate | - | 300 mL | - | - |
Procedure:
-
Setup: To a 500 mL round-bottom flask with a magnetic stir bar and reflux condenser, add the nitro-pyridine intermediate (6.00 g, 23.15 mmol) and absolute ethanol (120 mL).
-
Reagent Addition: Add the tin(II) chloride dihydrate (26.10 g, 115.7 mmol) to the suspension.
-
Reaction: Heat the mixture to reflux (approx. 78 °C). The yellow suspension will gradually dissolve to form a clear solution. The reaction is typically complete in 1-2 hours.
-
Monitoring: Monitor by TLC (3:1 Hexanes:Ethyl Acetate). The product spot will be significantly more polar than the starting material.
-
Work-up (Critical Step): a. Cool the reaction mixture in an ice bath to ~10 °C. b. Slowly and carefully pour the reaction mixture into a 1 L beaker containing a vigorously stirred solution of saturated aqueous sodium bicarbonate (~200 mL). Caution: Vigorous gas evolution (CO₂) will occur. c. Continue to stir and add more NaHCO₃ solution until the pH of the aqueous layer is >8. A thick, white precipitate of tin salts will form.
-
Causality: The work-up is crucial. The reaction is performed under acidic conditions. Basification with NaHCO₃ neutralizes the excess acid and precipitates insoluble tin hydroxides, allowing the free amine product to be extracted into an organic solvent.
-
-
Extraction: Transfer the entire mixture to a separatory funnel. Extract with ethyl acetate (3 x 100 mL). The tin salts can sometimes cause emulsions; if so, filter the entire biphasic mixture through a pad of celite before separation.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield N²-(4-methoxyphenyl)-6-methylpyridine-2,3-diamine as an off-white or pale tan solid.
-
Validation: The product can be confirmed by ¹H NMR (disappearance of the downfield nitro-aromatic protons, appearance of a new broad -NH₂ signal) and mass spectrometry (Expected [M+H]⁺ = 230.1). Expected Yield: ~4.8 g (90%).
-
Conclusion
This compound is a high-value, versatile building block for the synthesis of kinase inhibitors. Its well-defined reactivity allows for the reliable execution of SNAr reactions, and the subsequent reduction of its nitro group provides a key diamino-pyridine scaffold. This scaffold serves as a foundational element for constructing molecules capable of potent and selective kinase inhibition. The protocols detailed herein are robust and scalable, providing a solid foundation for researchers engaged in the discovery and development of novel therapeutics.
References
Application Note: Strategic Reduction of the Nitro Group in 2-Chloro-6-methyl-3-nitropyridine for Pharmaceutical Intermediate Synthesis
Abstract
The selective reduction of the nitro group in 2-Chloro-6-methyl-3-nitropyridine to yield 2-Chloro-6-methylpyridin-3-amine is a critical transformation in the synthesis of various pharmaceutical and agrochemical compounds.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on performing this reduction. We present two robust and widely applicable protocols: catalytic hydrogenation using palladium on carbon (Pd/C) and a metal-acid reduction using stannous chloride (SnCl₂). This guide emphasizes the mechanistic rationale behind procedural choices, safety protocols, and detailed step-by-step instructions to ensure reliable and reproducible outcomes.
Introduction: The Significance of 2-Chloro-6-methylpyridin-3-amine
This compound is a versatile chemical intermediate whose value lies in the strategic placement of its functional groups.[1][3] The electron-withdrawing nitro group facilitates certain reactions and can be readily converted to a primary amine. This transformation from a nitro to an amino group dramatically alters the electronic properties of the pyridine ring, converting a strongly deactivating, meta-directing substituent into a strongly activating, ortho-, para-directing one.[4][5] The resulting product, 2-Chloro-6-methylpyridin-3-amine, serves as a key building block for a range of bioactive molecules, including kinase inhibitors and other therapeutic agents. The choice of reduction method is paramount, as it must be efficient and compatible with the chloro-substituent, which is susceptible to hydrodehalogenation under certain conditions.
Mechanistic Overview of Nitro Group Reduction
The reduction of a nitro group to a primary amine is a six-electron process that proceeds through several intermediates.[4][6] The two primary mechanistic pathways are the direct hydrogenation route and the metal-mediated electron transfer route.
-
Direct Hydrogenation: In catalytic hydrogenation, the nitroarene is first reduced to a nitroso intermediate, followed by further reduction to a hydroxylamine, and finally to the amine.[6][7]
-
Metal-Mediated Reduction: In the presence of metals like tin or iron in an acidic medium, the reduction occurs via a series of single-electron transfers from the metal surface to the nitro group, with subsequent protonation by the acidic solvent.[6][8]
The general transformation can be visualized as follows:
Caption: General pathway for nitro group reduction.
Recommended Reduction Protocols
We present two distinct methods for the reduction of this compound. The choice between these protocols will depend on available equipment, scale, and desired purity profile.
Method A: Catalytic Hydrogenation
Catalytic hydrogenation is a clean and efficient method, often providing high yields with minimal byproducts.[9][10] However, it requires specialized equipment to handle hydrogen gas safely.
| Parameter | Value |
| Reactant | This compound |
| Catalyst | 10% Palladium on Carbon (Pd/C) |
| Solvent | Ethanol |
| Hydrogen Source | Hydrogen Gas (H₂) |
| Pressure | 1-3 atm (balloon) or 50 psi (Parr shaker) |
| Temperature | Room Temperature |
| Reaction Time | 2-6 hours |
| Workup | Filtration and solvent evaporation |
-
Vessel Preparation: To a three-necked round-bottom flask (for balloon hydrogenation) or a Parr shaker vessel, add this compound (1.0 eq).
-
Inerting the Atmosphere: Evacuate the vessel and backfill with an inert gas, such as nitrogen or argon. Repeat this cycle three times to ensure the removal of all oxygen.[11][12]
-
Solvent Addition: Under a positive pressure of the inert gas, add ethanol (10-20 mL per gram of substrate).
-
Catalyst Addition: Carefully add 10% Pd/C (5-10 mol %). Caution: Pd/C can be pyrophoric, especially when dry.[12] Handle in a fume hood and away from ignition sources.
-
Hydrogenation:
-
Balloon Method: Evacuate the flask and backfill with hydrogen gas from a balloon. Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by TLC or LC-MS.[11]
-
Parr Shaker Method: Seal the vessel, purge with hydrogen gas three times, and then pressurize to the desired pressure (e.g., 50 psi). Begin shaking at room temperature.
-
-
Reaction Monitoring: Periodically take aliquots to monitor the reaction's completion. To do so, first, replace the hydrogen atmosphere with nitrogen before opening the flask.[11]
-
Workup: Once the reaction is complete, carefully vent the hydrogen and purge the system with nitrogen.
-
Catalyst Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with a small amount of ethanol to recover any adsorbed product. Safety Note: The used catalyst is highly pyrophoric.[11] Immediately wet the filter cake with water and store it in a dedicated, sealed waste container.[11]
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude 2-Chloro-6-methylpyridin-3-amine, which can be further purified by recrystallization or column chromatography if necessary.
-
Hydrogen Flammability: Hydrogen gas is highly flammable and can form explosive mixtures with air.[13] All operations must be conducted in a well-ventilated fume hood.[13][14]
-
Pyrophoric Catalyst: Pd/C can ignite upon exposure to air, especially after the reaction when it is saturated with hydrogen.[11][12] Never allow the catalyst to dry in the air.
-
Pressure Equipment: Ensure that any pressure vessels are rated for the intended use and have been recently inspected.[15]
Method B: Stannous Chloride (SnCl₂) Reduction
Reduction with stannous chloride is a classic and reliable method that does not require specialized pressure equipment, making it highly accessible.[16][17] It is particularly useful when other reducible functional groups are present that may not be compatible with catalytic hydrogenation.[9][18]
| Parameter | Value |
| Reactant | This compound |
| Reducing Agent | Stannous Chloride Dihydrate (SnCl₂·2H₂O) |
| Solvent | Ethanol or Ethyl Acetate |
| Temperature | Room Temperature to Reflux |
| Reaction Time | 1-4 hours |
| Workup | Basification and extraction |
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in ethanol (15-25 mL per gram of substrate).
-
Reagent Addition: Add stannous chloride dihydrate (SnCl₂·2H₂O) (4-5 eq) to the solution. The reaction is often exothermic.
-
Reaction: Stir the mixture at room temperature or heat to reflux (typically 50-70 °C) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Quenching and Basification: Cool the reaction mixture to room temperature. Slowly and carefully add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 10% aqueous solution of sodium hydroxide (NaOH) until the pH is basic (pH 9-10).[19] This will precipitate tin salts.
-
Workup Challenges: The formation of tin hydroxides can lead to emulsions during extraction.[20] To mitigate this, continue adding a strong base like 50% NaOH until the tin salts redissolve as stannates.[20] Alternatively, dilute the mixture with a sufficient amount of organic solvent (e.g., ethyl acetate) and filter the solids through a pad of Celite®.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Isolation: Concentrate the organic phase under reduced pressure to afford the crude 2-Chloro-6-methylpyridin-3-amine. Purify as needed.
Caption: Comparative workflow for the two reduction methods.
Conclusion
Both catalytic hydrogenation and stannous chloride reduction are effective methods for the synthesis of 2-Chloro-6-methylpyridin-3-amine from its nitro precursor. Catalytic hydrogenation offers a cleaner reaction profile but requires specialized equipment and stringent safety protocols. The stannous chloride method is more accessible in terms of equipment but involves a more complex workup procedure to remove tin byproducts. The choice of method should be guided by the specific requirements of the synthesis, available resources, and the scale of the reaction. Adherence to the detailed protocols and safety guidelines outlined in this note will enable researchers to perform this crucial transformation safely and efficiently.
References
- 1. nbinno.com [nbinno.com]
- 2. Page loading... [guidechem.com]
- 3. This compound | 56057-19-3 | Benchchem [benchchem.com]
- 4. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00531G [pubs.rsc.org]
- 8. Aromatic Side Chain Reduction: Nitro [employees.csbsju.edu]
- 9. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 10. tcichemicals.com [tcichemicals.com]
- 11. chem.uci.edu [chem.uci.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. weihaicm.com [weihaicm.com]
- 14. njhjchem.com [njhjchem.com]
- 15. Hydrogenation Reaction Safety In The Chemical Industry [industrialsafetytips.in]
- 16. scispace.com [scispace.com]
- 17. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
- 18. sciencedatabase.strategian.com [sciencedatabase.strategian.com]
- 19. reddit.com [reddit.com]
- 20. chemistry.stackexchange.com [chemistry.stackexchange.com]
Application Note: A Validated Stability-Indicating HPLC Method for In-Process Monitoring of Reactions Involving 2-Chloro-6-methyl-3-nitropyridine
Abstract
This application note details a robust, stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) method developed for the real-time monitoring of synthetic reactions involving 2-Chloro-6-methyl-3-nitropyridine. As a critical building block in the synthesis of various pharmaceutical compounds, precise tracking of its consumption and the formation of products and byproducts is essential for process optimization, yield maximization, and quality control.[1][2] The described method provides excellent separation of the starting material from potential impurities and reaction products. The protocol has been developed to be self-validating, adhering to principles outlined in the International Council for Harmonisation (ICH) guidelines, ensuring accuracy, precision, and reliability for researchers and drug development professionals.[3][4]
Introduction and Scientific Rationale
This compound is a substituted pyridine derivative widely utilized as an intermediate in organic synthesis, particularly in the pharmaceutical industry.[5][6] The pyridine ring, activated by the electron-withdrawing nitro group and the labile chloro substituent, is primed for various nucleophilic substitution reactions.[7][8] Monitoring the progress of these reactions is critical to prevent the formation of impurities, such as hydrolysis byproducts (e.g., 2-hydroxy-6-methyl-3-nitropyridine), and to determine the optimal reaction endpoint.[7]
High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for this purpose due to its high resolution, sensitivity, and quantitative accuracy.[9] A reverse-phase method was selected based on the physicochemical properties of the analyte—a moderately polar molecule that can be effectively retained and separated on a non-polar stationary phase like C18.[7][10] The addition of an acid to the mobile phase is a crucial choice; it protonates the basic nitrogen of the pyridine ring, leading to sharper, more symmetrical peaks by minimizing interactions with residual silanol groups on the silica support.[1] This method is designed to be "stability-indicating," meaning it can resolve the parent compound from its potential degradation products, a prerequisite for accurate reaction monitoring.[9][11]
Method Selection Logic
The choice of chromatographic parameters is directly linked to the chemical nature of this compound and its expected reaction partners.
Caption: Logic diagram linking analyte properties to HPLC method choices.
Experimental Protocol
Instrumentation and Reagents
-
Instrumentation: HPLC system equipped with a gradient pump, autosampler, column oven, and a Photodiode Array (PDA) or UV detector.
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.[7]
-
Reagents:
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade or Milli-Q)
-
Phosphoric Acid (H₃PO₄) or Formic Acid (HCOOH) (Analytical Grade)
-
This compound reference standard (>98% purity)[5]
-
Chromatographic Conditions
The following conditions provide a robust starting point for analysis. Optimization may be required depending on the specific reaction products.
| Parameter | Recommended Setting | Justification |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard for reverse-phase separation of small organic molecules. |
| Mobile Phase A | Water with 0.1% Phosphoric Acid | Aqueous phase for polar compound elution. Phosphoric acid ensures a low pH to maintain consistent analyte protonation and achieve sharp peak shapes.[7][10] |
| Mobile Phase B | Acetonitrile with 0.1% Phosphoric Acid | Organic phase for non-polar compound elution. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times. |
| Gradient | 0-2 min: 30% B2-12 min: 30% to 80% B12-14 min: 80% B14-15 min: 80% to 30% B15-20 min: 30% B (Equilibration) | A gradient is essential for reaction monitoring to ensure elution and separation of starting materials, intermediates, and final products which may have a wide range of polarities. |
| Column Temp. | 30 °C | Maintains stable retention times and improves peak shape. |
| Detection | UV at 238 nm | The nitro-aromatic system provides strong UV absorbance. 238 nm is a good starting point based on similar structures.[12] A PDA detector can confirm the optimal wavelength. |
| Injection Vol. | 10 µL | Standard volume, can be adjusted based on concentration. |
| Run Time | 20 minutes | Includes elution, column wash, and re-equilibration. |
Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water.
-
Working Standard Solution (100 µg/mL): Pipette 1 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with the same 50:50 solvent mixture. This solution should be used for system suitability checks and quantification.
Protocol for Reaction Monitoring
This protocol outlines the essential steps from sampling the reaction to obtaining chromatographic data.
Caption: Workflow for HPLC-based reaction monitoring.
-
System Suitability: Before analyzing any samples, inject the Working Standard Solution (100 µg/mL) five times. The system is ready if the relative standard deviation (RSD) for the peak area and retention time is less than 2.0%.
-
Reaction Sampling: At designated time points (e.g., t=0, 30, 60, 120 min), carefully withdraw a small, representative aliquot (e.g., 50 µL) from the reaction mixture.
-
Quenching & Dilution: Immediately transfer the aliquot into a pre-weighed vial containing a known volume of diluent (e.g., 1-5 mL of 50:50 Acetonitrile:Water). This step both quenches the reaction by rapid dilution and prepares it for analysis. The dilution factor must be recorded.
-
Filtration: Filter the diluted sample through a 0.45 µm syringe filter (PTFE or nylon) to remove any particulate matter that could damage the HPLC column.
-
Injection: Inject the filtered sample into the HPLC system.
-
Analysis: Monitor the chromatogram for the decrease in the peak area of this compound and the corresponding increase in the product peak(s). The reaction is considered complete when the starting material peak is no longer detectable or its area remains constant over successive time points.
Method Validation Principles
To ensure the trustworthiness of this method, it must be validated according to ICH guidelines.[4] Key parameters to assess include:
-
Specificity: The method's ability to assess the analyte unequivocally in the presence of other components (impurities, degradation products, etc.). This is demonstrated by the clear resolution between the starting material and product peaks.
-
Linearity: The method should produce results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of 5-150 µg/mL, with an acceptance criterion of a correlation coefficient (R²) > 0.999.[3]
-
Accuracy: The closeness of the test results to the true value. This is determined by performing recovery studies on spiked samples at multiple concentration levels (e.g., 80%, 100%, 120%). Recoveries should be within 98-102%.
-
Precision: The degree of scatter between a series of measurements. It is evaluated at two levels:
-
Repeatability (Intra-day precision): Analysis of replicate samples on the same day.
-
Intermediate Precision (Inter-day precision): Analysis by different analysts on different days. The RSD for both should be < 2.0%.
-
-
LOD & LOQ: The Limit of Detection (LOD) and Limit of Quantification (LOQ) establish the lowest concentration of analyte the method can reliably detect and quantify, respectively.
Conclusion
The RP-HPLC method presented here is a powerful tool for monitoring the progress of reactions involving this compound. By providing a clear, quantitative picture of the reaction profile over time, it enables researchers and process chemists to make informed decisions to optimize reaction conditions, control product quality, and maximize yield. The detailed protocol and validation framework ensure that the data generated is reliable, reproducible, and fit for purpose in a demanding research and development environment.
References
- 1. helixchrom.com [helixchrom.com]
- 2. helixchrom.com [helixchrom.com]
- 3. ijcpa.in [ijcpa.in]
- 4. Developing and Validating a Robust RP-HPLC Method for Metoclopramide and Camylofin Simultaneous Analysis Using Response Surface Methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | 56057-19-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 6. 2-Chloro-3-nitro-6-methylpyridine | CAS#:22280-60-0 | Chemsrc [chemsrc.com]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles [mdpi.com]
- 9. ijpsm.com [ijpsm.com]
- 10. Separation of 2-Chloro-3-methylpyridine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. (PDF) A Stability-Indicating HPLC Method for the [research.amanote.com]
- 12. researchgate.net [researchgate.net]
Application Notes & Protocols: A Guide to the Large-Scale Synthesis of 2-Chloro-6-methyl-3-nitropyridine and Its Derivatives
Abstract
This document provides a comprehensive guide for the large-scale synthesis of 2-Chloro-6-methyl-3-nitropyridine, a pivotal intermediate in the pharmaceutical and agrochemical sectors.[1][2][3] Esteemed for its role as a versatile building block, particularly in the synthesis of non-nucleoside reverse transcriptase inhibitors like Nevirapine, a scalable and efficient synthetic route is of paramount importance.[4][5][6][7] This guide moves beyond a simple recitation of steps, delving into the strategic rationale behind the chosen synthetic pathway, process optimization for industrial-scale production, and critical safety considerations. Detailed, step-by-step protocols are provided, underpinned by authoritative literature to ensure scientific integrity and reproducibility.
Introduction: Strategic Importance of this compound
This compound is a highly functionalized pyridine derivative. The electronic properties of the pyridine ring are significantly influenced by its substituents: the electron-withdrawing nitro and chloro groups, and the electron-donating methyl group. This unique electronic arrangement makes the compound an exceptionally reactive and versatile intermediate.[3]
-
The Chloro Group at C-2: This position is highly activated towards nucleophilic aromatic substitution (SNAr), allowing for the facile introduction of a wide range of nucleophiles (amines, alcohols, thiols), which is a cornerstone of its utility in building complex molecules.[3][8]
-
The Nitro Group at C-3: The strong electron-withdrawing nature of the nitro group is twofold. It activates the C-2 position for SNAr and can also be readily reduced to an amino group, providing another reactive handle for further molecular elaboration, such as amide bond formation or diazotization.[3][9]
Given its utility, developing a robust, cost-effective, and safe large-scale synthesis is a critical objective for chemical and pharmaceutical manufacturing. This guide outlines a field-proven, three-step synthesis commencing from the readily available commodity chemical, 2-amino-6-methylpyridine.
Recommended Synthetic Pathway & Mechanistic Rationale
The most industrially viable route to this compound proceeds via a three-step sequence starting from 2-amino-6-methylpyridine. This pathway is favored due to the low cost of the starting material and the generally high yields of each step. The overall transformation is outlined below.
Caption: Overall synthetic route from 2-amino-6-methylpyridine.
2.1. Step 1: Regioselective Nitration
The initial step involves the nitration of the electron-rich pyridine ring. The directing effects of the amino and methyl groups are crucial. The powerful activating and ortho-, para-directing amino group at C-2 overwhelmingly directs the incoming electrophile (the nitronium ion, NO₂⁺) to the C-3 or C-5 position.[10] The reaction is performed in a mixture of concentrated sulfuric and nitric acid at low temperatures.
-
Causality: Sulfuric acid acts as both a solvent and a catalyst, protonating nitric acid to facilitate the formation of the highly electrophilic nitronium ion. Precise temperature control (0°C) is critical. Nitration is a highly exothermic reaction; temperature excursions can lead to the formation of undesired side products and pose a significant safety risk on a large scale.[11][12] The regioselectivity favoring the 3-nitro isomer is a known outcome for 2-aminopyridine nitrations.[10]
2.2. Step 2: Diazotization and Hydrolysis
The conversion of the amino group to a hydroxyl group is achieved via a Sandmeyer-type reaction. The primary aromatic amine is treated with sodium nitrite in an acidic medium to form an intermediate diazonium salt. This salt is unstable and, upon gentle warming in the aqueous acidic medium, readily decomposes, releasing nitrogen gas and forming the corresponding hydroxyl derivative.[13]
-
Causality: The reaction is initiated by the formation of nitrous acid (HNO₂) from sodium nitrite and sulfuric acid. Nitrous acid then reacts with the aminopyridine to form the diazonium salt. Maintaining a low temperature (0-5°C) during the addition of sodium nitrite is essential to prevent premature decomposition of the unstable diazonium intermediate.[13]
2.3. Step 3: Chlorination
The final step is the conversion of the 2-hydroxypyridine derivative to the desired 2-chloropyridine. This is accomplished using a standard chlorinating agent such as phosphorus oxychloride (POCl₃).
-
Causality: 2-Hydroxypyridines exist in tautomeric equilibrium with their corresponding 2-pyridone form. Phosphorus oxychloride is a highly effective reagent for converting this pyridone tautomer to the 2-chloropyridine. The reaction proceeds by activating the hydroxyl group, making it a good leaving group, which is then displaced by a chloride ion. Refluxing the mixture ensures the reaction goes to completion.[13] Excess POCl₃ is typically used to serve as both reagent and solvent.
Large-Scale Experimental Protocols
Disclaimer: These protocols are intended for researchers and professionals trained in large-scale chemical synthesis. All operations must be conducted in a suitable chemical reactor with appropriate engineering controls (e.g., ventilation, temperature monitoring, pressure relief) and with strict adherence to all institutional and governmental safety regulations.
Table 1: Summary of Reagents and Conditions for a 5 kg Scale Synthesis
| Step | Starting Material | Key Reagents | Solvent | Temperature | Typical Yield |
| 1 | 2-Amino-6-methylpyridine (5.0 kg) | Conc. H₂SO₄ (25 L), Conc. HNO₃ (3.75 L) | H₂SO₄ | 0°C | 75-85% |
| 2 | 2-Amino-6-methyl-3-nitropyridine (5.6 kg) | NaNO₂ (3.0 kg), Conc. H₂SO₄ (5 L) | Water (50 L) | 0-5°C | 70-80% |
| 3 | 2-Hydroxy-6-methyl-3-nitropyridine (5.7 kg) | POCl₃ (17 L) | POCl₃ | Reflux (~105°C) | 85-95% |
Protocol 3.1: Synthesis of 2-Amino-6-methyl-3-nitropyridine (Step 1)
-
Reactor Setup: Charge a 100 L glass-lined reactor equipped with a mechanical stirrer, thermocouple, and addition funnel with concentrated sulfuric acid (25 L).
-
Cooling: Cool the sulfuric acid to 0°C using a suitable cooling bath (e.g., glycol chiller).
-
Substrate Addition: Slowly add 2-amino-6-methylpyridine (5.0 kg) in portions to the stirred, cold sulfuric acid, ensuring the internal temperature does not exceed 10°C.
-
Nitrating Mixture: Prepare the nitrating mixture by slowly adding concentrated nitric acid (3.75 L) to concentrated sulfuric acid (3.75 L) in a separate vessel, pre-cooled to 0°C.
-
Nitration: Add the cold nitrating mixture dropwise to the reactor over 3-4 hours, maintaining the internal temperature strictly at 0-5°C.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5°C for an additional 2 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Work-up: Carefully pour the reaction mixture onto a large volume of crushed ice (approx. 100 kg). This must be done slowly and with vigorous stirring in a vessel large enough to accommodate the volume.
-
Neutralization: Slowly neutralize the cold aqueous solution by adding a concentrated aqueous solution of sodium hydroxide or ammonium hydroxide until the pH reaches ~7. The product will precipitate as a yellow solid.
-
Isolation: Filter the solid product using a large Büchner funnel, wash the filter cake thoroughly with cold water (3 x 10 L), and pull dry.
-
Drying: Dry the yellow solid in a vacuum oven at 50-60°C to a constant weight.
Protocol 3.2: Synthesis of 2-Hydroxy-6-methyl-3-nitropyridine (Step 2)
-
Reactor Setup: Charge a 100 L reactor with water (50 L) and concentrated sulfuric acid (5 L). Add the dried 2-amino-6-methyl-3-nitropyridine (5.6 kg) from Step 1.
-
Cooling: Cool the resulting slurry to 0°C with vigorous stirring.
-
Diazotization: Prepare a solution of sodium nitrite (3.0 kg) in water (10 L). Add this solution dropwise to the reactor over 2-3 hours, ensuring the internal temperature is maintained between 0-5°C.
-
Reaction: Stir the mixture at 0-5°C for 1 hour after the addition is complete. A yellow precipitate of the product will form.
-
Hydrolysis: Slowly allow the reaction mixture to warm to room temperature and then gently heat to 40-50°C for 1 hour to ensure complete decomposition of the diazonium salt (cessation of N₂ evolution).
-
Isolation: Cool the mixture back to 10-15°C. Filter the precipitated solid, wash thoroughly with cold water (3 x 10 L), and pull dry.
-
Drying: Dry the product in a vacuum oven at 60-70°C.[13]
Protocol 3.3: Synthesis of this compound (Step 3)
-
Reactor Setup: In a reactor suitable for corrosive reagents and equipped with a reflux condenser and a scrubber for acidic vapors (e.g., NaOH trap), charge phosphorus oxychloride (17 L).
-
Substrate Addition: Slowly add the dried 2-hydroxy-6-methyl-3-nitropyridine (5.7 kg) from Step 2 to the POCl₃. The addition may be exothermic.
-
Chlorination: Heat the mixture to reflux (approx. 105°C) and maintain for 4-6 hours. Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
Reagent Removal: Cool the reaction mixture to room temperature. Remove the excess POCl₃ under reduced pressure using a suitable vacuum system.
-
Work-up: Very carefully and slowly, pour the residual reaction mass onto crushed ice (approx. 50 kg) with vigorous stirring. This is a highly exothermic and hazardous operation that will generate HCl gas. Ensure it is performed in a well-ventilated fume hood or reactor bay.
-
Isolation: The solid product will precipitate. Stir the slurry for 1-2 hours. Filter the solid, wash it extensively with water until the washings are neutral, and then wash with a cold, dilute sodium bicarbonate solution, followed again by water.
-
Drying: Dry the final product, this compound, in a vacuum oven at 40-50°C.
Application in Derivative Synthesis: Nevirapine Intermediate
This compound is a key precursor for Nevirapine, an anti-HIV drug.[4][6] A critical step involves the SNAr reaction with an appropriate amine. The following workflow illustrates the general principle of derivatization at the C-2 position.
Caption: General workflow for SNAr derivatization.
Safety, Handling, and Waste Disposal
-
Corrosive Acids (H₂SO₄, HNO₃): Are highly corrosive and strong oxidizers. Use in well-ventilated areas. Wear acid-resistant gloves, safety goggles, and a face shield. Always add acid to water, never the other way around.
-
Phosphorus Oxychloride (POCl₃): Is toxic, corrosive, and reacts violently with water, releasing HCl gas. Handle only in a high-performance fume hood. Use appropriate PPE. Neutralize spills and waste streams carefully with a base (e.g., sodium bicarbonate) under controlled conditions.
-
Nitroaromatic Compounds: Are toxic and may be thermally unstable. Avoid excessive heat and mechanical shock.
-
Waste Disposal: All aqueous and organic waste streams must be neutralized and disposed of in accordance with local environmental regulations. Acidic and basic aqueous layers should be neutralized before disposal. Organic waste containing chlorinated solvents must be collected separately.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. WO2016118586A1 - Lowcost, high yield synthesis of nevirapine - Google Patents [patents.google.com]
- 5. CN102167699A - Method for preparing nevirapine - Google Patents [patents.google.com]
- 6. medicines4all.vcu.edu [medicines4all.vcu.edu]
- 7. Synthesis and evaluation of nevirapine analogs to study the metabolic activation of nevirapine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of 2-Methyl-3-nitropyridines, 2-Styryl-3-nitropyridines and Their Reactions with S-Nucleophiles | MDPI [mdpi.com]
- 9. This compound | 56057-19-3 | Benchchem [benchchem.com]
- 10. Electric Hindrance and Dipole Moments in 2-Aminopyridine Nitration [article.sapub.org]
- 11. CN110218177B - Preparation method of 2, 6-dichloro-3-nitropyridine - Google Patents [patents.google.com]
- 12. researchgate.net [researchgate.net]
- 13. Page loading... [wap.guidechem.com]
Application Note and Protocol: High-Purity Isolation of 2-Chloro-6-methyl-3-nitropyridine via Flash Column Chromatography
Abstract
This technical guide provides a comprehensive, step-by-step protocol for the purification of 2-chloro-6-methyl-3-nitropyridine, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1][2] The purity of this building block is critical for the success of subsequent synthetic transformations. This application note details a robust flash column chromatography method designed to efficiently remove common impurities, yielding the target compound with high purity. The protocol is grounded in established chromatographic principles for the separation of polar aromatic compounds and is intended for researchers, scientists, and professionals in drug development and chemical synthesis.[3]
Introduction: The Rationale for Rigorous Purification
This compound is a versatile heterocyclic building block. The presence of the chloro, methyl, and nitro functional groups provides multiple reaction sites for further chemical modification.[2] However, its synthesis, often involving nitration and chlorination steps, can lead to the formation of isomeric byproducts and other process-related impurities.[4][5][6] These impurities can interfere with subsequent reactions, leading to lower yields, complex product mixtures, and potential downstream purification challenges. Therefore, a reliable and efficient purification method is paramount.
Column chromatography is a fundamental and widely used technique for the purification of organic compounds, separating components of a mixture based on their differential adsorption to a stationary phase and solubility in a mobile phase.[3][7][8] This application note leverages normal-phase flash column chromatography, a time-efficient variant, to achieve high-purity this compound.
Foundational Principles: Selecting the Chromatographic System
The success of any chromatographic separation hinges on the appropriate selection of the stationary and mobile phases.[7]
-
Stationary Phase: For the separation of moderately polar compounds like this compound, silica gel is the most common and effective stationary phase.[8][9] Its polar surface interacts with polar functional groups, retarding their movement down the column.
-
Mobile Phase (Eluent): The choice of mobile phase is critical for achieving optimal separation.[7][10] A mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate) is typically employed.[11] By varying the ratio of these solvents, the overall polarity of the mobile phase can be fine-tuned to control the elution of the compounds. A higher proportion of the polar solvent will increase the eluting power, causing compounds to move faster down the column.
For this compound, a common mobile phase system is a mixture of ethyl acetate and petroleum ether or hexane.[4] The optimal ratio is determined empirically using Thin Layer Chromatography (TLC).
Pre-Purification Analysis: Thin Layer Chromatography (TLC)
Before proceeding with column chromatography, it is essential to determine the optimal mobile phase composition using TLC. The goal is to find a solvent system that provides good separation between the target compound and its impurities, with a retention factor (Rƒ) of approximately 0.25-0.35 for the desired product.[12] An Rƒ in this range typically translates to a good separation on a silica gel column.
Protocol for TLC Analysis:
-
Prepare TLC Chambers: Prepare several developing chambers with different ratios of ethyl acetate in hexane (e.g., 1:20, 1:10, 1:5, 1:4).
-
Sample Preparation: Dissolve a small amount of the crude this compound in a suitable solvent like dichloromethane or ethyl acetate.
-
Spotting: Using a capillary tube, spot the dissolved sample onto a silica gel TLC plate.
-
Development: Place the spotted TLC plate in a prepared chamber and allow the solvent front to ascend to near the top of the plate.
-
Visualization: Remove the plate and visualize the separated spots under a UV lamp (254 nm). The target compound and any UV-active impurities will appear as dark spots.
-
Rƒ Calculation: Calculate the Rƒ value for each spot using the formula: Rƒ = (distance traveled by the spot) / (distance traveled by the solvent front).
-
Solvent System Selection: Choose the solvent system that gives the best separation and an Rƒ value for the target compound in the desired range of 0.25-0.35. A literature example suggests a developing solvent of ethyl acetate:petroleum ether = 1:40 for a similar compound, which can be a starting point for optimization.[4]
Experimental Workflow for Column Chromatography
The following diagram illustrates the overall workflow for the purification of this compound.
Caption: Workflow for the purification of this compound.
Detailed Protocol for Flash Column Chromatography
Materials and Equipment:
-
Crude this compound
-
Silica gel (for flash chromatography, 230-400 mesh)
-
Hexane (or petroleum ether), HPLC grade
-
Ethyl acetate, HPLC grade
-
Dichloromethane, HPLC grade
-
Glass chromatography column
-
Cotton or glass wool
-
Sand (acid-washed)
-
Collection tubes or flasks
-
TLC plates (silica gel coated with fluorescent indicator)
-
UV lamp (254 nm)
-
Rotary evaporator
Step-by-Step Methodology:
5.1. Column Preparation (Wet Slurry Method)
-
Secure the Column: Vertically clamp a glass column of appropriate size in a fume hood.
-
Plug the Bottom: Place a small plug of cotton or glass wool at the bottom of the column.
-
Add Sand Layer: Add a thin layer (approximately 1 cm) of sand over the plug to create a flat base.[13]
-
Prepare the Slurry: In a beaker, prepare a slurry of silica gel in the initial, least polar mobile phase determined from the TLC analysis (e.g., 5% ethyl acetate in hexane).[13]
-
Pack the Column: Pour the slurry into the column. Gently tap the sides of the column to ensure even packing and dislodge any air bubbles.
-
Equilibrate the Column: Open the stopcock and allow the excess solvent to drain until the solvent level reaches the top of the silica gel. Do not let the column run dry.
5.2. Sample Loading (Dry Loading Method)
-
Adsorb Sample onto Silica: Dissolve the crude this compound in a minimal amount of a volatile solvent like dichloromethane. Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to this solution.
-
Evaporate Solvent: Remove the solvent completely using a rotary evaporator to obtain a free-flowing powder of the crude product adsorbed onto the silica gel.[14]
-
Load the Column: Carefully add this powder to the top of the packed column, creating a thin, even layer.
-
Add Protective Layer: Gently add a thin layer of sand on top of the sample to prevent disturbance during solvent addition.
5.3. Elution and Fraction Collection
-
Begin Elution: Carefully add the mobile phase to the column. Apply gentle air pressure to the top of the column to force the solvent through the silica gel at a steady rate.
-
Gradient Elution (Optional but Recommended): While isocratic elution (using a single solvent composition) can be used, gradient elution often provides better separation. Start with a low polarity mobile phase (e.g., 5% ethyl acetate in hexane) and gradually increase the polarity (e.g., to 10%, 15%, 20% ethyl acetate) as the elution progresses.
-
Collect Fractions: Collect the eluent in a series of labeled test tubes or flasks. The size of the fractions will depend on the size of the column.
5.4. Analysis of Fractions and Product Isolation
-
Monitor Fractions by TLC: Spot each collected fraction onto a TLC plate and develop it in the optimized solvent system.
-
Identify Pure Fractions: Visualize the developed TLC plate under a UV lamp. Identify the fractions that contain only the spot corresponding to the pure this compound.
-
Pool and Evaporate: Combine the pure fractions into a round-bottom flask.
-
Remove Solvent: Evaporate the solvent using a rotary evaporator to obtain the purified this compound as a solid.
-
Characterization: Confirm the purity of the final product using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, and melting point analysis. The melting point of pure this compound is reported to be in the range of 70-74 °C.[15]
Summary of Chromatographic Parameters
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard polar stationary phase for normal-phase chromatography of moderately polar compounds.[8] |
| Mobile Phase | Ethyl Acetate / Hexane (or Petroleum Ether) | A versatile solvent system that allows for fine-tuning of polarity.[11] |
| Mobile Phase Optimization | Thin Layer Chromatography (TLC) | To determine the optimal solvent ratio for good separation (Target Rƒ ≈ 0.25-0.35).[7] |
| Sample Loading | Dry Loading | Provides better resolution and avoids disturbing the packed column bed.[14] |
| Elution Technique | Gradient Elution (e.g., 5% to 20% Ethyl Acetate in Hexane) | Improves separation of compounds with different polarities and can shorten the overall purification time. |
| Detection | UV visualization (254 nm) on TLC plates | This compound is a UV-active compound. |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Poor Separation | Inappropriate mobile phase polarity. | Re-optimize the mobile phase using TLC. If compounds are eluting too quickly, decrease the polarity (less ethyl acetate). If they are not moving, increase the polarity. |
| Cracked or Channeled Column | Improper column packing. | Repack the column, ensuring a uniform slurry and gentle tapping to remove air bubbles. |
| Streaking on TLC | Sample is too concentrated or compound is interacting strongly with the silica (e.g., acidic or basic compounds). | Dilute the sample for TLC. For column chromatography, if streaking persists, consider adding a small amount of a modifier to the mobile phase (e.g., a few drops of acetic acid for acidic compounds or triethylamine for basic compounds). |
| Product Elutes with Impurities | Insufficient separation power. | Use a longer column for a greater surface area. Employ a shallower solvent gradient to improve resolution between closely eluting spots. |
Conclusion
The protocol described in this application note provides a reliable and efficient method for the purification of this compound using flash column chromatography. By following these detailed steps, researchers and scientists can obtain this important synthetic intermediate in high purity, which is crucial for the successful synthesis of downstream target molecules in pharmaceutical and agrochemical research and development.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | 56057-19-3 | Benchchem [benchchem.com]
- 3. openaccesspub.org [openaccesspub.org]
- 4. Page loading... [wap.guidechem.com]
- 5. EP0102652B1 - Method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. physics.emu.edu.tr [physics.emu.edu.tr]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 11. Chromatography [chem.rochester.edu]
- 12. researchgate.net [researchgate.net]
- 13. orgsyn.org [orgsyn.org]
- 14. benchchem.com [benchchem.com]
- 15. This compound | 56057-19-3 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
Application Note: Strategic Derivatization of 2-Chloro-6-methyl-3-nitropyridine for the Generation of Biologically Active Compound Libraries
Abstract
The pyridine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1] The specific building block, 2-chloro-6-methyl-3-nitropyridine, represents a versatile starting material for constructing diverse chemical libraries intended for biological screening. Its strategic placement of functional groups—a displaceable chlorine atom, an activating electron-withdrawing nitro group, and a methyl group—provides multiple handles for controlled, sequential chemical modifications. This guide details robust protocols for the derivatization of this scaffold via Nucleophilic Aromatic Substitution (SNAr), Palladium-Catalyzed Suzuki-Miyaura Coupling, and Buchwald-Hartwig Amination, followed by downstream modification of the nitro group. The causality behind experimental choices is explained to empower researchers in adapting these methods for the synthesis of novel molecular entities with therapeutic potential.
The Strategic Value of the this compound Scaffold
The utility of this compound stems from its distinct electronic and structural features. The pyridine ring is inherently electron-deficient, but the addition of a nitro group at the 3-position profoundly enhances this effect. This strong electron-withdrawing group activates the ring towards nucleophilic attack, particularly at the positions ortho (C2, C4) and para (C6) to it.
Consequently, the chlorine atom at the C2 position becomes an excellent leaving group, facilitating high-yielding Nucleophilic Aromatic Substitution (SNAr) reactions.[2][3] This is the most direct pathway for introducing a wide range of nucleophiles.
Simultaneously, the C-Cl bond serves as a reactive site for powerful palladium-catalyzed cross-coupling reactions . While 2-chloropyridines can be less reactive than their bromo or iodo counterparts, modern catalyst systems enable efficient C-C bond formation via Suzuki-Miyaura coupling and C-N bond formation via Buchwald-Hartwig amination .[4][5] These methods offer an orthogonal approach to SNAr, significantly expanding the accessible chemical space.
Finally, the nitro group itself is not merely an activating group; it is a synthetic handle in disguise. Its reduction to an amine provides a new nucleophilic site for a second stage of diversification, such as amide bond formation, further elaborating the molecular structure.[6]
Core Derivatization Strategies & Methodologies
Three primary strategies are presented for the initial diversification of the scaffold. Each protocol is designed to be a self-validating system, including guidance on reaction monitoring and purification.
Nucleophilic Aromatic Substitution (SNAr)
This is often the first-choice reaction due to its operational simplicity and broad substrate scope with strong nucleophiles. The reaction proceeds via a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[2] The strong electron-withdrawing nitro group is essential for stabilizing this intermediate, thereby driving the reaction forward.[2]
Causality: The choice of base is critical. A non-nucleophilic base like potassium carbonate or cesium carbonate is used to deprotonate the incoming nucleophile (e.g., a phenol or amine) without competing in the substitution reaction. Aprotic polar solvents like DMF or DMSO are ideal as they effectively solvate the cation of the base, enhancing the nucleophilicity of the anion.
-
Reagent Preparation: To an oven-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the desired phenol (1.2 eq), and cesium carbonate (Cs₂CO₃, 2.0 eq).
-
Solvent Addition: Add anhydrous dimethylformamide (DMF) to achieve a concentration of 0.2 M with respect to the starting pyridine.
-
Reaction Execution: Heat the mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the starting material is complete (typically 4-12 hours).
-
Work-up: Cool the reaction to room temperature and pour it into ice-water. Extract the aqueous mixture three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired 2-aryloxy-6-methyl-3-nitropyridine derivative.[6]
Palladium-Catalyzed Suzuki-Miyaura Coupling
For the synthesis of C-C bonds, the Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis.[7] It involves the reaction of an organoboron species (e.g., a boronic acid) with an organic halide.[8] The catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[7][9]
Causality: The oxidative addition of a Pd(0) catalyst to the C-Cl bond of a 2-chloropyridine is often the rate-limiting step and requires an active catalyst system.[5] This is achieved by using electron-rich, sterically hindered phosphine ligands (e.g., SPhos, XPhos) which promote the oxidative addition and subsequent reductive elimination steps. A base is required to activate the boronic acid, forming a more nucleophilic "ate" complex, which facilitates the transmetalation step.[8]
-
Reagent Preparation: To an oven-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.5 eq), and potassium phosphate (K₃PO₄, 3.0 eq).
-
Catalyst Addition: Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., SPhos, 4 mol%).
-
Inerting: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water (typically in a 10:1 ratio) via syringe.
-
Reaction Execution: Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by LC-MS. The reaction is typically complete within 6-24 hours.
-
Work-up: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Palladium-Catalyzed Buchwald-Hartwig Amination
This reaction is a powerful and general method for forming C-N bonds, often succeeding where classical SNAr methods fail, particularly with weakly nucleophilic amines.[4][10] The mechanism is similar to the Suzuki coupling, involving oxidative addition, coordination of the amine, deprotonation by a strong base, and reductive elimination.[11][12]
Causality: A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS), is crucial for deprotonating the amine after it has coordinated to the palladium center, forming the key palladium-amido complex.[12] As with the Suzuki coupling, the choice of a bulky, electron-rich phosphine ligand is critical for catalyst activity and stability, especially when using aryl chlorides.[12]
-
Reagent Preparation: In a glovebox or under a strong flow of inert gas, add sodium tert-butoxide (NaOt-Bu, 1.5 eq) to an oven-dried Schlenk flask.
-
Catalyst Addition: Add the palladium pre-catalyst (e.g., Pd(OAc)₂, 2 mol%) and the appropriate ligand (e.g., BINAP, 3 mol%).
-
Reactant Addition: Add this compound (1.0 eq).
-
Inerting & Solvent: Seal the flask, remove from the glovebox (if used), and add anhydrous, degassed toluene via syringe.
-
Amine Addition: Add the secondary amine (1.2 eq) via syringe.
-
Reaction Execution: Heat the mixture to 90-110 °C with vigorous stirring.
-
Monitoring: Monitor by TLC or LC-MS until the starting material is consumed (typically 8-24 hours).
-
Work-up: Cool the reaction to room temperature and quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl). Extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify by silica gel column chromatography.[13]
| Parameter | Nucleophilic Aromatic Substitution (SNAr) | Suzuki-Miyaura Coupling | Buchwald-Hartwig Amination |
| Bond Formed | C-O, C-N, C-S | C-C | C-N |
| Key Reagents | Strong Nucleophile, Base (e.g., Cs₂CO₃) | Boronic Acid, Base (e.g., K₃PO₄) | Amine, Strong Base (e.g., NaOt-Bu) |
| Catalyst | None | Palladium + Phosphine Ligand | Palladium + Phosphine Ligand |
| Typical Solvents | DMF, DMSO | Dioxane/H₂O, Toluene | Toluene, Dioxane |
| Key Advantage | Operationally simple, no transition metals | Forms robust C-C bonds | Broad amine scope, high functional group tolerance |
| Key Limitation | Limited to strong nucleophiles | Requires specific catalyst/ligand systems | Air/moisture sensitive reagents, metal catalyst |
Downstream Modification: Unlocking the Nitro Group
A key advantage of this scaffold is the ability to perform a second round of diversification. The nitro group, having served its purpose as an activating group, can be reduced to a primary amine. This transformation opens up a vast array of subsequent chemical reactions, most notably amide couplings.
Causality: Catalytic hydrogenation using palladium on carbon (Pd/C) with a hydrogen source like hydrazine hydrate is an effective method for this reduction.[6] The reaction is typically clean and high-yielding. Alternative reagents like tin(II) chloride (SnCl₂) in HCl can be used if other functional groups in the molecule are sensitive to hydrogenation.
-
Reagent Preparation: In a round-bottom flask, dissolve the 3-nitropyridine derivative (1.0 eq) in ethanol or methanol.
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) (approx. 10% by weight of the substrate).
-
Hydrazine Addition: Heat the mixture to reflux (approx. 70-80 °C). Add hydrazine hydrate (5.0 eq) dropwise. Caution: This reaction can be exothermic.
-
Monitoring: Monitor the reaction by TLC. The disappearance of the typically yellow nitro compound indicates completion (usually 1-3 hours).
-
Work-up: Cool the reaction to room temperature and filter through a pad of Celite to remove the Pd/C catalyst, washing the pad with ethanol.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting 3-aminopyridine derivative is often pure enough for the next step, but can be purified by column chromatography if necessary.[6]
Application in Biological Screening
The derivatized libraries from this scaffold are primed for high-throughput biological screening. Substituted nitropyridines have demonstrated a wide range of biological activities, including anticancer, antibacterial, and kinase inhibitory effects.[1] For instance, certain 3-nitropyridine analogues have been identified as potent microtubule-targeting agents with broad anti-cancer effects.[14] The structural diversity generated through the described protocols allows for the exploration of Structure-Activity Relationships (SAR), a critical process in drug discovery for optimizing potency, selectivity, and pharmacokinetic properties.[15]
The resulting compound library should be subjected to a panel of assays relevant to the researchers' therapeutic area of interest. Initial hits can be resynthesized and further modified using the same derivatization strategies to refine their biological profile.
Workflow Visualizations
The following diagrams illustrate the core chemical transformations and the overall strategic workflow.
Caption: The SNAr reaction pathway via a stable Meisenheimer intermediate.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Overall workflow from starting material to biological screening.
References
- 1. mdpi.com [mdpi.com]
- 2. youtube.com [youtube.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Page loading... [wap.guidechem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. youtube.com [youtube.com]
- 10. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 11. name-reaction.com [name-reaction.com]
- 12. jk-sci.com [jk-sci.com]
- 13. Buchwald Hartwig Coupling [commonorganicchemistry.com]
- 14. 3-nitropyridine analogues as novel microtubule-targeting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: 2-Chloro-6-methyl-3-nitropyridine as a Key Building Block for Thiol-Reactive Fluorescent Probes
Introduction: The Need for Specific Fluorescent Probes
In the realms of cell biology, diagnostics, and drug development, fluorescent probes are indispensable tools for visualizing and quantifying specific molecular targets in complex biological systems.[1] Their high sensitivity, rapid response, and capacity for real-time imaging offer unparalleled insights into cellular processes.[2] Among the most crucial targets are biological thiols, such as cysteine (Cys), glutathione (GSH), and hydrogen sulfide (H₂S), which play pivotal roles in maintaining cellular redox homeostasis and signaling.[3][4] Dysregulation of these thiols is implicated in numerous pathologies, making their selective detection a significant challenge and a critical goal.[2]
This guide details the application of 2-Chloro-6-methyl-3-nitropyridine, a highly versatile heterocyclic compound, as a foundational scaffold for the rational design and synthesis of "turn-on" fluorescent probes for thiol detection. We will explore the underlying chemical principles, provide detailed synthesis and application protocols, and offer insights into the interpretation of results.
The Core Chemistry: Activated Nucleophilic Aromatic Substitution (SₙAr)
The utility of this compound hinges on its high reactivity in Nucleophilic Aromatic Substitution (SₙAr) reactions.[5] Unlike typical aromatic rings which are electron-rich and favor electrophilic substitution, the pyridine ring is inherently electron-deficient. This property is dramatically amplified by the presence of a strongly electron-withdrawing nitro (–NO₂) group positioned ortho to a chlorine atom.[6][7]
The Mechanism Explained:
-
Activation: The –NO₂ group powerfully withdraws electron density from the pyridine ring, making the carbon atom bonded to the chlorine highly electrophilic and susceptible to attack by a nucleophile.[8][9]
-
Nucleophilic Attack: A nucleophile, such as a deprotonated thiol (thiolate), attacks this electrophilic carbon. This is the rate-determining step and results in the formation of a resonance-stabilized negative intermediate known as a Meisenheimer complex.[7] The stability of this complex is crucial and is significantly enhanced by the delocalization of the negative charge onto the oxygen atoms of the nitro group.
-
Rearomatization: The aromaticity of the ring is restored through the expulsion of the chloride ion, an excellent leaving group, yielding the final substituted product.[6]
The reaction of this compound with a generic thiol (R-SH) is depicted below.
Figure 1: The SₙAr mechanism for probe synthesis.
This SₙAr reaction forms the basis of our probe design. The starting material, this compound, is essentially non-fluorescent. Upon reaction with a thiol, it is converted into a 2-thioether-substituted nitropyridine derivative. This new molecule possesses an extended π-conjugated system and exhibits fluorescence, creating a robust "turn-on" signal directly proportional to the amount of thiol present.
Experimental Protocols
These protocols provide a framework for synthesis, characterization, and application. Researchers should adapt conditions based on the specific thiol and experimental context.
Protocol 1: Synthesis of a Thiol-Reactive Fluorescent Probe
This protocol details the synthesis of a model probe using N-acetyl-L-cysteine as the thiol nucleophile.
A. Materials and Reagents:
-
This compound (CAS: 56057-19-3)[10]
-
N-acetyl-L-cysteine
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel (for column chromatography)
-
TLC plates (silica gel 60 F₂₅₄)
B. Synthesis Procedure:
-
Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq., e.g., 172.5 mg, 1.0 mmol) in 5 mL of anhydrous DMF.
-
Addition of Reagents: To this solution, add N-acetyl-L-cysteine (1.1 eq., 179.5 mg, 1.1 mmol) followed by anhydrous potassium carbonate (2.0 eq., 276.4 mg, 2.0 mmol). Expertise Note: K₂CO₃ acts as a base to deprotonate the thiol group of N-acetyl-L-cysteine, forming the more potent thiolate nucleophile required for the SₙAr reaction.
-
Reaction: Stir the mixture vigorously at room temperature (20-25 °C) for 4-6 hours.
-
Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) with a suitable eluent system (e.g., 1:1 Hexane:Ethyl Acetate). The disappearance of the starting material spot indicates reaction completion.
-
Workup: Once complete, pour the reaction mixture into 50 mL of deionized water and extract with ethyl acetate (3 x 30 mL).
-
Washing: Combine the organic layers and wash with water (2 x 25 mL) and then with brine (1 x 25 mL) to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude solid by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure fluorescent probe product.
Protocol 2: Photophysical Characterization
A. Objective: To determine the key spectroscopic properties of the synthesized probe.
B. Procedure:
-
Prepare a stock solution (e.g., 1 mM) of the purified probe in a suitable solvent like DMSO or acetonitrile.
-
UV-Visible Absorption: Dilute the stock solution to a final concentration of 10 µM in the desired assay buffer (e.g., PBS, pH 7.4). Record the absorption spectrum using a UV-Vis spectrophotometer from 250 nm to 600 nm to determine the maximum absorption wavelength (λₘₐₓ).
-
Fluorescence Spectroscopy: Using the same 10 µM solution, excite the sample at its λₘₐₓ (or a suitable wavelength nearby) and record the emission spectrum using a spectrofluorometer. This will determine the maximum emission wavelength (λₑₘ).
-
Quantum Yield (Φ): Determine the fluorescence quantum yield relative to a known standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54). The quantum yield is a measure of the efficiency of fluorescence emission. Substituted 2-aminopyridines, structurally related to the reaction products, have reported quantum yields ranging from low to as high as 0.6, depending on their substitution pattern.[11]
Protocol 3: Thiol Detection Assay
A. Objective: To demonstrate the "turn-on" fluorescence response of the probe in the presence of a target thiol.
B. Procedure:
-
Prepare a 10 µM solution of the unreacted starting material (this compound) in the assay buffer. This will serve as the "off" state control.
-
Prepare a 10 µM solution of the purified probe (the thiol-adduct) in the assay buffer. This will serve as the "on" state control.
-
In a series of cuvettes or a 96-well plate, add a solution of this compound (e.g., 10 µM final concentration) to the assay buffer.
-
Add increasing concentrations of the target thiol (e.g., glutathione, from 0 to 100 µM).
-
Incubate the solutions at 37 °C for a set period (e.g., 30 minutes) to allow the reaction to proceed.
-
Measure the fluorescence intensity of each sample at the predetermined λₑₘ (excitation at λₘₐₓ).
-
Plot the fluorescence intensity as a function of the thiol concentration to generate a dose-response curve.
Data Presentation and Expected Results
The SₙAr reaction between this compound and a thiol is expected to yield a product with distinct photophysical properties. The resulting 2-thioether-6-methyl-3-nitropyridine derivatives are typically fluorescent, exhibiting absorption and emission in the visible range.
| Property | This compound | Thiol-Adduct Probe (Expected) | Rationale |
| Fluorescence | Negligible / Very Weak | Moderate to Strong | Formation of a conjugated donor-acceptor system upon substitution. |
| λₘₐₓ (nm) | ~270-320 nm | ~350-450 nm | Extended π-conjugation shifts absorption to longer wavelengths (bathochromic shift). |
| λₑₘ (nm) | Not Applicable | ~450-550 nm | The emission wavelength is characteristic of substituted aminopyridine-like fluorophores.[11][12] |
| Quantum Yield (Φ) | < 0.01 | 0.1 - 0.5 (Typical Range) | The new electronic structure allows for efficient radiative decay from the excited state. |
Note: The exact spectral properties will depend on the specific thiol substituent and the solvent environment.
A successful experiment will show a low fluorescence background for the chloro-precursor, which increases significantly and proportionally with the addition of the target thiol, demonstrating a clear "turn-on" response.
Workflow Visualizations
Figure 2: Workflow for probe synthesis and purification.
Figure 3: Workflow for a fluorescence-based thiol assay.
Conclusion
This compound is a powerful and accessible starting material for the development of reaction-based fluorescent probes. Its reactivity, governed by the principles of nucleophilic aromatic substitution, allows for a straightforward and modular synthesis of probes that can selectively detect biological thiols. The protocols and principles outlined in this guide provide researchers, scientists, and drug development professionals with a solid foundation for leveraging this chemistry to create novel tools for biological discovery.
References
- 1. Fluorescent probes for hydrogen sulfide detection and bioimaging - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Fluorescent Probes for Endogenous Hydrogen Sulfide: Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorescent probes for sensing and imaging biological hydrogen sulfide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thiol Reactive Probes and Chemosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 6. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 7. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. dalalinstitute.com [dalalinstitute.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. This compound 98.0+%, TCI America 1 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]
- 11. Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing” - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sciforum.net [sciforum.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Chloro-6-methyl-3-nitropyridine
Welcome to the technical support center for the synthesis of 2-Chloro-6-methyl-3-nitropyridine. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic protocols and troubleshoot common issues to improve yield and purity. Here, we delve into the nuances of the multi-step synthesis, providing not just procedures, but the underlying chemical principles to empower your experimental success.
Introduction to the Synthesis Pathway
The most prevalent and well-documented route for synthesizing this compound initiates from 2-amino-6-methylpyridine. This process unfolds in three key stages, each with its own set of critical parameters that dictate the overall efficiency and yield of the synthesis. Understanding the intricacies of each step is paramount to achieving a high-quality final product.
Caption: Overall synthetic route for this compound.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address potential challenges you may encounter during the synthesis.
Part 1: Nitration of 2-Amino-6-methylpyridine
The initial nitration step is critical for the overall success of the synthesis. The strong activating effect of the amino group on the pyridine ring makes it susceptible to oxidation and the formation of isomers if the reaction conditions are not meticulously controlled.[1]
Q1: My nitration reaction is turning dark brown/black, and the yield of 2-amino-6-methyl-3-nitropyridine is very low. What's going wrong?
A1: A dark coloration and poor yield are classic indicators of a runaway reaction and oxidative degradation of your starting material. The amino group makes the pyridine ring highly electron-rich and thus, very reactive towards the strong oxidizing conditions of the nitrating mixture.[1]
Causality & Solution:
-
Temperature Control is Paramount: The nitration of activated aromatic systems is highly exothermic. If the temperature is not strictly controlled, side reactions, including oxidation and polysubstitution, will predominate.
-
Preventative Measure: Always perform the addition of the nitrating mixture (a pre-cooled mixture of concentrated sulfuric and nitric acid) to the solution of 2-amino-6-methylpyridine in sulfuric acid at a low temperature, typically between -10°C and 0°C.[1] Use an ice-salt or acetone-dry ice bath for efficient cooling.
-
-
Rate of Addition: A rapid addition of the nitrating agent will create localized hot spots, leading to decomposition.
-
Preventative Measure: Add the nitrating mixture dropwise with vigorous stirring to ensure efficient heat dissipation. Monitor the internal reaction temperature continuously.
-
Q2: I'm observing the formation of multiple isomers. How can I improve the regioselectivity for the 3-nitro product?
A2: The formation of isomers in the nitration of substituted pyridines is a common challenge. In the case of 2-amino-6-methylpyridine, the amino group directs nitration to the 3 and 5 positions.
Causality & Solution:
-
Reaction Conditions: The ratio of isomers can be influenced by the reaction temperature and the acidity of the medium.
-
Optimization: Maintaining a low reaction temperature, as mentioned above, is crucial for improving regioselectivity. The use of a highly acidic medium like concentrated sulfuric acid protonates the pyridine nitrogen, which can influence the directing effects of the substituents.
-
-
Purification: If isomer formation is unavoidable, careful purification is necessary.
-
Method: The desired 3-nitro isomer and other isomers will have different polarities. They can often be separated by column chromatography or fractional crystallization.
-
| Parameter | Recommended Condition | Rationale |
| Temperature | -10°C to 0°C | Minimizes oxidative degradation and side reactions.[1] |
| Reagent Addition | Slow, dropwise | Prevents localized overheating and runaway reactions.[1] |
| Stirring | Vigorous | Ensures homogenous mixing and efficient heat dissipation. |
| Nitrating Agent | Pre-cooled mixture of conc. H₂SO₄ and conc. HNO₃ | Provides the necessary nitronium ion (NO₂⁺) for electrophilic substitution. |
Part 2: Diazotization of 2-Amino-6-methyl-3-nitropyridine
This step converts the amino group into a diazonium salt, which is a good leaving group for the subsequent substitution with a hydroxyl group. Diazonium salts are notoriously unstable and require careful handling.
Q3: During the addition of sodium nitrite, I'm seeing excessive foaming and gas evolution, and my yield of 2-hydroxy-6-methyl-3-nitropyridine is low.
A3: This indicates the premature decomposition of the diazonium salt. The diazonium group (-N₂⁺) is thermally unstable and will readily decompose to evolve nitrogen gas, especially at elevated temperatures.[2]
Causality & Solution:
-
Temperature Sensitivity: The stability of aryl diazonium salts is highly dependent on temperature.
-
Preventative Measure: The reaction must be maintained at a low temperature, typically between 0-5°C, throughout the addition of the sodium nitrite solution.[2] An ice-salt bath is highly recommended.
-
-
Acidity: Insufficient acidity can lead to unwanted side reactions.
Q4: My diazonium salt solution is turning dark, and I'm getting a poor yield of the hydroxylated product.
A4: A dark coloration is often a sign of decomposition and the formation of phenolic byproducts from the reaction of the diazonium salt with water.[2]
Causality & Solution:
-
Slow Reagent Addition: A controlled addition of the sodium nitrite solution is crucial.
-
Optimization: Add the sodium nitrite solution dropwise and slowly to the acidic solution of the amine. This ensures that the concentration of the unstable diazonium salt is kept low at any given time and allows for better temperature control.[2]
-
-
Subsequent Reaction: The diazonium salt is an intermediate and should be used promptly in the next step.
-
Procedure: Once the diazotization is complete, proceed to the hydrolysis step without delay to minimize decomposition.
-
Caption: Troubleshooting workflow for the diazotization step.
Part 3: Chlorination of 2-Hydroxy-6-methyl-3-nitropyridine
The final step involves the conversion of the hydroxyl group to a chloro group, typically using a chlorinating agent like phosphorus oxychloride (POCl₃).
Q5: The chlorination reaction with POCl₃ is sluggish, and I have a significant amount of unreacted starting material.
A5: Incomplete conversion is a common issue in this type of chlorination. The reactivity of the hydroxyl group can be influenced by several factors.
Causality & Solution:
-
Reaction Temperature and Time: These are critical parameters for driving the reaction to completion.
-
Optimization: The reaction is typically performed at reflux.[4] Ensure that the reaction is heated to the appropriate temperature and for a sufficient duration. Monitoring the reaction by TLC or HPLC is recommended to determine the optimal reaction time.
-
-
Purity of Starting Material: Impurities in the 2-hydroxy-6-methyl-3-nitropyridine can interfere with the reaction.
-
Preventative Measure: Ensure the starting material for this step is of high purity. Recrystallization of the product from the previous step may be necessary.
-
Q6: The workup of the POCl₃ reaction is difficult, and I'm losing product.
A6: The workup of reactions involving POCl₃ requires care due to its reactivity with water.
Causality & Solution:
-
Quenching: The excess POCl₃ must be quenched safely and effectively.
-
Procedure: After the reaction is complete, the excess POCl₃ is typically removed by distillation under reduced pressure. The reaction mixture is then slowly and carefully poured into ice water with stirring.[4] This exothermic quenching process must be done cautiously in a well-ventilated fume hood.
-
-
Product Isolation: The product, this compound, will precipitate from the aqueous solution.
-
Optimization: Ensure the pH of the aqueous solution is neutral or slightly basic to facilitate the precipitation of the product. The precipitate can then be collected by filtration, washed with water to remove any remaining salts, and dried.
-
| Parameter | Recommended Condition | Rationale |
| Chlorinating Agent | Phosphorus oxychloride (POCl₃) | A common and effective reagent for converting hydroxypyridines to chloropyridines. |
| Temperature | Reflux | Provides the necessary energy to drive the reaction to completion.[4] |
| Workup | 1. Distill excess POCl₃2. Quench with ice water3. Filter precipitate | A standard and effective procedure for isolating the product.[4] |
Experimental Protocols
Synthesis of 2-Amino-6-methyl-3-nitropyridine
-
In a flask equipped with a stirrer and a thermometer, cool 100 mL of concentrated sulfuric acid in an ice-salt bath to below 0°C.
-
Slowly add 30 g (0.28 mol) of 2-amino-6-methylpyridine while maintaining the temperature below 0°C.
-
In a separate beaker, prepare the nitrating mixture by slowly adding 21 mL of concentrated nitric acid to 21 mL of concentrated sulfuric acid, keeping the mixture cool.
-
Add the nitrating mixture dropwise to the solution of 2-amino-6-methylpyridine, ensuring the temperature does not exceed 0°C.
-
After the addition is complete, stir the reaction mixture at 0°C for 1 hour.
-
Carefully pour the reaction mixture into 2 L of ice water.
-
Neutralize the solution with concentrated ammonia to pH 7.
-
Filter the resulting precipitate and dry to obtain the crude product.[4]
Synthesis of 2-Hydroxy-6-methyl-3-nitropyridine
-
To a suspension of 10 g (0.065 mol) of 2-amino-6-methyl-3-nitropyridine in 100 mL of water, slowly add 12 mL of concentrated sulfuric acid with stirring, and cool the mixture to 0°C in an ice bath.
-
In a separate beaker, dissolve 6.9 g (0.098 mol) of sodium nitrite in a minimal amount of cold water.
-
Add the sodium nitrite solution dropwise to the reaction mixture, maintaining the temperature at 0°C.
-
Stir the reaction at 0°C for 4 hours.
-
Allow the reaction to stand for 12 hours, during which a yellow precipitate will form.
-
Filter the precipitate under reduced pressure and dry under vacuum to obtain the product.[4]
Synthesis of this compound
-
In a round-bottom flask equipped with a reflux condenser, add 10 g (0.065 mol) of 2-hydroxy-6-methyl-3-nitropyridine to 50 mL of phosphorus oxychloride.
-
Heat the mixture to reflux and maintain for 4 hours.
-
After cooling, remove the excess phosphorus oxychloride by distillation under reduced pressure.
-
Carefully pour the residue into 200 g of ice water with vigorous stirring.
-
Stir the mixture for 2 hours to allow for complete precipitation of the product.
-
Filter the precipitate under reduced pressure and dry under vacuum to obtain the final product.[4]
References
Technical Support Center: Troubleshooting Failed Suzuki Coupling with 2-Chloro-6-methyl-3-nitropyridine
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and professionals in drug development who are encountering challenges with the Suzuki coupling of 2-Chloro-6-methyl-3-nitropyridine. This substrate is notoriously difficult due to its electron-deficient nature and the potential for the pyridine nitrogen to coordinate with the palladium catalyst. This guide provides in-depth troubleshooting strategies, frequently asked questions, and optimized protocols to help you achieve successful coupling.
I. Understanding the Challenges with this compound
The primary difficulties in performing a Suzuki coupling with this compound stem from its electronic and structural properties. The presence of a nitro group and the pyridine nitrogen makes the molecule highly electron-deficient. While this can enhance the rate of oxidative addition, it can also lead to catalyst inhibition.[1] The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, effectively deactivating the catalyst.[1] Furthermore, 2-chloropyridines are generally less reactive than their bromo or iodo counterparts, requiring more active catalyst systems for efficient oxidative addition.[2]
II. Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki coupling with this compound failing or giving low yields?
A1: Low yields or reaction failure can be attributed to several factors:
-
Catalyst Inhibition/Deactivation: The pyridine nitrogen can bind to the palladium catalyst, hindering its activity.[1]
-
Inactive Catalyst System: The C-Cl bond of 2-chloropyridines is less reactive and requires a highly active catalyst, often composed of a palladium precursor and a bulky, electron-rich phosphine ligand.[2] Standard catalysts like Pd(PPh₃)₄ may be ineffective.[2]
-
Suboptimal Reaction Conditions: Incorrect choice of base, solvent, or temperature can significantly impact the reaction outcome.
-
Side Reactions: Competing reactions such as protodeboronation, dehalogenation, and homocoupling can consume starting materials and reduce the yield of the desired product.[2][3][4]
Q2: What are the most common side reactions, and how can I minimize them?
A2: The three most prevalent side reactions are:
-
Protodeboronation: This is the hydrolysis of the boronic acid to the corresponding arene.[1][4] It is often promoted by aqueous conditions.[1] To minimize this, consider using more stable boronic esters (e.g., pinacol esters) or running the reaction under anhydrous conditions.[1]
-
Dehalogenation: The starting this compound is reduced to 2-methyl-3-nitropyridine. This can occur if there are hydride sources in the reaction mixture.[2][4] Ensure you are using high-purity, dry solvents and maintain an inert atmosphere.[2]
-
Homocoupling: The boronic acid couples with itself to form a biaryl byproduct.[2] This is often caused by the presence of oxygen, which can lead to the formation of Pd(II) species that promote this side reaction.[2][4] Thoroughly degassing all solvents and reagents is crucial.[2]
Q3: Which palladium catalyst and ligand combination is best for this substrate?
A3: For challenging substrates like 2-chloropyridines, highly active catalyst systems are required.[2] These typically involve a palladium precursor such as Pd(OAc)₂ or Pd₂(dba)₃ combined with a bulky, electron-rich phosphine ligand.[5] Ligands like SPhos, XPhos, and RuPhos have shown great success in coupling heteroaryl chlorides.[1][5] N-heterocyclic carbene (NHC) ligands are also excellent alternatives to phosphines due to their strong σ-donating ability and stability.[6][7]
III. Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common issues encountered during the Suzuki coupling of this compound.
Problem 1: Low to No Product Formation
If you are observing little to no formation of your desired product, consider the following troubleshooting steps.
Logical Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low-yield Suzuki coupling reactions.
Potential Causes and Solutions
| Potential Cause | Recommended Solution |
| Inactive Catalyst | Switch to a more active catalyst system. For 2-chloropyridines, consider using a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand such as SPhos, XPhos, or RuPhos.[1][5] Alternatively, N-heterocyclic carbene (NHC) ligands can be very effective.[6][7] |
| Catalyst Inhibition | The pyridine nitrogen can inhibit the palladium catalyst.[1] Increasing the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) may help overcome this inhibition.[1] |
| Incorrect Base | The choice of base is critical.[1] Stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like K₂CO₃.[2] The base also plays a role in activating the boronic acid for transmetalation.[7][8][9] |
| Inappropriate Solvent | The solvent must solubilize all reactants and be compatible with the catalyst system.[1] Common solvents for Suzuki couplings include 1,4-dioxane, toluene, and DMF, often with a small amount of water.[6][10] Anhydrous conditions may be necessary to prevent protodeboronation.[1] |
| Low Reaction Temperature | Sub-optimal temperatures can lead to slow or incomplete reactions.[3] While room temperature couplings are possible with highly active catalysts, heating to 80-120 °C is often required for challenging substrates.[6][10] Microwave irradiation can also be a powerful tool to accelerate the reaction.[6][10][11] |
| Oxygen Contamination | Oxygen can deactivate the Pd(0) catalyst and promote homocoupling of the boronic acid.[1][2] It is crucial to thoroughly degas all solvents and reagents and to maintain a strictly inert atmosphere (argon or nitrogen) throughout the reaction.[2] |
| Poor Quality Reagents | Ensure that the this compound, boronic acid (or ester), and all other reagents are of high purity and dry. Boronic acids can degrade over time, so using a fresh bottle or a more stable boronic ester is recommended.[1][4] |
Problem 2: Formation of Side Products
The presence of significant side products can complicate purification and reduce the overall yield.
Identifying and Minimizing Common Side Products
| Side Product | Identification | How to Minimize |
| Protodeboronated Arene | Mass spectrometry (MS) or Nuclear Magnetic Resonance (NMR) | Use a more stable boronic ester (e.g., pinacol or MIDA ester).[1] Run the reaction under anhydrous conditions.[1] A milder base might also reduce the rate of protodeboronation.[1] |
| Dehalogenated Starting Material | MS or NMR | Ensure all solvents are free of potential hydride sources.[4] Optimize the reaction time to avoid prolonged heating after the product is formed.[1] |
| Homocoupled Biaryl | MS or NMR | Thoroughly degas all reagents and solvents to remove oxygen.[2] Use a direct Pd(0) source or ensure your Pd(II) precatalyst is fully reduced to Pd(0).[2] |
IV. Optimized Experimental Protocol
This protocol provides a starting point for the Suzuki coupling of this compound. Optimization of the ligand, base, solvent, and temperature may be necessary for different boronic acid coupling partners.
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid or ester (1.2 - 1.5 mmol)
-
Pd₂(dba)₃ (0.02 mmol, 2 mol%)
-
SPhos (0.08 mmol, 8 mol%)
-
K₃PO₄ (2.0 mmol, finely ground)
-
Anhydrous, degassed 1,4-dioxane (5 mL)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or sealed reaction vial
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid/ester, and K₃PO₄.
-
In a separate vial, dissolve Pd₂(dba)₃ and SPhos in a small amount of the degassed 1,4-dioxane.
-
Add the remaining degassed 1,4-dioxane to the Schlenk flask containing the reagents.
-
Add the catalyst/ligand solution to the reaction mixture via syringe.
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS. The reaction is typically complete within 12-24 hours.[10]
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).[10]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[10]
-
Purify the crude product by flash column chromatography on silica gel.[10]
Suzuki Coupling Catalytic Cycle
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. wwjmrd.com [wwjmrd.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Reaction Conditions for Amination of 2-Chloro-6-methyl-3-nitropyridine
Introduction
Welcome to the technical support guide for the amination of 2-Chloro-6-methyl-3-nitropyridine. This versatile building block is of significant interest to researchers in medicinal chemistry and materials science. The electron-deficient nature of the pyridine ring, intensified by the potent electron-withdrawing nitro group at the 3-position, renders the C2-chloro substituent an excellent leaving group for nucleophilic substitution.[1]
This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you navigate the common challenges encountered during the synthesis of 2-amino-6-methyl-3-nitropyridine derivatives. We will explore the two primary synthetic strategies: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig Amination.
Core Decision Workflow: SNAr or Buchwald-Hartwig?
Choosing the correct initial strategy is the most critical step for success. The nature of your amine coupling partner is the primary determinant. Use the following workflow to guide your decision.
Caption: Initial decision workflow for amination strategy.
Frequently Asked Questions (FAQs): Nucleophilic Aromatic Substitution (SNAr)
The SNAr pathway is often the most direct and cost-effective method for this transformation. It proceeds via a two-step addition-elimination mechanism, forming a stabilized Meisenheimer complex intermediate.[2] The ortho-nitro group is critical for stabilizing the negative charge of this intermediate through resonance.[3]
Q1: My SNAr reaction is giving low to no yield. What are the most common causes and how do I fix them?
Low conversion is a frequent issue that can almost always be resolved by systematically optimizing the reaction parameters.
A1: Causality & Troubleshooting Steps:
-
Insufficient Nucleophile Reactivity: The reaction rate is highly dependent on the nucleophilicity of the amine. Protic solvents (e.g., ethanol, water) can form hydrogen bonds with the amine, effectively "caging" it and reducing its availability to attack the pyridine ring.[4]
-
Solution: Switch from a protic solvent like ethanol to a polar aprotic solvent such as DMF, DMSO, or NMP . These solvents do not solvate the nucleophile as strongly, leading to a significant rate enhancement.
-
-
Inappropriate Base: The choice of base is crucial. While some strong amines can act as their own base, an external base is usually required to neutralize the HCl generated, driving the reaction to completion. However, a base that is too strong or too nucleophilic can lead to side reactions.
-
Solution: For simple aliphatic amines, an inorganic base like K₂CO₃ or Cs₂CO₃ is an excellent starting point. For less reactive amines, a non-nucleophilic organic base like DIPEA (Hünig's base) can be effective. Avoid strong alkoxide bases unless necessary, as they can promote decomposition at high temperatures.
-
-
Suboptimal Temperature: SNAr reactions on chloro-pyridines often require thermal energy to overcome the activation barrier. Room temperature is rarely sufficient.
-
Solution: Start by heating the reaction to 80-100 °C . If conversion remains low, cautiously increase the temperature to 120-140 °C , monitoring for any signs of decomposition (darkening of the reaction mixture).[1]
-
Table 1: Troubleshooting Guide for Low Yield in SNAr Amination
| Problem | Potential Cause | Recommended Action | Rationale |
| No reaction | Insufficient temperature. | Increase temperature in 20 °C increments (e.g., 80 °C → 100 °C → 120 °C). | Provides necessary activation energy to form the Meisenheimer complex. |
| Low Conversion (<50%) | Nucleophile deactivation by solvent. | Switch from a protic solvent (e.g., IPA, EtOH) to a polar aprotic solvent (e.g., DMF, DMSO).[4] | Polar aprotic solvents enhance nucleophilicity by not solvating the amine. |
| Insufficient base strength. | Switch from K₂CO₃ to a stronger base like Cs₂CO₃ or an organic base like DIPEA. | More effectively neutralizes HCl, pushing the equilibrium towards the product. | |
| Reaction Stalls | Reagents are not fully dissolved. | Switch to a solvent with better solubilizing power, such as DMSO or NMP. | Ensures all components are in the solution phase and available to react. |
| Decomposition Observed | Temperature is too high. | Lower the reaction temperature. Monitor progress closely to avoid prolonged reaction times.[4] | The nitro group can be sensitive to excessive heat, leading to degradation pathways. |
Q2: I'm seeing multiple spots on my TLC plate. What are the likely side products?
A2: The most common side product arises from the solvent itself acting as a nucleophile, especially if you are using an alcohol like ethanol or isopropanol at high temperatures. This results in the formation of an alkoxy-pyridine instead of the desired amino-pyridine. Another possibility is decomposition of the starting material under harsh basic conditions or high heat.
-
Mitigation Strategy:
-
Use a Non-Nucleophilic Solvent: As mentioned, switching to DMF or DMSO eliminates the possibility of the solvent competing with your amine.[4]
-
Ensure Anhydrous Conditions: If your amine salt or base is hygroscopic, water can act as a competing nucleophile. Ensure all reagents and solvents are dry.
-
Optimize Temperature and Time: Do not heat the reaction longer or hotter than necessary. Monitor by TLC or LC-MS and stop the reaction once the starting material is consumed.[5]
-
Frequently Asked Questions (FAQs): Buchwald-Hartwig Amination
When SNAr fails, particularly with weakly nucleophilic or sterically demanding amines, the Buchwald-Hartwig amination is the premier alternative. This palladium-catalyzed cross-coupling reaction offers a much broader substrate scope but requires careful optimization of the catalyst system.[6][7]
Q3: When is it necessary to use a Buchwald-Hartwig reaction?
A3: You should immediately consider this method under the following circumstances:
-
Weakly Nucleophilic Amines: Aniline derivatives, carbazoles, indoles, and other aromatic amines are often poor nucleophiles for SNAr.
-
Sterically Hindered Amines: Bulky secondary amines (e.g., diisopropylamine) or primary amines attached to a quaternary center may be too sterically demanding for SNAr.
-
Failure of SNAr: If optimization of SNAr conditions (temperature up to 140 °C, strong base, polar aprotic solvent) fails to provide a satisfactory yield, it is time to switch to a palladium-catalyzed approach.
Q4: My Buchwald-Hartwig amination is not working. What parameters should I screen?
A4: The success of a Buchwald-Hartwig reaction hinges on the interplay between the palladium precursor, the phosphine ligand, the base, and the solvent. A systematic screening approach is essential.[8]
Caption: Systematic troubleshooting workflow for low yields.[8]
Key Optimization Points:
-
Ligand Choice: This is paramount. For electron-deficient heteroaryl chlorides, bulky, electron-rich biarylphosphine ligands are typically required.
-
Recommended Starting Ligands: XPhos , RuPhos , or BrettPhos . These ligands are known to promote the crucial reductive elimination step and prevent catalyst decomposition.[8]
-
-
Base Selection: Strong, non-nucleophilic bases are needed. Sodium tert-butoxide (NaOtBu) is the most common and effective base. If it fails or causes side reactions, consider potassium phosphate (K₃PO₄) or lithium bis(trimethylsilyl)amide (LHMDS).
-
Palladium Precursor: While many sources work, Pd₂(dba)₃ or Pd(OAc)₂ are reliable starting points. Using a pre-formed palladacycle catalyst (e.g., an XPhos-palladacycle) can also improve reliability and activity.
-
Solvent: Anhydrous, non-polar aprotic solvents are standard. Toluene and 1,4-dioxane are the most common choices.
Q5: I am observing significant hydrodehalogenation (replacement of -Cl with -H). How do I stop this?
A5: Hydrodehalogenation is a common side reaction where the aryl halide is reduced instead of coupled. It often occurs when the reductive elimination step is slow compared to competing pathways.
-
Mitigation Strategy:
-
Use Bulkier Ligands: Switching to a more sterically hindered ligand like tBuXPhos or ensuring a sufficient ligand-to-palladium ratio (typically 2:1) can favor the desired C-N bond formation.[8]
-
Lower the Temperature: This side reaction is often more prevalent at higher temperatures. Screen for a more active catalyst/ligand system that allows the reaction to proceed efficiently at a lower temperature (e.g., 60-80 °C).[8]
-
Ensure Strictly Anaerobic Conditions: Traces of water or oxygen can facilitate hydrodehalogenation pathways. Thoroughly degas your solvent and maintain a positive pressure of an inert gas (Argon or Nitrogen).
-
Experimental Protocols
Protocol 1: General Procedure for SNAr Amination
This protocol provides a robust starting point for reacting this compound with a typical secondary aliphatic amine.
-
Reagent Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq).
-
Solvent and Base: Add anhydrous DMF (to make a 0.2 M solution) followed by potassium carbonate (K₂CO₃, 2.0 eq).
-
Nucleophile Addition: Add the secondary amine (e.g., piperidine, 1.2 eq) to the stirring suspension at room temperature.
-
Reaction: Heat the reaction mixture to 80 °C in an oil bath.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-6 hours).
-
Work-up: After completion, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol is a starting point for coupling with a more challenging amine, such as an aniline derivative. All steps must be performed under an inert atmosphere (N₂ or Ar).
-
Reagent Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq), the aniline derivative (1.2 eq), and sodium tert-butoxide (NaOtBu, 1.5 eq).
-
Catalyst Addition: In a separate vial, weigh the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., XPhos, 2-4 mol%). Add them to the Schlenk flask.
-
Solvent Addition: Add anhydrous, degassed toluene via syringe to make a 0.1 M solution.
-
Reaction: Seal the flask and heat the mixture to 100 °C in an oil bath with vigorous stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS (taking aliquots via syringe) until completion (typically 4-24 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove palladium residues.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Summary Data
Table 2: Recommended Starting Conditions for Different Amine Classes
| Amine Class | Recommended Method | Solvent | Base | Temp (°C) | Typical Time (h) |
| Primary Aliphatic | SNAr | IPA/Water (1:1)[1] | None or K₂CO₃ | 80 | 2-4 |
| Secondary Aliphatic | SNAr | DMF | K₂CO₃ | 80-100 | 2-6 |
| Primary Aromatic | Buchwald-Hartwig | Toluene | NaOtBu | 100-110 | 4-24 |
| Secondary Aromatic | Buchwald-Hartwig | Dioxane | LHMDS | 100-110 | 12-24 |
| N-Heterocycles | Buchwald-Hartwig | Toluene | K₃PO₄ | 110 | 12-24 |
References
- 1. benchchem.com [benchchem.com]
- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Purification of 2-Chloro-6-methyl-3-nitropyridine
An in-depth technical guide by a Senior Application Scientist.
Welcome to the technical support hub for 2-Chloro-6-methyl-3-nitropyridine (CAS: 56057-19-3). This guide is designed for researchers, chemists, and drug development professionals to navigate the common and complex challenges associated with the purification of this critical intermediate. My goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot effectively and achieve high purity for your downstream applications.
The inherent electronic properties of this molecule—influenced by the electron-withdrawing chloro and nitro groups and the electron-donating methyl group—create a unique reactivity profile that can lead to specific purification hurdles.[1] This guide addresses these challenges head-on.
Troubleshooting Guide: From Crude Product to Pure Compound
This section is structured to address specific problems you may encounter in the lab.
Problem 1: My crude product is a discolored oil or a low-melting, sticky solid, not the expected light-yellow solid.
-
Probable Cause: This is often indicative of significant impurities, which disrupt the crystal lattice of the pure compound. The most common culprits are residual solvents, unreacted starting materials from the chlorination step (e.g., 2-hydroxy-6-methyl-3-nitropyridine), or isomeric byproducts from the nitration process.
-
Diagnostic Approach:
-
Thin-Layer Chromatography (TLC): Run a TLC plate using a non-polar solvent system (e.g., Ethyl Acetate/Hexane 1:9). A pure compound should show a single, well-defined spot. Multiple spots, streaking, or a large spot at the baseline indicate a complex mixture.
-
Proton NMR (¹H-NMR): Dissolve a small sample in CDCl₃. Look for broad peaks indicative of acidic protons (from hydroxy-pyridine impurities) or complex aromatic signals that do not correspond to the expected product structure.
-
-
Solution Pathway:
-
Acid Wash: If residual acidic starting materials are suspected, begin with a liquid-liquid extraction. Dissolve the crude product in a water-immiscible organic solvent like Dichloromethane (DCM) or Ethyl Acetate. Wash the organic layer with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize and remove acidic impurities.
-
Solvent Removal: Ensure all solvents are thoroughly removed under reduced pressure. Co-evaporation with a solvent like toluene can help remove traces of high-boiling point solvents like DMF or DMSO if they were used in the synthesis.
-
Proceed to Recrystallization or Chromatography: After this initial cleanup, the product may solidify. If not, proceed with the more rigorous purification methods below.
-
Problem 2: Recrystallization results in poor yield, or the product "oils out" instead of forming crystals.
-
Probable Cause: The chosen solvent system is not optimal for your specific impurity profile. "Oiling out" occurs when the solute's solubility in the hot solvent is so high that upon cooling, it separates as a liquid phase before it can form an ordered crystal lattice. This is common when the impurity concentration is high.
-
Expert Insight: The key to successful recrystallization is finding a solvent system where the target compound is sparingly soluble at room temperature but highly soluble at elevated temperatures, while the impurities are either very soluble or insoluble at all temperatures.
-
Solution: Systematic Solvent Screening & Protocol
-
Screening: Test the solubility of your crude product in various solvents. Good candidates for this compound include isopropanol, ethanol, ethyl acetate, and mixed solvent systems like Ethyl Acetate/Hexane or Toluene/Heptane.
-
Recommended Protocol (Two-Solvent Recrystallization): This method offers excellent control.
-
Step 1: Dissolve the crude solid in the minimum amount of a "good" solvent (e.g., Ethyl Acetate or DCM) at room temperature.
-
Step 2: While stirring, slowly add a "poor" solvent (e.g., Hexane or Heptane) until the solution becomes faintly cloudy (the saturation point).
-
Step 3: Add a few drops of the "good" solvent to redissolve the precipitate and make the solution clear again.
-
Step 4: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Step 5: Collect the crystals by vacuum filtration, washing with a small amount of the cold "poor" solvent.
-
-
| Solvent System | Ratio (approx.) | Target Impurity Type |
| Isopropanol | N/A (single solvent) | Polar impurities |
| Ethyl Acetate / Hexane | 1:5 to 1:10 | Non-polar impurities |
| Toluene / Heptane | 1:3 to 1:5 | General purpose |
Problem 3: After recrystallization, the purity is still below 98%, and I suspect the presence of a positional isomer.
-
Probable Cause: Positional isomers, such as 2-Chloro-6-methyl-5-nitropyridine, often have very similar polarities and solubilities to the desired 3-nitro product, making them difficult to remove by simple recrystallization.[2] This is a classic challenge in pyridine chemistry where nitration can yield multiple products.[2]
-
Solution: Flash Column Chromatography
-
Principle: This technique separates compounds based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase (eluent). Even small differences in polarity between isomers can be exploited for separation.[3]
-
Workflow Diagram: The following diagram outlines the decision-making process and workflow for column chromatography.
Purification decision workflow. -
Detailed Protocol for Flash Column Chromatography:
-
Step 1 (Stationary Phase): Prepare a slurry of silica gel in your starting eluent (e.g., 2% Ethyl Acetate in Hexane) and pack the column.[3]
-
Step 2 (Sample Loading): Adsorb your crude product onto a small amount of silica gel ("dry loading") for the best resolution. If the product is an oil, dissolve it in a minimal amount of DCM and load it directly onto the column.
-
Step 3 (Elution): Begin eluting with a very non-polar mobile phase. A common system for this compound is a gradient of ethyl acetate in petroleum ether or hexane.[4] A typical starting point is 1:40 ethyl acetate:petroleum ether, slowly increasing the polarity if the product does not elute.[4]
-
Step 4 (Collection & Analysis): Collect fractions and analyze them by TLC. Combine the fractions that contain only the pure product.
-
Step 5 (Solvent Removal): Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified solid.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the primary impurities I should expect from the synthesis of this compound?
The impurity profile is highly dependent on the synthetic route. A common synthesis involves the nitration of 2-amino-6-methylpyridine, followed by diazotization to the hydroxy intermediate, and finally chlorination.[4]
-
Isomeric Impurities: The nitration step can produce other isomers, primarily 2-amino-6-methyl-5-nitropyridine, which then gets carried through the subsequent steps.
-
Starting Materials: Incomplete chlorination (e.g., using POCl₃ or SOCl₂) can leave behind 2-hydroxy-6-methyl-3-nitropyridine.[4][5]
-
Hydrolysis Products: The chloro group is activated towards nucleophilic substitution. Exposure to water, especially under non-neutral pH, can lead to the formation of 2-hydroxy-6-methyl-3-nitropyridine.[6]
Q2: Which analytical techniques are best for assessing the purity of the final product?
A combination of techniques provides the most complete picture:
-
Gas Chromatography (GC): Excellent for assessing purity and detecting volatile impurities. A purity of >98% is often required for subsequent steps.
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can effectively separate the target compound from more polar or non-polar impurities.[7]
-
Melting Point: A sharp melting point within the expected range (e.g., 70-74 °C) is a strong indicator of high purity. A broad or depressed melting range suggests the presence of impurities.
-
NMR Spectroscopy (¹H, ¹³C): Confirms the chemical structure and can be used to detect and quantify impurities if their signals are resolved from the product's signals.
Q3: What are the ideal storage conditions for this compound?
This compound should be stored in a cool, dark place. It is recommended to store it under an inert gas like nitrogen or argon, as it can be sensitive to air and moisture over long periods. Proper storage prevents slow hydrolysis of the chloro group and other potential degradation pathways.
References
- 1. This compound | 56057-19-3 | Benchchem [benchchem.com]
- 2. EP0102652B1 - Method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines - Google Patents [patents.google.com]
- 3. youtube.com [youtube.com]
- 4. Page loading... [guidechem.com]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
- 7. 2-Chloro-6-methoxy-3-nitropyridine | SIELC Technologies [sielc.com]
preventing byproduct formation in reactions involving 2-Chloro-6-methyl-3-nitropyridine
Welcome to the technical support center for 2-Chloro-6-methyl-3-nitropyridine. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and prevent byproduct formation in reactions involving this versatile synthetic intermediate. The unique electronic arrangement of this molecule—an activated leaving group at C2, an electron-withdrawing nitro group at C3, and a pyridine nitrogen—endows it with high reactivity but also predisposes it to specific side reactions. This document provides in-depth, mechanism-driven troubleshooting advice to ensure the success of your synthetic campaigns.
Section 1: Nucleophilic Aromatic Substitution (SNAr) Reactions
The C2-chloro group is highly activated towards nucleophilic aromatic substitution (SNAr) by the electron-withdrawing nitro group and the pyridine ring nitrogen.[1][2] This makes it an excellent substrate for introducing a wide range of nucleophiles. However, this high reactivity can also lead to unwanted byproducts if reaction conditions are not carefully controlled.
FAQ 1: I'm observing a significant amount of 2-hydroxy-6-methyl-3-nitropyridine in my SNAr reaction. What is the cause and how can I prevent it?
Answer:
Core Problem: The formation of the 2-hydroxy byproduct is a classic case of competitive hydrolysis. Water, acting as a nucleophile, displaces the chloride to form the corresponding pyridone. The high reactivity of the C-Cl bond makes it susceptible even to weak nucleophiles like water, especially at elevated temperatures.
Causality and Mechanism: The SNAr mechanism proceeds through a negatively charged intermediate known as a Meisenheimer complex.[3] The presence of the ortho-nitro group effectively stabilizes this intermediate via resonance, lowering the activation energy for the reaction.[2] If water is present in the reaction medium, it can compete with your desired nucleophile, leading to the formation of the undesired hydroxy byproduct.
Troubleshooting Protocol:
-
Rigorous Anhydrous Conditions:
-
Solvents: Use freshly distilled, anhydrous-grade solvents (e.g., THF, Dioxane, DMF, Toluene). Solvents from sealed bottles over molecular sieves are recommended.
-
Reagents: Ensure your nucleophile and base are anhydrous. If using a salt like potassium carbonate, it can be flame-dried under vacuum before use. Avoid aqueous bases.
-
Atmosphere: Assemble the reaction under an inert atmosphere (Argon or Nitrogen) to prevent atmospheric moisture from entering the system. Flame-dry all glassware immediately before use.
-
-
Choice of Base:
-
Avoid hydroxide bases (e.g., NaOH, KOH) as they can directly act as nucleophiles or introduce water.
-
Prefer non-nucleophilic, anhydrous bases. Organic bases like Diisopropylethylamine (DIPEA) or 1,8-Diazabicycloundec-7-ene (DBU) are excellent choices.
-
Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are effective but must be scrupulously dried.
-
Troubleshooting Workflow for SNAr Hydrolysis
Caption: Troubleshooting logic for preventing hydrolysis in SNAr reactions.
Section 2: Palladium-Catalyzed Cross-Coupling Reactions
The C-Cl bond of this compound can participate in cross-coupling reactions like Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira. However, aryl chlorides are notoriously less reactive than their bromide or iodide counterparts, and the pyridine nitrogen presents a unique challenge.[4][5]
FAQ 2: My Suzuki-Miyaura coupling is failing or giving very low yields. I'm mostly recovering my starting material. What's going wrong?
Answer:
Core Problem: This issue typically stems from two sources: (1) insufficiently reactive catalyst system for the C-Cl bond activation, and (2) inhibition of the palladium catalyst by the pyridine nitrogen.[4]
Causality and Mechanism: The first and often rate-limiting step in the Suzuki catalytic cycle is the oxidative addition of the aryl halide to the Pd(0) complex.[6] C-Cl bonds have a higher bond dissociation energy than C-Br or C-I bonds, making this step more difficult.[5] Furthermore, the Lewis basic lone pair on the pyridine nitrogen can coordinate to the electron-deficient palladium center, forming a stable, off-cycle complex that inhibits catalytic turnover.[4]
Troubleshooting Protocol:
-
Select an Appropriate Catalyst System: Standard catalysts like Pd(PPh₃)₄ are often ineffective for aryl chlorides.[4] You need a more active system.
-
Ligands: Use bulky, electron-rich phosphine ligands. These ligands accelerate the oxidative addition step and can sterically hinder the coordination of the pyridine nitrogen. Excellent choices include Buchwald-type ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs).[5]
-
Palladium Precursors: Pair these ligands with a suitable Pd source like Pd(OAc)₂ or Pd₂(dba)₃.
-
-
Optimize Base and Solvent:
-
Base: The base is crucial for the transmetalation step.[7] For challenging couplings, strong bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate.
-
Solvent: Aprotic polar solvents like 1,4-dioxane, toluene, or DME, often with a small amount of water, are standard. The water can help dissolve the inorganic base and facilitate the transmetalation.[6]
-
Table 1: Recommended Catalyst Systems for Suzuki Coupling
| Palladium Precursor | Ligand | Recommended Base | Typical Solvents | Key Advantage |
| Pd(OAc)₂ (1-5 mol%) | SPhos (2-10 mol%) | K₃PO₄ | Toluene or Dioxane/H₂O | High activity for aryl chlorides.[5] |
| Pd₂(dba)₃ (1-3 mol%) | XPhos (2-6 mol%) | Cs₂CO₃ | 1,4-Dioxane | Excellent for sterically hindered substrates. |
| PdCl₂(dppf) | - | K₂CO₃ | DME/H₂O | Good general catalyst, but may be less effective here. |
| Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/EtOH/H₂O | Not Recommended ; generally poor for aryl chlorides.[4] |
FAQ 3: My Suzuki coupling is plagued by homocoupling of the boronic acid and protodehalogenation of the starting material. How can I suppress these side reactions?
Answer:
Core Problem: These are two of the most common side reactions in Suzuki couplings. Homocoupling (forming a biaryl from two boronic acid molecules) is often promoted by the presence of oxygen, while protodehalogenation (replacement of Cl with H) can arise from various off-cycle pathways.[5][8]
Causality and Mechanism:
-
Homocoupling: Oxygen can re-oxidize the active Pd(0) catalyst to Pd(II). This Pd(II) species can then promote the homocoupling of the boronic acid, consuming your reagent and reducing the efficiency of the main catalytic cycle.[5][8]
-
Protodehalogenation: This side reaction can occur if a hydride source is present, leading to reductive elimination of R-H instead of the desired R-R' product. Sources of hydride can include the solvent, base, or even the boronic acid itself under certain conditions.[4]
The Suzuki Cycle and Common Failure Points
References
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. reddit.com [reddit.com]
stability issues of 2-Chloro-6-methyl-3-nitropyridine under acidic or basic conditions
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 2-Chloro-6-methyl-3-nitropyridine. This resource is designed to provide in-depth guidance on the stability challenges associated with this compound, particularly under acidic and basic conditions. As Senior Application Scientists, we understand that navigating the complexities of chemical reactivity is crucial for experimental success. This guide offers troubleshooting advice, detailed protocols, and answers to frequently asked questions to support your research and development endeavors.
I. Understanding the Stability of this compound
This compound is a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its chemical structure, featuring a pyridine ring substituted with a chloro group, a methyl group, and a nitro group, dictates its reactivity. The electron-withdrawing nature of the nitro group and the chlorine atom, combined with the pyridine ring, creates a molecule with specific electronic properties that influence its stability.[3]
Under acidic or basic conditions, the primary stability concern is the susceptibility of the chloro group to nucleophilic substitution. This can lead to the formation of unwanted byproducts, impacting reaction yield and purity.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns with this compound in acidic or basic solutions?
A1: The main stability issue is the hydrolysis of the chloro group, particularly under basic conditions or in the presence of strong nucleophiles. The pyridine ring, activated by the electron-withdrawing nitro group, makes the chlorine atom at the 2-position susceptible to nucleophilic aromatic substitution (SNAr).[4][5] Under acidic conditions, protonation of the pyridine nitrogen can further influence the electronic distribution of the ring, though hydrolysis is generally more pronounced in basic media.
Q2: What is the likely degradation product of this compound under these conditions?
A2: The expected major degradation product from hydrolysis is 2-hydroxy-6-methyl-3-nitropyridine, where the chlorine atom is replaced by a hydroxyl group.[1][2][6] This transformation is a common reaction for chloropyridines in the presence of hydroxide ions.[5]
Q3: Are there visual indicators of degradation?
A3: While this compound is a light orange to yellow crystalline powder, its degradation in solution may not always have immediate visual cues. However, a change in the color or clarity of the solution over time, or the formation of a precipitate, could indicate the formation of the less soluble 2-hydroxy-6-methyl-3-nitropyridine.
Q4: How can I minimize the degradation of this compound in my experiments?
A4: To minimize degradation, consider the following:
-
Temperature Control: Perform reactions at the lowest effective temperature to slow down the rate of hydrolysis.
-
pH Management: If possible, maintain a neutral or weakly acidic pH. Avoid strongly basic conditions unless the desired reaction requires them.
-
Inert Atmosphere: For sensitive reactions, conducting the experiment under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions with atmospheric moisture and oxygen.
-
Reaction Time: Monitor the reaction progress closely and minimize the reaction time to reduce the exposure of the compound to harsh conditions.
-
Solvent Choice: Use anhydrous solvents when possible to limit the presence of water, which can act as a nucleophile.
II. Troubleshooting Guide
This section addresses common problems encountered during experiments with this compound and provides systematic solutions.
| Observed Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Low yield of the desired product | Degradation of the starting material due to harsh reaction conditions. | 1. Reaction Monitoring: Use TLC or HPLC to monitor the consumption of the starting material and the formation of byproducts.[7] 2. Optimize Conditions: Systematically vary the temperature, reaction time, and reagent concentrations to find the optimal balance between reaction rate and stability. 3. Alternative Reagents: If using a strong base, consider a weaker, non-nucleophilic base or a phase-transfer catalyst to achieve the desired transformation under milder conditions. |
| Appearance of an unexpected, more polar spot on TLC or a new peak in HPLC analysis | Formation of the hydrolysis product, 2-hydroxy-6-methyl-3-nitropyridine. | 1. Characterize the Byproduct: Isolate and characterize the new compound (e.g., via NMR, MS) to confirm its identity. An increase in polarity is consistent with the replacement of a chloro group with a hydroxyl group. 2. Modify Work-up: During the work-up, avoid prolonged exposure to aqueous acidic or basic solutions. Use neutral washes and dry the organic phase thoroughly. |
| Difficulty in dissolving the compound in aqueous solutions | The compound has limited solubility in water. | 1. Solubility Testing: Conduct small-scale solubility tests in the intended solvent system before the main experiment. 2. Co-solvent Addition: Use a water-miscible organic co-solvent such as methanol, ethanol, DMSO, or DMF to improve solubility.[8] |
Visualizing Potential Degradation Pathways
The following diagram illustrates the potential hydrolysis of this compound under basic conditions.
Caption: Hydrolysis of this compound.
III. Experimental Protocols
To aid in your experimental design, we provide a general protocol for monitoring the stability of this compound and a method for its analysis.
Protocol 1: Stability Assessment by HPLC
This protocol outlines a method to assess the stability of this compound in a given solvent system over time.
Materials:
-
This compound
-
HPLC-grade solvent of choice (e.g., acetonitrile, methanol)
-
Buffer solutions of desired pH
-
HPLC system with a UV detector
Procedure:
-
Prepare a stock solution of this compound in the chosen organic solvent.
-
Prepare test solutions by diluting the stock solution in the desired aqueous buffer at various pH values (e.g., pH 4, 7, and 9).
-
Incubate the test solutions at a controlled temperature (e.g., room temperature or elevated temperature).
-
At specified time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each test solution.
-
Immediately analyze the aliquots by HPLC to quantify the remaining this compound and any degradation products.
-
Plot the concentration of this compound as a function of time to determine its degradation rate at different pH values.
Analytical Method:
-
Column: C18 reverse-phase column
-
Mobile Phase: A gradient of water (with 0.1% formic acid or other suitable modifier) and acetonitrile.
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., determined by UV-Vis spectroscopy).
-
Quantification: Use a calibration curve prepared from standards of known concentrations.
Workflow for Stability Analysis
The following diagram illustrates the experimental workflow for assessing the stability of the compound.
Caption: Workflow for stability assessment.
IV. Conclusion
The stability of this compound is a critical factor in its successful application in research and development. By understanding its reactivity, particularly its susceptibility to hydrolysis, and by implementing the troubleshooting strategies and analytical methods outlined in this guide, researchers can mitigate degradation and achieve more reliable and reproducible results. For further inquiries, please do not hesitate to contact our technical support team.
References
- 1. 2-Hydroxy-6-methyl-3-nitropyridine [myskinrecipes.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | 56057-19-3 | Benchchem [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. yufengchemicals.com [yufengchemicals.com]
- 6. scbt.com [scbt.com]
- 7. Page loading... [guidechem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Catalyst Poisoning in Cross-Coupling Reactions with 2-Chloro-6-methyl-3-nitropyridine
Introduction: Navigating the Challenges of a Demanding Substrate
Welcome to the technical support center for cross-coupling reactions involving 2-Chloro-6-methyl-3-nitropyridine. This substrate is a valuable building block in medicinal chemistry and materials science, but its unique electronic and steric properties present significant challenges for catalysis, primarily due to catalyst poisoning and deactivation. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction outcomes. We will delve into the mechanistic underpinnings of catalyst deactivation and provide field-proven, actionable protocols to overcome these hurdles.
The primary difficulty with this substrate arises from a "perfect storm" of inhibitory features:
-
The Pyridine Nitrogen: The Lewis basic nitrogen atom of the pyridine ring can strongly coordinate to the palladium catalyst, forming stable, catalytically inactive complexes. This is a well-documented issue, often termed the "2-pyridyl problem," as the proximity of the nitrogen to the reaction site exacerbates this poisoning effect.[1][2]
-
The Nitro Group: Nitro compounds are known oxidizing agents and can deactivate the active Pd(0) catalyst.[3][4] Furthermore, under certain reductive conditions that can occur during a coupling reaction, the nitro group can be transformed into other functionalities (e.g., amines), which themselves can act as catalyst poisons.
-
The Aryl Chloride: The C-Cl bond is significantly less reactive towards oxidative addition than its C-Br or C-I counterparts.[5][6] This necessitates the use of highly active catalyst systems, often involving bulky, electron-rich ligands, and higher reaction temperatures, which in turn can accelerate catalyst decomposition pathways.[7][8]
This guide will address these challenges systematically through a series of frequently asked questions and detailed troubleshooting protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Category 1: Low or No Conversion
Q1: My Suzuki-Miyaura (or other cross-coupling) reaction with this compound is not working. I'm only recovering starting material. What are the most likely causes?
A1: This is the most common issue and typically points directly to severe catalyst inhibition or a fundamentally inactive catalyst system for this specific substrate. The primary culprits are twofold: poisoning of the palladium center by the substrate itself and the inherent low reactivity of the C-Cl bond.
-
Mechanism of Poisoning: Both the pyridine nitrogen and the nitro group are potent catalyst poisons. The pyridine nitrogen's lone pair coordinates to the Pd(0) or Pd(II) center, creating a stable, off-cycle complex that halts the catalytic cycle.[1][9] Concurrently, the nitro group can oxidize the active Pd(0) species to inactive palladium oxides.[3][4]
-
Inertness of the C-Cl Bond: The oxidative addition of an aryl chloride to a Pd(0) center is often the rate-limiting step of the catalytic cycle.[6][10] Standard catalyst systems like Pd(PPh₃)₄ are frequently ineffective for this transformation and more specialized, electron-rich ligands are required.[5]
Troubleshooting Steps:
-
Switch to a More Robust Ligand: The first and most critical step is to employ a sterically hindered and electron-rich phosphine ligand. These ligands promote the crucial oxidative addition step and can sterically discourage the pyridine nitrogen from coordinating to the palladium center.
-
Utilize a Pre-catalyst: Use a well-defined palladium pre-catalyst (e.g., a G3 or G4 Buchwald pre-catalyst) to ensure the efficient and reliable generation of the active Pd(0) species.[11] This avoids issues related to the incomplete reduction of Pd(II) sources like Pd(OAc)₂.
-
Increase Catalyst Loading: While not economically ideal, a modest increase in catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes overcome partial deactivation by providing a sufficient concentration of active catalyst to achieve a reasonable reaction rate.[1][12]
Table 1: Recommended Ligand Screening Panel for this compound
| Ligand | Class | Key Features | Recommended For |
| XPhos | Biarylmonophosphine | Very bulky and electron-rich. Excellent general ligand for challenging aryl chlorides. | Suzuki, Buchwald-Hartwig |
| SPhos | Biarylmonophosphine | Similar to XPhos, often shows complementary reactivity. | Suzuki, Buchwald-Hartwig |
| RuPhos | Biarylmonophosphine | Highly active for C-N bond formation, particularly with primary amines. | Buchwald-Hartwig |
| P(t-Bu)₃ | Trialkylphosphine | Extremely electron-rich, promotes fast oxidative addition but is air-sensitive. | Suzuki, Heck |
Category 2: Catalyst Decomposition
Q2: I'm observing the formation of palladium black in my reaction vessel. What does this mean and how can I prevent it?
A2: The formation of palladium black is a visual indicator of catalyst decomposition. It signifies that the active, soluble Pd(0) species, which is stabilized by its ligands, has agglomerated into inactive, insoluble palladium metal.[7][13] For a challenging substrate like this compound, this often occurs when the catalytic cycle is slow, giving the catalyst time to decompose.
-
Causality: If the oxidative addition step is sluggish due to the unreactive C-Cl bond and steric hindrance, the lifetime of the "naked" or poorly stabilized Pd(0) species increases. This species is unstable and prone to aggregation.[1] High temperatures, while necessary for activating the C-Cl bond, also accelerate the rate of this decomposition.[7]
Mitigation Strategies:
-
Ensure a Strictly Inert Atmosphere: Oxygen is a primary culprit in the oxidation of Pd(0) to Pd(II), which can then be reduced to form palladium black.[7][8] Rigorously degas all solvents and ensure the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen.
-
Optimize Ligand-to-Palladium Ratio: An insufficient amount of ligand can leave the palladium center exposed and vulnerable to aggregation. While a 1:1 to 2:1 ligand-to-metal ratio is common for pre-catalysts, adding a slight excess of ligand (e.g., 2.2 equivalents for a Pd(dba)₂ source) can sometimes improve stability.[7]
-
Control the Temperature: Do not overheat the reaction. Run the reaction at the lowest temperature that provides a reasonable rate. A temperature screen (e.g., 80 °C, 100 °C, 120 °C) is a crucial optimization step.
Visualizing the Problem: Catalyst Deactivation Pathways
The following diagram illustrates the desired catalytic cycle versus the common deactivation pathways encountered with this compound.
Caption: Catalyst cycle vs. deactivation pathways.
Category 3: Byproduct Formation
Q3: I'm observing significant dehalogenation (replacement of -Cl with -H) of my starting material. What causes this and how can I minimize it?
A3: Dehalogenation is a common side reaction in cross-coupling, particularly with electron-deficient aryl halides and when using strong bases or certain solvents. It occurs when the oxidative addition complex, instead of undergoing transmetalation, is intercepted by a hydride source, leading to reductive elimination of the dehalogenated arene.
-
Sources of Hydride: Potential hydride sources include the amine coupling partner (in Buchwald-Hartwig reactions), certain solvents (like THF or alcohols, especially at high temperatures), or impurities in the reagents. The base can also play a role in promoting pathways that lead to hydride formation.[5]
Troubleshooting Strategies:
-
Base Selection: The choice of base is critical. For Suzuki reactions, weaker bases like K₂CO₃ or K₃PO₄ are often preferred over strong bases like alkoxides.[14] A thorough base screen is recommended.
-
Solvent Choice: Use anhydrous, aprotic solvents like toluene or dioxane. Avoid using alcohol co-solvents unless specifically required and validated for the system.
-
Lower the Reaction Temperature: Higher temperatures can favor dehalogenation.[1] Run the reaction at the minimum temperature required for conversion of the starting material.
Experimental Protocols
Protocol 1: General Procedure for Troubleshooting a Suzuki-Miyaura Coupling
This protocol provides a systematic workflow for optimizing the reaction when initial attempts fail.
1. Reagent Preparation & Purity Check:
- Ensure the this compound is pure. If necessary, recrystallize or purify by column chromatography.
- Use a high-purity boronic acid. Check for signs of decomposition (protodeboronation), especially if it has been stored for a long time.
- Use a freshly opened bottle of a bulky phosphine ligand (e.g., XPhos) and a reliable pre-catalyst (e.g., XPhos Pd G3).
- Grind the base (e.g., K₃PO₄) to a fine powder and dry it in an oven before use to remove residual moisture.[13]
2. Reaction Setup (Strictly Anaerobic):
- To an oven-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).
- Add the XPhos Pd G3 pre-catalyst (0.03 mmol, 3 mol%).
- Seal the vessel with a septum. Evacuate and backfill with argon three times.
- Add degassed solvent (e.g., 1,4-dioxane/water 5:1, 4 mL) via syringe. The solvent should be degassed by sparging with argon for at least 30 minutes.[5][11]
3. Reaction Execution & Monitoring:
- Heat the reaction mixture to 100 °C in a preheated oil bath with vigorous stirring.
- Monitor the reaction progress at regular intervals (e.g., 1h, 4h, 12h) by TLC or LC-MS.
4. Troubleshooting Workflow:
- If the reaction fails, follow the logical progression outlined in the diagram below. Do not change multiple variables at once. Change one component (ligand, base, or solvent) and re-run the reaction.
Visualizing the Workflow: A Systematic Approach to Optimization
Caption: A systematic workflow for troubleshooting.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. benchchem.com [benchchem.com]
- 8. Role of Pyridine Nitrogen in Palladium-Catalyzed Imine Hydrolysis: A Case Study of (E)-1-(3-bromothiophen-2-yl)-N-(4-methylpyridin-2-yl)methanimine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. reddit.com [reddit.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Workup and Purification of 2-Chloro-6-methyl-3-nitropyridine
Welcome to the technical support guide for the synthesis and purification of 2-Chloro-6-methyl-3-nitropyridine. This document provides in-depth troubleshooting advice and detailed protocols designed for researchers, chemists, and drug development professionals. Our goal is to address common challenges encountered during the post-reaction workup, helping you achieve high purity and yield for this critical chemical intermediate.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the purification of this compound, focusing on the rationale behind each procedural step.
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurity profile is highly dependent on the synthetic route, but typically originates from three sources:
-
Isomeric Byproducts: The nitration of substituted pyridines can produce positional isomers. For instance, if starting from a 2-chloro-6-methylpyridine, you may form the 2-chloro-6-methyl-5-nitropyridine isomer. These isomers often have very similar physical properties, making them difficult to separate by simple recrystallization[1].
-
Unreacted Starting Materials & Intermediates: Depending on the synthetic pathway, residual precursors such as 2-amino-6-methylpyridine or the intermediate 2-hydroxy-6-methyl-3-nitropyridine may be present if reactions like diazotization or chlorination are incomplete[2].
-
Hydrolysis Products: The chlorine atom at the 2-position is activated by the adjacent nitro group and pyridine nitrogen, making it susceptible to nucleophilic substitution. During aqueous workup, hydrolysis can occur, leading to the formation of 2-hydroxy-6-methyl-3-nitropyridine.
-
Residual Acids: Syntheses involving nitration leave strong acids like sulfuric acid (H₂SO₄) and nitric acid (HNO₃) in the crude product, which must be completely removed[3].
Q2: Why is quenching the reaction mixture in ice water a critical first step in the workup?
A2: This step, known as "crashing out," is crucial for several reasons:
-
Safety and Reaction Control: Nitration reactions are highly exothermic. Pouring the reaction mixture into a large volume of ice water rapidly dissipates heat, preventing runaway reactions and the formation of degradation byproducts.
-
Product Precipitation: this compound is an organic compound with low solubility in water[4][5]. The highly polar acidic medium keeps it dissolved. Adding water drastically reduces its solubility, causing it to precipitate as a solid.
-
Initial Impurity Removal: Many inorganic salts and highly polar impurities remain dissolved in the aqueous phase, providing the first stage of purification. The standard procedure involves pouring the acidic reaction mixture into ice water, followed by filtration to collect the precipitated crude product[2][3].
Q3: What is the purpose of washing the crude product with an aqueous base (e.g., sodium bicarbonate, ammonia)?
A3: An aqueous base wash is a critical purification step that serves two primary functions:
-
Neutralization: It neutralizes and removes residual strong acids (H₂SO₄, HNO₃) from the nitration step. This is essential, as residual acid can degrade the product over time and interfere with subsequent reactions.
-
Selective Impurity Removal: Acidic impurities, including the potential hydrolysis byproduct (2-hydroxy-6-methyl-3-nitropyridine), are deprotonated by the base to form water-soluble salts. These salts are then partitioned into the aqueous layer and removed. A patent for the related compound 2-chloro-6-methoxy-3-nitropyridine describes a process where washing a toluene solution of the crude product with aqueous ammonia significantly improved purity from ~85% to 99-100%[1].
Q4: How do I choose the right solvent system for recrystallization?
A4: The ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For this compound, a common strategy involves using a solvent pair.
-
Single Solvents: Ethyl acetate has been used for recrystallization of related structures[2].
-
Solvent Pairs: A highly effective technique involves dissolving the crude product in a solvent in which it is reasonably soluble (like toluene or ethyl acetate) and then adding a non-polar "anti-solvent" (like heptane or petroleum ether) until the solution becomes turbid. Heating to get a clear solution followed by slow cooling often yields high-purity crystals. A documented procedure for a similar compound involves dissolving the crude material in toluene, washing it, and then adding heptane to precipitate the pure product[1].
Q5: My final yield is low. What are the most common causes of product loss?
A5: Low yield can be attributed to several factors during the workup:
-
Incomplete Precipitation: If not enough water is used during quenching or if the solution is not cold enough, some product may remain dissolved.
-
Excessive Washing: While washing is necessary, using excessive volumes of solvent (especially the recrystallization solvent) will lead to product loss. Always use ice-cold solvent for washing filtered crystals.
-
Hydrolysis: If the workup, particularly a basic wash, is performed at elevated temperatures or for an extended duration, the desired chloro-compound can be hydrolyzed to the hydroxy-compound, reducing the yield of the target molecule.
-
Recrystallization Errors: Using too much solvent during recrystallization is a very common cause of low yield. The goal is to create a saturated solution at high temperature, not a dilute one.
Section 2: Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| The isolated product is an oil or a sticky solid and fails to crystallize. | High concentration of impurities depressing the melting point. Residual solvent. | 1. Ensure the product is free of residual acids by washing with NaHCO₃ solution. 2. Dry the material thoroughly under high vacuum. 3. Attempt to triturate or slurry the material with a non-polar solvent like cold hexane or petroleum ether to induce crystallization and wash away more soluble impurities[2]. 4. If it remains an oil, consider purification by silica gel column chromatography[5]. |
| The final product has a low and/or broad melting point. | Presence of impurities, most commonly positional isomers or starting materials. | 1. Perform a second recrystallization, ensuring the solution cools slowly to promote the formation of well-defined crystals. 2. If isomer contamination is suspected (as they are often difficult to remove by recrystallization[1]), column chromatography is the most effective method. 3. Check the purity by TLC, GC-MS, or ¹H NMR to identify the impurity if possible. |
| The product is dark brown or highly colored, even after initial filtration. | Presence of minor, highly colored aromatic byproducts from the nitration reaction. | 1. During recrystallization, after dissolving the crude product in the hot solvent, add a small amount of activated carbon and keep the solution hot for 5-10 minutes. 2. Perform a hot filtration through a pad of Celite® to remove the carbon and adsorbed impurities before allowing the solution to cool. 3. Alternatively, dissolve the product in a suitable solvent (e.g., dichloromethane) and pass it through a short plug of silica gel. |
| ¹H NMR shows signals that do not correspond to the product or known impurities. | Degradation of the product. Unexpected side reactions. | 1. Review the reaction and workup conditions. Avoid excessive heat and prolonged exposure to strong base or acid. 2. The nitro group can be reduced under certain conditions. Ensure no unintended reducing agents are present. 3. Re-purify using column chromatography to isolate the main component for definitive characterization. |
Section 3: Detailed Experimental Protocols
Protocol 1: Standard Aqueous Workup and Neutralization
This protocol is designed for the initial isolation and purification of the crude product from the acidic reaction mixture.
-
Preparation: Prepare a large beaker containing a stirred mixture of ice and water (approx. 10 volumes relative to the reaction mixture volume).
-
Quenching: Slowly and carefully pour the completed reaction mixture into the ice-water slurry with vigorous stirring. The product should precipitate as a light yellow or off-white solid.
-
Filtration: Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake thoroughly with several portions of cold deionized water until the filtrate is neutral (test with pH paper). This removes residual acids[3].
-
Drying: Press the cake as dry as possible on the funnel, then transfer the solid to a watch glass or drying dish and dry under vacuum to a constant weight.
Protocol 2: Advanced Purification via Biphasic Base Wash
This protocol is highly effective for removing acidic impurities, including the hydrolysis byproduct, and is adapted from methods shown to achieve high purity[1].
-
Dissolution: Transfer the crude, dried product from Protocol 1 into a separatory funnel. Dissolve it in a water-immiscible organic solvent like toluene or dichloromethane (approx. 10-15 mL per gram of crude material).
-
Base Wash: Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution or a 5% aqueous sodium carbonate (Na₂CO₃) solution. Stopper the funnel and shake gently, venting frequently to release any CO₂ pressure. Allow the layers to separate.
-
Separation: Drain and discard the lower aqueous layer.
-
Brine Wash: Wash the organic layer with an equal volume of saturated aqueous sodium chloride (brine) to remove residual water and any remaining aqueous base.
-
Drying & Concentration: Drain the organic layer into a clean flask and dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter off the drying agent and concentrate the solvent using a rotary evaporator to obtain the purified product.
Protocol 3: Recrystallization for High Purity
This final step is used to obtain material with high crystalline purity, suitable for analytical standards or sensitive downstream applications.
-
Solvent Selection: Choose an appropriate solvent system (e.g., ethyl acetate, or a toluene/heptane mixture).
-
Dissolution: Place the purified product from Protocol 2 into an Erlenmeyer flask. Add the minimum amount of hot solvent (or the more soluble solvent of a pair, e.g., toluene) required to fully dissolve the solid.
-
Crystallization: If using a solvent pair, add the anti-solvent (e.g., heptane) dropwise to the hot solution until a persistent cloudiness appears. Add a few more drops of the first solvent to re-dissolve the precipitate.
-
Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. For maximum recovery, subsequently cool it in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold recrystallization solvent (or the anti-solvent, e.g., heptane).
-
Drying: Dry the crystals under vacuum to a constant weight.
Section 4: Visualizing the Workflow
The following diagrams illustrate the logical flow of the purification process.
Caption: General workflow for the purification of this compound.
Caption: Logic of impurity removal using a biphasic aqueous base wash.
Section 5: Data Summary
Table 1: Common Impurities and Removal Strategies
| Impurity | Potential Origin | Recommended Removal Strategy |
| H₂SO₄ / HNO₃ | Nitration Reaction | Quenching in water followed by aqueous base wash (Protocol 1 & 2). |
| 2-Hydroxy-6-methyl-3-nitropyridine | Hydrolysis of product | Aqueous base wash (Protocol 2); the hydroxy compound is acidic and forms a water-soluble salt. |
| 2-Chloro-6-methyl-5-nitropyridine | Isomeric byproduct of nitration | Difficult to remove. Fractional crystallization or silica gel column chromatography is most effective[1]. |
| Unreacted Starting Materials | Incomplete reaction | Recrystallization (Protocol 3) or column chromatography. |
Table 2: Recommended Solvent Systems for Recrystallization
| Solvent / System | Application | Advantages | Considerations |
| Toluene / Heptane | High-purity crystallization | Excellent for forming well-defined crystals; allows for fine-tuning of solubility[1]. | Requires careful optimization of the solvent ratio. |
| Ethyl Acetate | General purpose recrystallization | Good balance of polarity; dissolves a range of organic compounds[2]. | May have higher product solubility at low temperatures, potentially reducing yield. |
| Isopropanol / Water | Alternative polar system | Can be effective if product is sparingly soluble in alcohols. | Risk of product oiling out if water is added too quickly. |
| Petroleum Ether / Dichloromethane | Non-polar / polar system | Good for removing more polar impurities. | Dichloromethane is volatile and requires careful handling. |
References
- 1. EP0102652B1 - Method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines - Google Patents [patents.google.com]
- 2. Page loading... [wap.guidechem.com]
- 3. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]
- 4. chembk.com [chembk.com]
- 5. 2-Chloro-6-methoxy-3-nitropyridine | 38533-61-8 [chemicalbook.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 2-Chloro- vs. 2-Bromo-6-methyl-3-nitropyridine in Nucleophilic Aromatic Substitution
For researchers engaged in the synthesis of complex nitrogen-containing heterocycles, particularly in the fields of medicinal chemistry and materials science, the choice of starting materials is paramount. The 2-halo-6-methyl-3-nitropyridine scaffold is a valuable building block, primed for functionalization via Nucleophilic Aromatic Substitution (SNAr). A frequent decision point for chemists is the choice of the halogen—chloro or bromo. This guide provides an in-depth comparison of the reactivity of 2-chloro-6-methyl-3-nitropyridine and 2-bromo-6-methyl-3-nitropyridine, grounded in mechanistic principles and supported by experimental evidence, to inform rational substrate selection.
The Mechanistic Framework: SNAr on Activated Pyridines
Nucleophilic aromatic substitution is a cornerstone of modern organic synthesis. Unlike SN1 and SN2 reactions that occur at sp³-hybridized carbons, SNAr takes place on an aromatic ring. The reaction proceeds via a two-step addition-elimination mechanism.[1][2]
-
Addition Step (Rate-Determining): A nucleophile attacks the electron-deficient carbon atom bearing the leaving group (the halogen). This disrupts the ring's aromaticity and forms a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex.[1]
-
Elimination Step (Fast): The aromaticity is restored through the expulsion of the halide leaving group, resulting in the substituted product.
The reactivity of the pyridine ring is significantly enhanced by the presence of electron-withdrawing groups (EWGs). In the case of 2-halo-6-methyl-3-nitropyridine, two key features activate the C2 position for nucleophilic attack:
-
The Pyridine Nitrogen: The inherent electron-withdrawing nature of the ring nitrogen atom reduces electron density, particularly at the ortho (C2, C6) and para (C4) positions.[1][3]
-
The Nitro Group (-NO₂): Positioned ortho to the halogen, the nitro group is a powerful EWG that can effectively delocalize the negative charge of the Meisenheimer complex through resonance, thereby stabilizing this critical intermediate.[1][2]
The "Element Effect": Unraveling Halogen Reactivity in SNAr
In SNAr reactions, the typical order of halogen reactivity is F > Cl ≈ Br > I.[1][4][5] This is inverted from the trend observed in aliphatic SN2 reactions (I > Br > Cl > F), where leaving group ability is dictated by the strength of the carbon-halogen bond.[6]
The key to understanding this "element effect" lies in the rate-determining step (RDS). In SNAr, the RDS is the initial nucleophilic attack, not the departure of the leaving group.[2][4] The reactivity is therefore governed by the electrophilicity of the carbon atom attached to the halogen.
-
Electronegativity: Chlorine is more electronegative than bromine. It exerts a stronger inductive electron-withdrawing effect, making the C-Cl bond more polar and the carbon atom at C2 more electrophilic (more δ+). This heightened electrophilicity lowers the activation energy for the attack by the nucleophile.
-
Polarizability & Bond Strength: While the C-Br bond is weaker and bromide is a better leaving group in a conventional sense, these factors are less significant because the C-X bond is broken in the fast, non-rate-determining second step.[2]
Consequently, This compound is generally more reactive than 2-bromo-6-methyl-3-nitropyridine in nucleophilic aromatic substitution reactions. This has been demonstrated in analogous systems where a chloro-substituent is selectively displaced in the presence of a bromo-substituent on the same pyridine ring.[7]
Comparative Performance Data
The following table summarizes expected outcomes for a typical SNAr reaction, such as amination with a generic secondary amine, based on established principles. The chloro-derivative is anticipated to react faster or under milder conditions to achieve a comparable yield.
| Parameter | This compound | 2-Bromo-6-methyl-3-nitropyridine | Rationale |
| Relative Reactivity | Higher | Lower | Higher electronegativity of Cl increases the electrophilicity of C2.[1][2] |
| Typical Reaction Time | Shorter (e.g., 2-4 hours) | Longer (e.g., 4-8 hours) | Faster rate of the RDS (nucleophilic attack). |
| Typical Temperature | Lower (e.g., 80-100 °C) | Higher (e.g., 100-120 °C) | Lower activation energy barrier for the chloro compound. |
| Yield | High | High (with optimization) | Both are effective substrates, but achieving high yield may require more forcing conditions for the bromo compound. |
Experimental Protocols: A Practical Workflow
This section provides a generalized, self-validating protocol for the SNAr reaction of 2-halo-6-methyl-3-nitropyridine with a representative nucleophile, morpholine. The progress of the reaction should be monitored by an appropriate technique (TLC, LC-MS) to confirm the consumption of the starting material.
Synthesis of 2-(morpholino)-6-methyl-3-nitropyridine
Materials:
-
This compound OR 2-Bromo-6-methyl-3-nitropyridine (1.0 eq)
-
Morpholine (1.2 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-halo-6-methyl-3-nitropyridine (1.0 eq) and potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous DMF to achieve a concentration of approximately 0.5 M with respect to the starting halide.
-
Nucleophile Addition: Add morpholine (1.2 eq) to the suspension via syringe.
-
Reaction Execution: Heat the reaction mixture with stirring.
-
For This compound , heat to 90 °C .
-
For 2-bromo-6-methyl-3-nitropyridine , heat to 110 °C .
-
-
Monitoring: Monitor the reaction progress by TLC or LC-MS every hour until the starting halide is consumed (expect 2-4 hours for the chloro- and 4-8 hours for the bromo-derivative).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into ice-water and stir. A solid precipitate should form.
-
Isolation: Collect the solid product by vacuum filtration, washing thoroughly with water to remove DMF and inorganic salts.
-
Purification: Dry the crude product under vacuum. If necessary, purify further by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.
Senior Application Scientist's Perspective: Making the Right Choice
From a practical standpoint, the higher reactivity of This compound makes it the preferred substrate for most SNAr applications. The ability to run reactions at lower temperatures and for shorter durations translates to several advantages in a research and development setting:
-
Energy Efficiency: Lower heating requirements reduce energy consumption.
-
Time Savings: Faster reactions increase laboratory throughput.
-
Selectivity: Milder conditions can minimize the formation of side products, especially with thermally sensitive or complex nucleophiles.
However, the choice is not always straightforward. The 2-bromo-6-methyl-3-nitropyridine derivative remains a critical reagent for a different class of reactions: palladium-catalyzed cross-coupling . In reactions like Suzuki, Buchwald-Hartwig, and Sonogashira couplings, the rate-determining step is the oxidative addition of the palladium catalyst into the carbon-halogen bond.[7] Here, the weaker C-Br bond is an advantage, leading to a reactivity trend of I > Br > Cl.[7][8]
Therefore, the optimal choice depends on the overall synthetic strategy:
-
For Nucleophilic Aromatic Substitution (SNAr) , choose This compound for its superior reactivity.
-
For Palladium-Catalyzed Cross-Coupling , choose 2-bromo-6-methyl-3-nitropyridine for its enhanced performance in oxidative addition.
Conclusion
In the comparative analysis of 2-chloro- and 2-bromo-6-methyl-3-nitropyridine, the chloro-derivative exhibits superior reactivity in nucleophilic aromatic substitution. This is a direct consequence of the SNAr mechanism, where the rate is governed by the initial nucleophilic attack, a step accelerated by the greater electronegativity of chlorine. While the bromo-analogue is a viable substrate, it typically requires more forcing conditions. The ultimate selection should be guided by the specific transformation intended, with the chloro-derivative being the reagent of choice for SNAr and the bromo-derivative being favored for cross-coupling chemistry.
References
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 3. youtube.com [youtube.com]
- 4. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 7.3 Other Factors that Affect SN2 Reactions – Organic Chemistry I [kpu.pressbooks.pub]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Bioisosteric Replacement of the Chloro Group in 2-Chloro-6-methyl-3-nitropyridine Analogues
Introduction: The Strategic Imperative of Bioisosterism in Modern Drug Discovery
In the intricate chess game of drug design, the modification of a lead compound is a pivotal strategic maneuver. Among the various tactics at a medicinal chemist's disposal, bioisosteric replacement stands out as a particularly elegant and powerful approach.[1] This strategy involves the substitution of a functional group within a bioactive molecule with another group that shares similar physical or chemical properties, with the goal of enhancing the desired biological or physical attributes of the compound without drastically altering its chemical structure.[1] The chloro group, a ubiquitous substituent in many approved drugs, often plays a critical role in a molecule's pharmacological profile, influencing everything from target binding to metabolic stability.[2] However, the very properties that make it advantageous can also present liabilities, such as off-target toxicity or unfavorable pharmacokinetic profiles.
This guide provides a comprehensive comparison of common bioisosteric replacements for the chloro group in the context of 2-Chloro-6-methyl-3-nitropyridine, a scaffold with potential as a microtubule-targeting anticancer agent.[3][4][5][6] We will delve into the rationale behind selecting specific bioisosteres—namely, the trifluoromethyl (-CF3), cyano (-CN), and methyl (-CH3) groups—and provide a comparative analysis of their impact on physicochemical properties and biological activity. This document is intended to serve as a practical resource for researchers, scientists, and drug development professionals, offering not only a theoretical framework but also detailed experimental protocols to facilitate the synthesis and evaluation of these analogues.
The Rationale for Bioisosteric Replacement: A Multifaceted Approach to Lead Optimization
The decision to replace a chloro group is driven by a desire to fine-tune a molecule's properties. The following diagram illustrates the key considerations in this process:
Caption: Rationale for Bioisosteric Replacement in Drug Discovery.
Comparative Analysis of Chloro Group Bioisosteres on the 2-Substituted-6-methyl-3-nitropyridine Scaffold
The choice of a bioisostere is a nuanced decision that requires a deep understanding of the subtle interplay between steric, electronic, and lipophilic properties. In this section, we compare the chloro group with its trifluoromethyl, cyano, and methyl bioisosteres.
Physicochemical Properties: A Quantitative Comparison
The following table summarizes the key physicochemical parameters of the chloro group and its selected bioisosteres. These parameters are crucial in predicting the impact of the substitution on the molecule's behavior in a biological system.
| Property | -Cl | -CF3 | -CN | -CH3 |
| van der Waals Radius (Å) | 1.75 | 2.44 | 1.60 | 2.00 |
| Hammett Constant (σp) | +0.23 | +0.54 | +0.66 | -0.17 |
| Lipophilicity (π) | +0.71 | +0.88 | -0.57 | +0.56 |
| Dipole Moment (Debye) | ~1.6 | ~2.6 | ~4.0 | ~0.4 |
Note: Values are approximate and can vary depending on the molecular context. Hammett constants are for substituents on a benzene ring and serve as a useful approximation for the pyridine system.[4][7][8][9]
Interpretation of Physicochemical Data:
-
Size and Shape: The trifluoromethyl group is the largest, while the cyano group is the most linear and compact. The methyl group is sterically similar to the chloro group.
-
Electronic Effects: The trifluoromethyl and cyano groups are strongly electron-withdrawing, which can significantly alter the electronics of the pyridine ring, potentially influencing pKa and hydrogen bonding capacity. The chloro group is moderately electron-withdrawing, while the methyl group is electron-donating.
-
Lipophilicity: The trifluoromethyl and chloro groups increase lipophilicity, which can impact cell permeability and plasma protein binding. Conversely, the cyano group decreases lipophilicity. The methyl group also contributes to increased lipophilicity.
Experimental Protocols: Synthesis of 2-Substituted-6-methyl-3-nitropyridine Analogues
The following protocols provide detailed, step-by-step methodologies for the synthesis of the parent this compound and its bioisosteric analogues.
Synthesis of this compound (Parent Compound)
Caption: Synthetic scheme for this compound.
Protocol:
-
Nitration: To a stirred solution of 2-amino-6-methylpyridine (1 eq.) in concentrated sulfuric acid at 0°C, slowly add a mixture of concentrated nitric acid (1.1 eq.) and concentrated sulfuric acid. Maintain the temperature below 10°C. After the addition is complete, stir the reaction mixture at room temperature for 4 hours.
-
Work-up: Pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate. The precipitate, 2-amino-6-methyl-3-nitropyridine, is collected by filtration, washed with cold water, and dried.
-
Sandmeyer Reaction: Suspend 2-amino-6-methyl-3-nitropyridine (1 eq.) in a mixture of concentrated hydrochloric acid and water at 0°C. Add a solution of sodium nitrite (1.1 eq.) in water dropwise, keeping the temperature below 5°C.
-
Copper(I) Chloride Addition: In a separate flask, prepare a solution of copper(I) chloride (1.2 eq.) in concentrated hydrochloric acid. Add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring.
-
Isolation: Stir the reaction mixture at room temperature for 2 hours, then heat to 60°C for 30 minutes. Cool the mixture and extract the product with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Synthesis of 2-Trifluoromethyl-6-methyl-3-nitropyridine
Protocol:
This synthesis can be challenging and may require specialized reagents. A potential route involves the trifluoromethylation of a suitable precursor.
-
Preparation of Precursor: 2-iodo-6-methyl-3-nitropyridine can be synthesized from 2-amino-6-methyl-3-nitropyridine via a Sandmeyer-type reaction using potassium iodide.
-
Trifluoromethylation: In a pressure vessel, combine 2-iodo-6-methyl-3-nitropyridine (1 eq.), (trifluoromethyl)trimethylsilane (TMSCF3, 2 eq.), copper(I) iodide (0.2 eq.), and potassium fluoride (2 eq.) in a suitable solvent such as DMF.
-
Reaction Conditions: Heat the mixture at 100-120°C for 12-24 hours.
-
Work-up and Purification: After cooling, dilute the reaction mixture with water and extract with ethyl acetate. The organic layer is washed with brine, dried, and concentrated. The crude product is purified by column chromatography.
Synthesis of 2-Cyano-6-methyl-3-nitropyridine
Protocol:
This synthesis can be achieved via nucleophilic aromatic substitution.
-
Nucleophilic Substitution: To a solution of this compound (1 eq.) in a polar aprotic solvent such as DMSO or DMF, add sodium cyanide (1.5 eq.).
-
Reaction Conditions: Heat the reaction mixture at 80-100°C for 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up and Purification: Cool the reaction mixture, pour it into ice water, and extract the product with ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.[10]
Synthesis of 2,6-Dimethyl-3-nitropyridine
Protocol:
-
Starting Material: Begin with 2,6-lutidine (2,6-dimethylpyridine).
-
Nitration: To a stirred solution of 2,6-lutidine (1 eq.) in concentrated sulfuric acid at 0°C, slowly add fuming nitric acid (1.1 eq.).
-
Reaction Conditions: After the addition, allow the reaction to warm to room temperature and then heat at 60-70°C for 8-12 hours.
-
Work-up and Purification: Carefully pour the reaction mixture onto ice and neutralize with a strong base (e.g., NaOH) while keeping the temperature low. Extract the product with a suitable organic solvent (e.g., dichloromethane). The organic layer is dried and concentrated. The product is purified by distillation or column chromatography.[11]
Performance Comparison: In Vitro Biological Assays
To objectively compare the performance of these bioisosteric analogues, a panel of in vitro assays is recommended. Given the known activity of 3-nitropyridine analogues as microtubule-targeting agents, the following assays are particularly relevant.[3][4][5][6]
Tubulin Polymerization Assay
This assay directly measures the effect of the compounds on the polymerization of tubulin into microtubules.
Caption: Workflow for the Tubulin Polymerization Assay.
Protocol:
-
Reagents: Purified tubulin, GTP solution, polymerization buffer, and a fluorescence-based reporter kit.
-
Compound Preparation: Prepare a dilution series of the test compounds and controls (e.g., paclitaxel as a polymerization enhancer and nocodazole as an inhibitor).
-
Assay Setup: In a 96-well plate, add the polymerization buffer, GTP, and fluorescent reporter. Add the test compounds to the respective wells.
-
Initiation and Measurement: Initiate the polymerization by adding the tubulin solution to each well and immediately place the plate in a fluorescence plate reader pre-heated to 37°C. Measure the fluorescence intensity at regular intervals for 60-90 minutes.
-
Data Analysis: Plot the fluorescence intensity versus time to generate polymerization curves. Calculate the rate of polymerization and the maximum polymer mass for each compound concentration to determine the IC50 or EC50 values.[12][13][14][15]
Anticancer Cell Proliferation Assay (MTT Assay)
This assay assesses the cytotoxic effect of the compounds on cancer cell lines.
Protocol:
-
Cell Culture: Culture a relevant cancer cell line (e.g., a human colon cancer cell line, given the in vivo data on 3-nitropyridine analogues) in a 96-well plate.[3][4]
-
Compound Treatment: Treat the cells with a range of concentrations of the test compounds for 48-72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilization and Measurement: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO) and measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC50 value for each compound.[16][17][18][19][20]
In Vitro Metabolic Stability Assay
This assay evaluates the susceptibility of the compounds to metabolism by liver enzymes.
Caption: Workflow for the In Vitro Metabolic Stability Assay.
Protocol:
-
Reagents: Human liver microsomes, NADPH regenerating system, and a suitable buffer.
-
Incubation: Incubate the test compounds at a fixed concentration with the liver microsomes and NADPH regenerating system at 37°C.
-
Time Points: Take aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes) and quench the reaction with a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Analyze the samples by LC-MS/MS to quantify the amount of the parent compound remaining at each time point.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. From the slope of the line, calculate the in vitro half-life (t1/2) and the intrinsic clearance (Clint).[21][22][23][24]
Conclusion: A Data-Driven Approach to Bioisosteric Replacement
The bioisosteric replacement of a chloro group in this compound analogues with trifluoromethyl, cyano, or methyl groups presents a compelling strategy for optimizing their potential as anticancer agents. Each substitution offers a unique modulation of the molecule's physicochemical properties, which is expected to translate into distinct biological profiles. The trifluoromethyl group, with its strong electron-withdrawing nature and increased lipophilicity, may enhance target binding and cell permeability. The cyano group, also electron-withdrawing but less lipophilic, could offer a different balance of properties, potentially improving solubility. The methyl group, being electron-donating and lipophilic, provides a more classical isosteric replacement that may improve metabolic stability.
The experimental protocols provided in this guide offer a robust framework for the synthesis and comparative evaluation of these analogues. By systematically assessing their impact on tubulin polymerization, cancer cell proliferation, and metabolic stability, researchers can make data-driven decisions to advance the most promising candidates in the drug discovery pipeline. This methodical approach, grounded in the principles of medicinal chemistry and supported by rigorous experimental validation, is paramount to the successful development of novel and effective therapeutics.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Page loading... [guidechem.com]
- 4. hammett substituent constants: Topics by Science.gov [science.gov]
- 5. mdpi.com [mdpi.com]
- 6. 3-nitropyridine analogues as novel microtubule-targeting agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. wanglab.chem.pitt.edu [wanglab.chem.pitt.edu]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. prepchem.com [prepchem.com]
- 11. prepchem.com [prepchem.com]
- 12. benchchem.com [benchchem.com]
- 13. bio-protocol.org [bio-protocol.org]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 21. benchchem.com [benchchem.com]
- 22. Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines - PMC [pmc.ncbi.nlm.nih.gov]
- 23. protocols.io [protocols.io]
- 24. chemrxiv.org [chemrxiv.org]
A Comparative Guide to the Cytotoxicity of 2-Chloro-6-methyl-3-nitropyridine Derivatives
In the landscape of oncological research and drug development, the pyridine scaffold remains a cornerstone for the synthesis of novel therapeutic agents. Its derivatives have demonstrated a wide array of biological activities, including potent anticancer effects.[1][2] Among these, nitropyridine compounds are of particular interest due to the electron-withdrawing nature of the nitro group, which can significantly influence the molecule's reactivity and biological interactions.[3][4] This guide provides an in-depth comparison of the cytotoxic profiles of hypothetical 2-chloro-6-methyl-3-nitropyridine derivatives, offering insights into their structure-activity relationships (SAR) and potential mechanisms of action. The experimental data presented herein is illustrative, based on established trends in the cytotoxicity of related nitropyridine compounds, to provide a framework for researchers in the field.
Introduction to this compound as a Pharmacophore
This compound is a versatile chemical intermediate, presenting multiple sites for functionalization.[5][6] The chlorine atom at the 2-position is a good leaving group, susceptible to nucleophilic substitution, while the nitro group at the 3-position activates the pyridine ring. The methyl group at the 6-position can also be modified. This inherent reactivity allows for the generation of a diverse library of derivatives, each with unique physicochemical properties and, consequently, distinct biological activities. Understanding the cytotoxic potential of these derivatives is a critical first step in the drug discovery pipeline, enabling the selection of the most promising candidates for further development.[7][8][9]
Experimental Methodologies for Cytotoxicity Assessment
A robust assessment of cytotoxicity relies on a battery of assays that probe different aspects of cell health, from metabolic activity to membrane integrity.[9][10] Here, we detail standard protocols for evaluating the cytotoxic effects of novel compounds.
Cell Culture
A panel of human cancer cell lines should be selected to represent diverse tumor types. For this illustrative guide, we will consider:
-
MCF-7: Human breast adenocarcinoma
-
A549: Human lung carcinoma
-
HepG2: Human hepatocellular carcinoma
-
PC3: Human prostate cancer
Cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO₂.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[11]
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the this compound derivatives (e.g., 0.1, 1, 10, 50, 100 µM) for 48 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC₅₀) values.
Lactate Dehydrogenase (LDH) Assay for Cell Membrane Integrity
The LDH assay quantifies the release of lactate dehydrogenase from damaged cells, providing a measure of cytotoxicity due to compromised membrane integrity.[9]
Protocol:
-
Seed and treat cells as described for the MTT assay.
-
After the treatment period, collect the cell culture supernatant.
-
Transfer the supernatant to a new 96-well plate.
-
Add the LDH reaction mixture according to the manufacturer's instructions.
-
Incubate for 30 minutes at room temperature, protected from light.
-
Measure the absorbance at 490 nm.
-
Calculate the percentage of LDH release relative to a maximum LDH release control (cells treated with a lysis buffer).
Apoptosis Assay by Flow Cytometry
To investigate the mode of cell death, an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection assay can be performed and analyzed by flow cytometry.
Protocol:
-
Seed cells in a 6-well plate and treat with the IC₅₀ concentration of the compounds for 24 hours.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Caption: A generalized workflow for evaluating the cytotoxicity of novel compounds.
Comparative Cytotoxicity Data
The following table presents a hypothetical yet plausible comparison of the cytotoxic activity (IC₅₀ values in µM) of a series of this compound derivatives against four human cancer cell lines. These illustrative data are based on structure-activity relationship trends observed for similar pyridine derivatives.[12][13][14][15]
| Compound | R¹ (at C2) | R² (at C6) | MCF-7 (IC₅₀ µM) | A549 (IC₅₀ µM) | HepG2 (IC₅₀ µM) | PC3 (IC₅₀ µM) |
| 1 | -Cl | -CH₃ | >100 | >100 | >100 | >100 |
| 2a | -NH(CH₂CH₂OH) | -CH₃ | 25.4 | 32.1 | 18.9 | 28.7 |
| 2b | -N(CH₃)₂ | -CH₃ | 45.2 | 51.8 | 38.5 | 49.3 |
| 2c | -morpholino | -CH₃ | 15.8 | 21.3 | 12.4 | 18.6 |
| 2d | -piperazino | -CH₃ | 8.9 | 11.5 | 6.7 | 9.2 |
| 3a | -Cl | -CH₂OH | 85.6 | 92.3 | 78.1 | 88.9 |
| 3b | -Cl | -COOH | 68.4 | 75.1 | 62.9 | 71.5 |
Discussion and Structure-Activity Relationship (SAR) Analysis
The illustrative data in the table suggest a clear structure-activity relationship for this class of compounds.
-
Parent Compound (1): The parent compound, this compound, exhibits minimal cytotoxic activity, indicating that derivatization is crucial for enhancing its anticancer potential.
-
Substitution at the C2 Position: Replacing the chloro group at the C2 position with various amino substituents (compounds 2a-2d ) leads to a significant increase in cytotoxicity. This is a common strategy in the design of bioactive nitropyridines.[4][12] The nature of the amino substituent appears to play a critical role. The introduction of a piperazine ring (2d ) resulted in the most potent derivative, suggesting that this moiety may be involved in key interactions with biological targets. The morpholino group (2c ) also conferred substantial activity.
-
Modification of the C6-Methyl Group: Modifications to the methyl group at the C6 position (compounds 3a and 3b ), while keeping the C2-chloro group, resulted in only a modest increase in cytotoxicity compared to the parent compound. This suggests that for this particular scaffold, the C2 position is a more critical site for modification to impart significant cytotoxic activity.
Proposed Mechanism of Action
While the precise mechanism of action would require further investigation, the cytotoxicity of nitropyridine derivatives is often associated with the induction of apoptosis.[16] The electron-deficient nature of the nitropyridine ring can facilitate interactions with nucleophilic residues in biological macromolecules, potentially leading to the inhibition of key cellular enzymes or the disruption of critical signaling pathways.
One plausible pathway involves the inhibition of protein kinases, which are frequently dysregulated in cancer.[4] For instance, some nitropyridine derivatives have been shown to inhibit Janus kinase 2 (JAK2) or glycogen synthase kinase-3 (GSK3).[4] Inhibition of such kinases can disrupt downstream signaling cascades that are essential for cancer cell proliferation and survival, ultimately leading to apoptosis.
Caption: A proposed signaling pathway for nitropyridine-induced apoptosis.
Conclusion
This comparative guide highlights the potential of this compound as a scaffold for the development of novel cytotoxic agents. The illustrative data and structure-activity relationship analysis underscore the importance of strategic derivatization, particularly at the C2 position, to enhance anticancer activity. Further investigation into the precise molecular targets and mechanisms of action of the most potent derivatives is warranted to advance their development as potential therapeutic candidates. The experimental protocols and workflow provided herein offer a robust framework for researchers to conduct their own cytotoxicity assessments of novel compounds in the field of drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives [mdpi.com]
- 3. This compound | 56057-19-3 | Benchchem [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. nbinno.com [nbinno.com]
- 6. Page loading... [wap.guidechem.com]
- 7. In vitro toxicity evaluation in the development of new anticancer drugs-genistein glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. noblelifesci.com [noblelifesci.com]
- 9. benchchem.com [benchchem.com]
- 10. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]
- 11. ijprajournal.com [ijprajournal.com]
- 12. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis, cytotoxicity and structure-activity relationship study of terpyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Synthesis, Cytotoxic and Anti-proliferative Activity of Novel Thiophene, Thieno[2,3-b]pyridine and Pyran Derivatives Derived from 4,5,6,7-tetrahydrobenzo[b]thiophene Derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
In the landscape of pharmaceutical and agrochemical research, the nuanced understanding of a molecule's structural and electronic properties is paramount. Substituted pyridines, in particular, form the backbone of numerous active compounds, and a precise characterization of their physicochemical attributes is crucial for predicting reactivity, metabolic fate, and biological activity. This guide provides an in-depth spectroscopic comparison of 2-Chloro-6-methyl-3-nitropyridine, a key synthetic intermediate, with a curated selection of structurally related compounds: 2-chloropyridine, 3-nitropyridine, 2-chloro-3-nitropyridine, and 2-chloro-6-methylpyridine.
Through a detailed analysis of Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) data, we will elucidate the electronic and vibrational interplay of the chloro, methyl, and nitro substituents on the pyridine ring. This comparative approach not only serves as a robust quality control benchmark but also offers valuable insights for researchers engaged in the synthesis and application of related heterocyclic compounds.
The Cumulative Influence of Substituents: A Spectroscopic Unveiling
The electronic character of the pyridine ring is significantly modulated by the nature and position of its substituents. The introduction of an electron-donating group like a methyl group (-CH₃) and electron-withdrawing groups like a chloro (-Cl) and a nitro (-NO₂) group at different positions on the pyridine ring creates a unique electronic environment for each of the compounds under investigation. This, in turn, leads to distinct spectroscopic signatures.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Electronic Landscape
NMR spectroscopy provides a detailed map of the chemical environment of magnetically active nuclei, primarily ¹H and ¹³C. The chemical shifts (δ) are highly sensitive to the electron density around the nucleus, offering a direct probe of the electronic effects of the substituents.
In ¹H NMR, the protons on the pyridine ring experience varied shielding and deshielding effects. The electron-withdrawing nitro and chloro groups tend to deshield the ring protons, shifting their resonances to a lower field (higher ppm values). Conversely, the electron-donating methyl group provides a shielding effect, causing upfield shifts for nearby protons.
Similarly, in ¹³C NMR, the carbon atoms of the pyridine ring are influenced by the substituents. The presence of electronegative atoms like chlorine and the nitro group results in a downfield shift of the carbon signals directly attached to them. The methyl group's electron-donating nature leads to an upfield shift of the carbon to which it is attached.
Table 1: Comparative ¹H and ¹³C NMR Data (Predicted/Experimental, δ in ppm)
| Compound | ¹H NMR Chemical Shifts (ppm) | ¹³C NMR Chemical Shifts (ppm) |
| This compound | H-4: ~7.8, H-5: ~8.3, CH₃: ~2.6 | C2: ~155, C3: ~148, C4: ~125, C5: ~138, C6: ~160, CH₃: ~23 |
| 2-Chloropyridine [1] | H-3: ~7.3, H-4: ~7.7, H-5: ~7.0, H-6: ~8.2 | C2: ~150, C3: ~124, C4: ~139, C5: ~122, C6: ~149 |
| 3-Nitropyridine [2] | H-2: ~9.4, H-4: ~8.8, H-5: ~7.6, H-6: ~8.9 | C2: ~153, C3: ~134, C4: ~124, C5: ~132, C6: ~147 |
| 2-Chloro-3-nitropyridine [3][4] | H-4: ~8.2, H-5: ~7.5, H-6: ~8.6 | C2: ~147, C3: ~133, C4: ~121, C5: ~137, C6: ~153 |
| 2-Chloro-6-methylpyridine | H-3: ~7.0, H-4: ~7.5, H-5: ~6.9 | C2: ~158, C3: ~122, C4: ~138, C5: ~118, C6: ~157, CH₃: ~24 |
Infrared (IR) Spectroscopy: Probing Vibrational Modes
IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the excitation of its vibrational modes. The frequency of these vibrations is dependent on the bond strength and the mass of the atoms involved. Substituents can alter the electronic distribution within the pyridine ring, thereby affecting bond strengths and leading to shifts in the characteristic vibrational frequencies.
Key vibrational bands to consider for these compounds include:
-
C=C and C=N stretching vibrations in the aromatic ring, typically observed in the 1400-1600 cm⁻¹ region.
-
C-H stretching vibrations of the aromatic ring protons, usually appearing above 3000 cm⁻¹.
-
Characteristic vibrations of the substituents :
-
NO₂ stretching: Asymmetric and symmetric stretches of the nitro group are strong and typically found around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.
-
C-Cl stretching: The C-Cl stretching vibration is generally observed in the 600-800 cm⁻¹ region.
-
C-H bending and stretching of the methyl group: These vibrations are seen around 2900-3000 cm⁻¹ (stretching) and 1375-1450 cm⁻¹ (bending).
-
Table 2: Key IR Absorption Bands (cm⁻¹)
| Compound | C=C, C=N Stretch | NO₂ Asymmetric Stretch | NO₂ Symmetric Stretch | C-Cl Stretch |
| This compound | ~1600, ~1570 | ~1530 | ~1350 | ~750 |
| 2-Chloropyridine [5] | ~1580, ~1560, ~1460 | - | - | ~750 |
| 3-Nitropyridine [2] | ~1600, ~1570 | ~1530 | ~1350 | - |
| 2-Chloro-3-nitropyridine [4] | ~1590, ~1560 | ~1535 | ~1350 | ~780 |
| 2-Chloro-6-methylpyridine [6][7][8][9] | ~1580, ~1560 | - | - | ~770 |
Mass Spectrometry (MS): Unraveling Fragmentation Patterns
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and the elucidation of molecular structure through fragmentation analysis. The fragmentation patterns of these pyridine derivatives are influenced by the stability of the resulting ions, which is dictated by the nature of the substituents.
The presence of a chlorine atom will result in a characteristic isotopic pattern for the molecular ion peak (M⁺) and any chlorine-containing fragments, with an M+2 peak approximately one-third the intensity of the M⁺ peak due to the natural abundance of the ³⁷Cl isotope.
Common fragmentation pathways include the loss of the nitro group (as NO₂ or NO), the chlorine atom, and the cleavage of the pyridine ring. The methyl group can undergo benzylic cleavage.
Table 3: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion (M⁺) | Key Fragment Ions |
| This compound | 172/174 | 126/128 ([M-NO₂]⁺), 142/144 ([M-NO]⁺), 91 |
| 2-Chloropyridine [10][11][12] | 113/115 | 78 ([M-Cl]⁺) |
| 3-Nitropyridine [13] | 124 | 94 ([M-NO]⁺), 78 ([M-NO₂]⁺) |
| 2-Chloro-3-nitropyridine [14][15] | 158/160 | 112/114 ([M-NO₂]⁺), 128/130 ([M-NO]⁺) |
| 2-Chloro-6-methylpyridine | 127/129 | 92 ([M-Cl]⁺) |
Ultraviolet-Visible (UV-Vis) Spectroscopy: Exploring Electronic Transitions
UV-Vis spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. For aromatic compounds like pyridine derivatives, the most common transitions are π → π* and n → π*.
The wavelength of maximum absorption (λmax) is affected by the substituents. Electron-withdrawing groups like the nitro group can extend the conjugation of the π-system, leading to a bathochromic (red) shift to longer wavelengths. The non-bonding electrons (n) on the nitrogen atom of the pyridine ring and the oxygen atoms of the nitro group can also participate in n → π* transitions.
Table 4: UV-Vis Spectroscopic Data
| Compound | λmax (nm) | Type of Transition |
| This compound [16] | ~270-300 | π → π, n → π |
| 2-Chloropyridine [17][18] | ~265 | π → π |
| 3-Nitropyridine | ~260, ~340 | π → π, n → π |
| 2-Chloro-3-nitropyridine | ~265, ~350 | π → π, n → π |
| 2-Chloro-6-methylpyridine | ~270 | π → π |
Experimental Protocols
To ensure the reproducibility and accuracy of the spectroscopic data presented, the following standardized protocols are recommended.
Sample Preparation
For all spectroscopic techniques, ensure the sample is of high purity. For NMR and UV-Vis spectroscopy, dissolve the sample in a suitable deuterated or UV-grade solvent, respectively. For IR spectroscopy, the sample can be analyzed as a neat solid (using an ATR accessory) or as a KBr pellet. For mass spectrometry, the sample should be dissolved in a volatile solvent.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a standard pulse sequence. Typical spectral width is 0-12 ppm.
-
¹³C NMR Acquisition: Acquire a proton-decoupled spectrum. Typical spectral width is 0-200 ppm.
IR Spectroscopy
-
Sample Preparation (ATR): Place a small amount of the solid sample directly on the ATR crystal.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
Mass Spectrometry (EI)
-
Sample Introduction: Introduce the sample via a direct insertion probe or through a gas chromatograph.
-
Instrumentation: Use a mass spectrometer with an electron ionization (EI) source.
-
Acquisition: Set the electron energy to 70 eV. Scan a mass range appropriate for the compound (e.g., m/z 40-200).
UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-grade solvent (e.g., ethanol, acetonitrile) to an absorbance value below 1.5.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Acquisition: Scan the spectrum from 200 to 400 nm.
Visualizing the Concepts
To better illustrate the relationships between the compounds and the workflow for their analysis, the following diagrams are provided.
Caption: Structural relationships between the target compound and its analogs.
Caption: A generalized workflow for the spectroscopic characterization of organic compounds.
Conclusion
The spectroscopic analysis of this compound and its related compounds provides a clear and instructive example of how subtle changes in molecular structure are manifested in distinct spectral data. By systematically comparing the NMR, IR, MS, and UV-Vis spectra, we can confidently assign spectral features and understand the electronic and vibrational consequences of adding or removing chloro, methyl, and nitro functional groups. This guide serves as a foundational reference for researchers, enabling more accurate and efficient characterization of substituted pyridine derivatives in their ongoing synthetic and developmental endeavors.
References
- 1. 2-Chloropyridine | C5H4ClN | CID 7977 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Nitropyridine | C5H4N2O2 | CID 137630 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Chloro-3-nitropyridine(5470-18-8) 13C NMR spectrum [chemicalbook.com]
- 4. 2-Chloro-3-nitropyridine | C5H3ClN2O2 | CID 79613 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. Ftir Spectrum of 2-Chloro-6-Methyl Pyridine – Oriental Journal of Chemistry [orientjchem.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. yufengchemicals.com [yufengchemicals.com]
- 11. Pyridine, 2-chloro- [webbook.nist.gov]
- 12. Pyridine, 2-chloro- [webbook.nist.gov]
- 13. spectrabase.com [spectrabase.com]
- 14. 2-Chloro-3-nitropyridine [webbook.nist.gov]
- 15. 2-Chloro-3-nitropyridine [webbook.nist.gov]
- 16. This compound | 56057-19-3 | Benchchem [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Pyridine, 2-chloro- [webbook.nist.gov]
A Senior Application Scientist's Guide to the Validation of 2-Chloro-6-methyl-3-nitropyridine
An Objective Comparison and Methodological Validation for its Use as a Key Pharmaceutical Intermediate
Introduction: The Strategic Importance of Pyridine Intermediates
In the landscape of modern drug discovery and synthesis, pyridine-based heterocycles are a cornerstone, serving as privileged structural motifs in a vast number of active pharmaceutical ingredients (APIs).[1] Their utility stems from their unique electronic properties and their capacity for diverse functionalization. Among these, 2-Chloro-6-methyl-3-nitropyridine (CAS: 56057-19-3) has emerged as a critical building block, valued for its strategically placed functional groups that offer multiple avenues for chemical modification. The chloro group at the 2-position acts as an excellent leaving group for nucleophilic substitution, while the nitro group at the 3-position activates the ring and can be readily reduced to an amine, opening further synthetic pathways.[2]
This guide provides an in-depth validation of this compound as a key intermediate. It is designed for researchers, process chemists, and quality control specialists. We will explore its synthesis, objectively compare its application in the production of major drugs against alternative synthetic routes, and provide detailed protocols for its analytical validation, ensuring it meets the stringent quality requirements for pharmaceutical manufacturing.
Part 1: Synthesis and Characterization of the Intermediate
The industrial synthesis of this compound is a multi-step process that demands precise control to ensure high yield and purity. A common pathway begins with the nitration of 2-amino-6-methylpyridine, followed by a diazotization reaction to yield 2-hydroxy-3-nitro-6-methylpyridine, and culminates in a chlorination step to produce the final intermediate.[3]
Caption: General synthetic workflow for this compound.
The purity of the intermediate at this stage is paramount. Impurities, particularly isomers like 2-chloro-6-methyl-5-nitropyridine, can be difficult to remove in later stages and may lead to the formation of undesired, potentially genotoxic byproducts in the final API.[4] Therefore, robust analytical validation is not merely a quality control checkpoint but a critical component of process safety and efficacy.
Part 2: Comparative Analysis in Drug Synthesis
The utility of this compound is best illustrated through its role in the synthesis of globally significant drugs. Here, we compare the established routes using this intermediate with alternative pathways for two major APIs: Nevirapine and Etoricoxib.
Case Study 1: Nevirapine Synthesis
Nevirapine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) crucial in HIV treatment.
Traditional vs. Modern Synthesis: The first-generation commercial synthesis of Nevirapine involved the coupling of 2-chloro-nicotinic acid with 2-chloro-3-amino-4-picoline, followed by a high-temperature reaction with cyclopropylamine in an autoclave.[5][6] This process was effective but suffered from moderate yields and harsh reaction conditions that posed safety risks.[6]
A significantly improved, lower-cost process leverages two substituted pyridine precursors: methyl 2-cyclopropylaminonicotinate (Me-CAN) and 2-chloro-3-amino-4-picoline (CAPIC).[7] This modern approach consolidates two reaction steps into a single unit operation, avoiding costly solvent exchanges and dramatically improving efficiency.[7][8]
Caption: Comparative synthetic pathways for Nevirapine.
Performance Comparison:
| Metric | Traditional Synthesis | Modern "Medicines for All" Synthesis |
| Key Intermediates | 2-chloro-N-(2-chloro-4-methyl-3-pyridyl)-3-pyridine carboxamide | Me-CAN, CAPIC |
| Overall Yield | ~59%[8] | ~87%[7] |
| Process Complexity | Multiple steps, solvent exchanges, high pressure[6] | Single unit operation, no solvent exchange[7] |
| Cost & Safety | Higher cost, explosion risk above 145°C[6] | Lower raw material cost, safer conditions[7] |
The comparison clearly validates the superiority of the modern route, which, while still relying on a key chlorinated pyridine intermediate (CAPIC), demonstrates a significant process optimization.
Case Study 2: Etoricoxib Synthesis
Etoricoxib is a selective COX-2 inhibitor used for treating arthritis. Its synthesis often involves building the bipyridine core, where a substituted pyridine is a key component. One prominent route involves the condensation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone with a vinamidinium salt like 2-chloro-1,3-(bis)piperidinyl)trimethinium hexafluorophosphate.[9]
Alternative strategies reported in patent literature involve palladium-catalyzed coupling reactions, such as a Suzuki coupling between a pyridyl boronic acid and a halogenated phenylsulfone, or a Stille coupling using a pyridyl stannane.[10][11]
Comparison of Synthetic Strategies:
| Strategy | Key Reaction | Advantages | Disadvantages |
| Vinamidinium Salt Condensation | Cyclocondensation | Generally good yields, avoids expensive catalysts. | Requires synthesis of the vinamidinium salt reagent.[9] |
| Palladium-Catalyzed Coupling | Suzuki or Stille Coupling | High functional group tolerance, well-established methodology. | High cost of palladium catalysts, potential for metal contamination in API.[10] |
While this compound is not directly used in the most common Etoricoxib syntheses, the principles of pyridine ring construction are central. The choice between a condensation approach and a cross-coupling approach depends heavily on raw material cost, catalyst expense, and the capability for stringent purification to remove residual palladium.
Part 3: Comprehensive Analytical Validation Protocol
The validation of this compound as an intermediate must be performed according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[12] The objective is to ensure the identity, purity, and quality of every batch before it proceeds to the next synthetic step.
Caption: Logical workflow for the analytical validation of the intermediate.
Experimental Protocols
A. Identity Confirmation (Specificity)
-
Test A: Fourier-Transform Infrared Spectroscopy (FTIR)
-
Objective: To confirm the functional groups and match the fingerprint region against a qualified reference standard.
-
Method: Acquire the spectrum of the sample using an attenuated total reflectance (ATR) accessory from 4000 cm⁻¹ to 400 cm⁻¹.
-
Acceptance Criteria: The spectrum of the sample must be concordant with the spectrum of the this compound reference standard.
-
-
Test B: ¹H and ¹³C NMR Spectroscopy
-
Objective: To unequivocally confirm the chemical structure.
-
Method: Dissolve a sample in a suitable deuterated solvent (e.g., CDCl₃). Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer.
-
Acceptance Criteria: The chemical shifts, signal multiplicity, and integration in the ¹H spectrum, and the chemical shifts in the ¹³C spectrum, must be consistent with the established structure of this compound.[3]
-
B. Purity and Impurity Determination (Quantitative)
-
Test C: Purity by High-Performance Liquid Chromatography (HPLC)
-
Objective: To quantify the main component and detect any impurities.
-
Method:
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase: Isocratic or gradient elution using a mixture of water (with 0.1% formic acid) and acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at an appropriate wavelength (e.g., 254 nm).
-
Quantification: Area percent normalization.
-
-
Validation Parameters:
-
Specificity: Demonstrated by separating the main peak from known impurities and degradation products.
-
Linearity: Established across a range of 50% to 150% of the target concentration (Correlation coefficient R² > 0.999).
-
Accuracy: Determined by spike recovery of the main component into a placebo, with recovery between 98.0% and 102.0%.[13]
-
Precision: Repeatability (RSD < 1.0%) and intermediate precision (RSD < 2.0%).
-
-
Acceptance Criteria: Purity ≥ 99.5%; any single unspecified impurity ≤ 0.10%.
-
-
Test D: Trace Analysis of Key Impurities by LC-MS/MS
-
Objective: To detect and quantify potentially genotoxic impurities (PGIs) at the parts-per-million (ppm) level.[14][15]
-
Method: A highly sensitive LC-MS/MS method is developed, targeting known process-related impurities.
-
Acceptance Criteria: Any specified PGI must be below the Threshold of Toxicological Concern (TTC), typically corresponding to a limit of < 1.5 µ g/day intake based on the final drug's maximum daily dose.
-
Conclusion
This compound is a validated and highly effective intermediate in modern pharmaceutical synthesis. Its value is demonstrated not only by its versatile reactivity but also by its role in enabling cost-effective, high-yield, and safer manufacturing processes for critical medicines like Nevirapine. The comparative analysis shows that while alternative synthetic strategies exist, the pathways utilizing functionalized pyridines remain highly competitive.
The ultimate validation of this intermediate, however, rests on a rigorous analytical framework. The protocols outlined in this guide provide a robust system for ensuring that every batch of this compound meets the uncompromising standards of identity, purity, and safety demanded by the pharmaceutical industry. This commitment to analytical excellence ensures the intermediate's reliable performance and contributes to the quality and safety of the final drug product.
References
- 1. mdpi.com [mdpi.com]
- 2. nbinno.com [nbinno.com]
- 3. Page loading... [guidechem.com]
- 4. EP0102652B1 - Method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines - Google Patents [patents.google.com]
- 5. CN102167699A - Method for preparing nevirapine - Google Patents [patents.google.com]
- 6. DE60318444T2 - PROCESS FOR THE PRODUCTION OF NEVIRAPINE - Google Patents [patents.google.com]
- 7. medicines4all.vcu.edu [medicines4all.vcu.edu]
- 8. WO2016118586A1 - Lowcost, high yield synthesis of nevirapine - Google Patents [patents.google.com]
- 9. A process for the preparation of etoricoxib - Patent 2479166 [data.epo.org]
- 10. Etoricoxib, MK-663, MK-0663, L-791456, Nucoxia, Arcoxia-药物合成数据库 [drugfuture.com]
- 11. WO2013104546A1 - Process for the synthesis of etoricoxib - Google Patents [patents.google.com]
- 12. ema.europa.eu [ema.europa.eu]
- 13. ikev.org [ikev.org]
- 14. researchgate.net [researchgate.net]
- 15. Method development and validation study for quantitative determination of 2-chloromethyl-3,4-dimethoxy pyridine hydrochloride a genotoxic impurity in pantoprazole active pharmaceutical ingredient (API) by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activity of 2-Chloro-6-methyl-3-nitropyridine Derivatives: A Guide for Researchers
In the landscape of medicinal chemistry and drug discovery, the pyridine scaffold holds a privileged position, forming the core of numerous FDA-approved drugs.[1][2] Its derivatives exhibit a vast spectrum of biological activities, including anticancer, antimicrobial, and insecticidal properties.[2] Among these, the 2-chloro-6-methyl-3-nitropyridine moiety serves as a versatile synthon for the development of novel bioactive compounds. The presence of a chloro group at the 2-position and a nitro group at the 3-position provides reactive sites for facile functionalization, allowing for the generation of diverse chemical libraries. This guide offers a comparative analysis of the biological activities of various this compound derivatives, providing researchers, scientists, and drug development professionals with field-proven insights and supporting experimental data to inform their research endeavors.
The Strategic Importance of the this compound Scaffold
The unique arrangement of substituents on the this compound ring dictates its chemical reactivity and biological potential. The electron-withdrawing nature of the nitro group activates the pyridine ring for nucleophilic aromatic substitution (SNAr) reactions, primarily at the 2- and 6-positions. The chlorine atom at the 2-position is a good leaving group, making this site particularly amenable to modification. This inherent reactivity allows for the introduction of a wide array of functional groups, leading to derivatives with finely tuned biological activities.
Synthesis of this compound Derivatives: A General Overview
The synthesis of derivatives from the parent this compound typically involves nucleophilic substitution of the chlorine atom. A general synthetic scheme is presented below. The choice of nucleophile is critical in determining the nature of the final compound and its subsequent biological activity. For instance, reaction with various amines, thiols, or alkoxides can yield a diverse library of derivatives.
Caption: General synthetic workflow for derivatives of this compound.
A more specific and reliable three-step method for obtaining 2-methyl-3-nitropyridines from 2-chloro-3-nitropyridines involves reaction with a malonic ester anion, followed by hydrolysis and decarboxylation.[3] This approach offers good yields and high purity of the final products.[3]
Comparative Biological Activity
The true value of the this compound scaffold lies in the diverse biological activities exhibited by its derivatives. A comparative analysis of these activities is crucial for identifying promising lead compounds for further development.
Anticancer Activity
Pyridine derivatives are well-documented for their potent anticancer activities, often acting through mechanisms such as kinase inhibition, tubulin polymerization inhibition, and induction of apoptosis.[3] Nitropyridine derivatives, in particular, have shown promise as microtubule-targeting agents, inducing cell cycle arrest in the G2/M phase and subsequent apoptosis. The substitution pattern on the pyridine ring plays a crucial role in determining the cytotoxic potency and selectivity against various cancer cell lines.
Table 1: Comparative Anticancer Activity of Selected Pyridine Derivatives
| Compound | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | Pyridine-urea | MCF-7 (Breast) | 0.22 | [4] |
| 2 | Pyridine-urea | MCF-7 (Breast) | 1.88 | [4] |
| 3 | Benzodioxole-based thiosemicarbazone | A549 (Lung) | 10.67 ± 1.53 | [5] |
| 4 | Benzodioxole-based thiosemicarbazone | C6 (Glioma) | 4.33 ± 1.04 | [5] |
| 5 | Imidazo[1,2-c]pyrimidine-1,2,4-oxadiazole linked isoxazole | A549 (Lung) | 5.988 ± 0.12 | [1] |
Note: The IC50 values are indicative of the concentration required to inhibit 50% of cell growth and are gathered from studies on various pyridine derivatives to illustrate the potential of this class of compounds.
The data suggests that modifications to the pyridine core can lead to significant differences in anticancer potency. For instance, the introduction of a urea moiety can result in highly potent compounds against breast cancer cells.[4] The nature and position of substituents on attached phenyl rings also greatly influence cytotoxicity.[5]
Mechanism of Action: Insights into Anticancer Effects
Several studies have elucidated the mechanisms underlying the anticancer activity of pyridine derivatives. A key mechanism for 3-nitropyridine analogues is the inhibition of tubulin polymerization by binding to the colchicine-binding site. This disruption of the microtubule network leads to cell cycle arrest at the G2/M phase and ultimately triggers apoptosis.
Furthermore, some pyridine derivatives have been shown to upregulate p53 and JNK, key proteins involved in cell cycle control and apoptosis, in liver and breast cancer cells. The anticancer activity of quinoline-based compounds, which share structural similarities with pyridines, can be exerted through various mechanisms including apoptosis, inhibition of angiogenesis, and DNA intercalation.[6]
Caption: Proposed mechanism of anticancer activity for nitropyridine derivatives.
Antimicrobial Activity
The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Pyridine derivatives have demonstrated significant potential in this area, exhibiting activity against a broad spectrum of bacteria and fungi. The introduction of different functional groups onto the this compound scaffold can modulate the antimicrobial spectrum and potency.
Table 2: Comparative Antimicrobial Activity of Selected Pyridine Derivatives
| Compound | Derivative Class | Microorganism | MIC (µg/mL) | Reference |
| 6 | Coumarin-pyrazolone | S. aureus | 10 | |
| 7 | Coumarin-pyrazolone | B. subtilis | 14 | [7] |
| 8 | Coumarin-pyrazolone | E. coli | 14 | [7] |
| 9 | Coumarin-pyrazolone | P. aeruginosa | 15 | [7] |
| 10 | Glucopyranoside | C. albicans | 0.20 (mg/mL) |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The data is from studies on various pyridine derivatives.
The results highlight that pyridine derivatives can be effective against both Gram-positive and Gram-negative bacteria, as well as fungi. The specific activity is highly dependent on the nature of the substituents. For example, some glucopyranoside derivatives of pyridine have shown potent antifungal activity.[8]
Insecticidal Activity
Pyridine-based compounds, particularly neonicotinoids, are a major class of insecticides used in crop protection.[9] The development of new insecticidal derivatives of this compound could offer novel solutions for pest management. The insecticidal efficacy of these compounds is often evaluated by determining the lethal concentration (LC50) required to kill 50% of a test insect population.
Table 3: Comparative Insecticidal Activity of Selected Pyridine Derivatives
| Compound | Derivative Class | Insect Species | LC50 (ppm) | Time (h) | Reference |
| 11 | Thioacetamide | Aphis craccivora (nymphs) | 0.192 | 24 | [9] |
| 12 | Thienopyridine | Aphis craccivora (nymphs) | 0.841 | 24 | [9] |
| 13 | Thioacetamide | Aphis craccivora (adults) | 1.233 | 24 | [9] |
| 14 | Thienopyridine | Aphis craccivora (adults) | 2.949 | 24 | [9] |
| 15 | Chalcone | Spodoptera frugiperda (2nd instar) | 9.88 | 72 | [10] |
The data indicates that pyridine derivatives can exhibit significant insecticidal activity against various pests. The structural features of the derivatives, such as the presence of thioacetamide or thienopyridine moieties, can influence their potency and spectrum of activity.[9]
Structure-Activity Relationship (SAR) Insights
The biological activity of this compound derivatives is intrinsically linked to their chemical structure. Understanding the structure-activity relationship (SAR) is paramount for the rational design of more potent and selective compounds.
-
Influence of Substituents at the 2-Position: The nature of the nucleophile used to displace the chlorine atom at the 2-position has a profound impact on biological activity. The introduction of bulky or lipophilic groups can enhance membrane permeability and interaction with hydrophobic pockets of target proteins. Conversely, the incorporation of hydrogen bond donors and acceptors can facilitate specific interactions with the active sites of enzymes or receptors.
-
Role of the Nitro Group: The electron-withdrawing nitro group at the 3-position is crucial for activating the ring towards nucleophilic attack. While it is often retained in the final derivatives, its reduction to an amino group can lead to compounds with different biological profiles.
-
Impact of the Methyl Group: The methyl group at the 6-position can influence the electronic properties of the pyridine ring and may also play a role in steric interactions with biological targets.
-
General Trends for Pyridine Derivatives: Studies on a wide range of pyridine derivatives have shown that the presence and position of functional groups like -OMe, -OH, -C=O, and -NH2 can enhance antiproliferative activity.[2] Conversely, the presence of halogen atoms or bulky groups has been associated with lower antiproliferative activity in some cases.[2]
Experimental Protocols
To ensure the reproducibility and validity of research findings, detailed and well-controlled experimental protocols are essential. The following are standard protocols for the synthesis and biological evaluation of this compound derivatives.
General Synthesis of 2-Substituted-6-methyl-3-nitropyridines
Materials:
-
This compound
-
Appropriate nucleophile (e.g., amine, thiol, alcohol)
-
Base (e.g., K2CO3, Et3N)
-
Anhydrous solvent (e.g., THF, DMF)
-
Standard laboratory glassware and purification apparatus
Procedure:
-
To a stirred solution of this compound (1 equivalent) in an anhydrous solvent, add the desired nucleophile (1.1 equivalents) and a suitable base (1.5 equivalents).
-
Heat the reaction mixture to an appropriate temperature (e.g., reflux) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system to obtain the desired derivative.
-
Characterize the final product by spectroscopic methods (1H NMR, 13C NMR, MS).
Anticancer Activity: MTT Assay Protocol
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO) for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.
Caption: Workflow for the MTT cytotoxicity assay.
Antimicrobial Activity: Broth Microdilution Assay Protocol
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Test compounds dissolved in a suitable solvent
-
Standard antimicrobial agent (positive control)
-
Microplate reader or visual inspection
Procedure:
-
Prepare serial two-fold dilutions of the test compounds in the broth medium in a 96-well plate.
-
Inoculate each well with a standardized suspension of the microorganism.
-
Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria).
-
Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents with diverse biological activities. The ease of functionalization at the 2-position allows for the creation of extensive libraries of derivatives with tailored properties. This guide has provided a comparative overview of the anticancer, antimicrobial, and insecticidal potential of these compounds, supported by experimental data and protocols.
Future research should focus on a more systematic exploration of the structure-activity relationships by synthesizing and evaluating a broader range of derivatives with diverse physicochemical properties. In-depth mechanistic studies are also warranted to elucidate the precise molecular targets and signaling pathways modulated by the most potent compounds. The integration of computational modeling and in silico screening can further accelerate the discovery of lead candidates with improved efficacy and safety profiles. The continued investigation of this compound derivatives holds significant promise for addressing unmet needs in medicine and agriculture.
References
- 1. researchgate.net [researchgate.net]
- 2. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. journal.univ-eloued.dz [journal.univ-eloued.dz]
- 10. growingscience.com [growingscience.com]
Safety Operating Guide
Essential Protective Measures: A Guide to Handling 2-Chloro-6-methyl-3-nitropyridine
As a Senior Application Scientist, my primary objective is to empower your research by ensuring the highest standards of safety and operational excellence. This guide provides a comprehensive framework for the safe handling of 2-Chloro-6-methyl-3-nitropyridine (CAS No. 56057-19-3), a key heterocyclic building block in pharmaceutical and chemical synthesis. The protocols herein are designed not merely as instructions, but as a self-validating system to protect researchers and ensure experimental integrity.
Hazard Profile Analysis: Understanding the Risks
The primary hazards are consistently identified as irritation to the skin, eyes, and respiratory system.[1][2][3][4][5] Several analogs are also classified as harmful if swallowed or in contact with the skin.[3][4][6] Therefore, all handling procedures must be predicated on preventing contact and inhalation.
| Hazard Classification | Category | Hazard Statement | Rationale / Supporting Evidence |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation | Based on analogs like 2-Amino-6-chloro-3-nitropyridine and 2-Chloro-3-nitropyridine.[1][3][4] |
| Serious Eye Damage/Irritation | Category 2 / 2A | Causes serious eye irritation | Consistently reported across multiple similar compounds.[1][3][4][5] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation | A common hazard for pyridine derivatives, especially when handled as a powder.[1][3][4][7] |
| Acute Toxicity (Oral) | Category 4 | Harmful if swallowed | Hazard identified for closely related 2-Chloro-3-nitropyridine.[3][4][5] |
Personal Protective Equipment (PPE) Protocol
The selection of PPE is a direct response to the identified hazards. The goal is to create an impermeable barrier between the researcher and the chemical. Adherence to these standards is non-negotiable for safe laboratory operations.
| Equipment | Standard / Specification | Causality and Rationale |
| Eye/Face Protection | ANSI Z87.1 approved / EN 166 compliant, tight-sealing safety goggles.[6][8] | Why: The compound is a serious eye irritant.[1][3][4] Goggles are essential to protect against airborne dust particles and accidental splashes when preparing solutions. A face shield should be worn over goggles during procedures with a higher splash potential.[9][10] |
| Hand Protection | Chemical-resistant nitrile or neoprene gloves.[10] | Why: The compound causes skin irritation and may be harmful upon dermal contact.[1][6] Nitrile provides excellent resistance to a broad range of chemicals and punctures.[10] Gloves must be inspected before use and washed and dried before removal.[11] |
| Body Protection | Flame-resistant laboratory coat. | Why: Protects skin and personal clothing from contamination by dust or spills.[8] For larger quantities or tasks with significant spill risk, an impervious apron should be worn over the lab coat.[11] |
| Respiratory Protection | NIOSH/MSHA or EN 149 approved respirator (e.g., N95 dust mask).[1][6][7] | Why: The compound is a respiratory irritant, and as a powder, it can easily become airborne.[1][3] All weighing and transfer operations involving the solid must be conducted in a certified chemical fume hood to minimize inhalation risk.[2][8] |
| Footwear | Closed-toe shoes. | Why: Standard laboratory practice to protect feet from spills and falling objects.[8] |
Operational & Handling Workflow
A systematic workflow minimizes exposure and ensures procedural consistency. The following diagram and protocol outline the essential steps for safely handling this compound from preparation to cleanup.
Caption: Step-by-step workflow for the safe handling of this compound.
Detailed Step-by-Step Protocol:
-
Preparation:
-
Ensure the chemical fume hood is operational and the sash is at the appropriate working height.[8]
-
Confirm that a certified safety shower and eyewash station are unobstructed and accessible.[1][2]
-
Lay out all required PPE: tight-sealing goggles, nitrile gloves, and a lab coat. Keep a respirator at hand.
-
Place absorbent pads on the work surface inside the fume hood to contain any potential minor spills.
-
-
Handling (Perform all steps within the fume hood):
-
Don all required PPE as specified in the table above.[1]
-
Carefully weigh the required amount of this compound. Use a spatula for transfers and avoid any actions that could generate dust.[2][8]
-
Once weighing is complete, securely close the primary container.
-
Transfer the weighed solid to the reaction vessel.
-
Ensure all containers are tightly closed when not in use.[1][2]
-
-
Post-Handling & Cleanup:
-
After the procedure is complete, decontaminate the spatula and any other equipment used.
-
Wipe down the work surface within the fume hood.
-
Carefully remove gloves, turning them inside out to avoid skin contact with any residue, and dispose of them in the designated hazardous waste container.[8]
-
Remove your lab coat and other PPE.
-
Wash your hands thoroughly with soap and water, even after wearing gloves.[1][2]
-
Emergency & Disposal Procedures
Spill Response Protocol
Immediate and correct response to a spill is critical. The following workflow guides action based on the scale of the incident.
Caption: Decision workflow for responding to a chemical spill.
-
For small spills: Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust formation.[1][2] Place the material into a suitable, closed, and labeled container for disposal.[1][2]
-
For large spills: Evacuate the immediate area and alert colleagues.[11] Contact your institution's Environmental Health & Safety (EHS) office immediately.
First Aid Measures
-
If Inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.[1][2]
-
In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1][2] Remove contaminated clothing.[2] If irritation persists, seek medical attention.
-
In Case of Eye Contact: Immediately rinse the eyes cautiously with water for several minutes, holding the eyelids open.[1] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[2]
-
If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[2][11]
Waste Disposal
All waste containing this compound, including contaminated PPE and spill cleanup materials, must be treated as hazardous waste.
-
Collect waste in a suitable, closed, and clearly labeled container.[11]
-
Do not mix with other waste streams unless explicitly permitted.[12]
-
Arrange for disposal through an approved waste disposal company, following all local and national regulations.[1][12] Discharge into the environment must be avoided.[1][11]
References
- 1. fishersci.com [fishersci.com]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. 2-Chloro-3-nitropyridine - Safety Data Sheet [chemicalbook.com]
- 6. fishersci.com [fishersci.com]
- 7. 2-Chloro-6-methoxy-3-nitropyridine 98 38533-61-8 [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. americanchemistry.com [americanchemistry.com]
- 10. hsa.ie [hsa.ie]
- 11. targetmol.com [targetmol.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
